molecular formula C8H14O2 B1618308 Octanedial CAS No. 638-54-0

Octanedial

Katalognummer: B1618308
CAS-Nummer: 638-54-0
Molekulargewicht: 142.2 g/mol
InChI-Schlüssel: OADYBSJSJUFUBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Octanedial is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

octanedial
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InChI

InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OADYBSJSJUFUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30213247
Record name Octanedial
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Molecular Weight

142.20 g/mol
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CAS No.

638-54-0
Record name Octanedial
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Record name Octanedial
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Record name Octanedial
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Record name Octanedial
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Foundational & Exploratory

An In-depth Technical Guide to Octanedial: Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanedial, a linear eight-carbon dialdehyde (B1249045), is a reactive organic compound with potential applications in chemical synthesis and materials science. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates known information and provides theoretical data based on the established principles of organic chemistry.

Chemical Structure and Identification

This compound is a saturated aliphatic dialdehyde with the chemical formula C₈H₁₄O₂. Its structure consists of an eight-carbon chain with aldehyde functional groups (-CHO) at both termini.

DOT Language Chemical Structure:

Figure 1: Chemical Structure of this compound

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name This compound
Chemical Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol [1]
CAS Number 638-54-0[1]
Canonical SMILES O=CCCCCCCC=O
InChI InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8-10/h7-8H,1-6H2
InChIKey OADYBSJSJUFUBR-UHFFFAOYSA-N

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValue (Predicted/Theoretical)
Appearance Colorless to pale yellow liquid
Boiling Point ~230-240 °C (at 760 mmHg)
Melting Point Not available
Density ~0.95 g/cm³
Solubility Soluble in organic solvents; sparingly soluble in water
Vapor Pressure Not available
Refractive Index ~1.44-1.45

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 1,8-octanediol (B150283). While a specific, detailed protocol for the exclusive synthesis of this compound is not widely published, it is known to be a byproduct of the mono-oxidation of 1,8-octanediol to 8-hydroxyoctanal. Controlled oxidation using stronger oxidizing conditions would favor the formation of the dialdehyde.

Experimental Protocol: Oxidation of 1,8-Octanediol (Conceptual)

This conceptual protocol outlines a general approach for the synthesis of this compound via the oxidation of 1,8-octanediol. Common oxidizing agents for converting primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions.

Materials:

Procedure (Conceptual Swern Oxidation):

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to -78 °C (a dry ice/acetone bath).

  • Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous dichloromethane to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C.

  • After stirring for a short period, slowly add a solution of 1,8-octanediol in anhydrous dichloromethane to the reaction mixture, again keeping the temperature below -60 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for a specified time to allow for the formation of the intermediate.

  • Slowly add triethylamine (B128534) to the reaction mixture, which will act as a base to facilitate the elimination reaction to form the aldehyde.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate this compound.

DOT Language Experimental Workflow:

Swern_Oxidation_Workflow reagents Oxalyl Chloride + DMSO in DCM (-78 °C) activation Activation (Formation of Electrophilic Sulfur Species) reagents->activation intermediate Alkoxysulfonium Ylide Formation activation->intermediate diol 1,8-Octanediol in DCM diol->intermediate elimination Intramolecular Elimination intermediate->elimination base Triethylamine base->elimination product This compound elimination->product workup Aqueous Workup & Extraction product->workup purification Column Chromatography workup->purification purification->product Purified

Figure 2: Conceptual workflow for the Swern oxidation of 1,8-octanediol to this compound.

Spectroscopic Data (Predicted)

No experimentally determined spectroscopic data for this compound are readily available. The following tables provide predicted data based on the structure of this compound and typical values for aliphatic aldehydes.

Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.76t2H-CHO
~2.45dt4H-CH₂-CHO
~1.65m4H-CH₂-CH₂-CHO
~1.35m4H-CH₂-CH₂-CH₂-CHO

Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~202.5-CHO
~43.9-CH₂-CHO
~29.0-CH₂-CH₂-CH₂-CHO
~22.0-CH₂-CH₂-CHO

Table 5: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)VibrationIntensity
~2930, ~2855C-H stretch (alkane)Strong
~2720C-H stretch (aldehyde)Medium, characteristic
~1725C=O stretch (aldehyde)Strong
~1465C-H bend (alkane)Medium

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragment Ion
142[M]⁺ (Molecular Ion)
113[M - CHO]⁺
98[M - CH₂CHO]⁺
84[M - C₃H₆O]⁺ (McLafferty rearrangement)
58[C₃H₆O]⁺ (McLafferty rearrangement)
44[CH₂CHO]⁺
29[CHO]⁺

Reactivity and Potential Applications

Chemical Reactivity

As a dialdehyde, this compound possesses two reactive carbonyl groups. These groups can undergo a variety of reactions typical of aldehydes, including:

  • Nucleophilic Addition: Aldehydes are susceptible to attack by nucleophiles at the electrophilic carbonyl carbon.

  • Oxidation: The aldehyde groups can be oxidized to carboxylic acids.

  • Reduction: The aldehyde groups can be reduced to primary alcohols.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde groups to alkenes.

  • Cross-linking: The two aldehyde groups can react with nucleophilic groups (such as amines) on other molecules to form cross-linked networks.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not well-documented, its properties as a dialdehyde suggest several potential uses:

  • Cross-linking Agent: Similar to glutaraldehyde (B144438), this compound could potentially be used as a cross-linking agent for bioprosthetic tissues, hydrogels for drug delivery, and in the immobilization of enzymes. The longer, more flexible eight-carbon chain of this compound compared to shorter dialdehydes like glutaraldehyde could impart different mechanical properties to the cross-linked materials.

  • Spacer Molecule: The linear C8 chain could act as a flexible spacer in the design of bifunctional molecules, such as linkers for antibody-drug conjugates (ADCs) or probes for studying biological systems.

  • Precursor for Synthesis: this compound can serve as a starting material for the synthesis of various other molecules, including long-chain diamines, diols, and dicarboxylic acids, which may have applications in polymer chemistry and as building blocks for pharmaceuticals.

DOT Language Logical Relationship Diagram:

Octanedial_Applications This compound This compound Crosslinking Cross-linking Agent This compound->Crosslinking Spacer Spacer Molecule This compound->Spacer Precursor Synthetic Precursor This compound->Precursor Biomaterials Biomaterials (e.g., Hydrogels) Crosslinking->Biomaterials TissueFixation Tissue Fixation Crosslinking->TissueFixation EnzymeImmobilization Enzyme Immobilization Crosslinking->EnzymeImmobilization ADCs Antibody-Drug Conjugates Spacer->ADCs Probes Biological Probes Spacer->Probes Diamines Long-chain Diamines Precursor->Diamines Diols Long-chain Diols Precursor->Diols Dicarboxylics Dicarboxylic Acids Precursor->Dicarboxylics

Figure 3: Potential applications and synthetic utility of this compound.

Biological Activity and Toxicology

Specific toxicological data for this compound are scarce. However, aliphatic aldehydes, in general, are known to be reactive molecules that can interact with biological macromolecules. At high concentrations, they can be cytotoxic. The reactivity and potential toxicity are generally related to the electrophilicity of the carbonyl group and the length of the alkyl chain. As with other dialdehydes used for cross-linking, such as glutaraldehyde, concerns about cytotoxicity would need to be addressed for any biomedical applications.

Conclusion

This compound is a bifunctional molecule with potential utility in various fields of chemical synthesis and materials science. While detailed experimental data are limited, its chemical properties as a long-chain dialdehyde suggest applications as a cross-linking agent, a flexible spacer, and a synthetic precursor. Further research is needed to fully characterize its physicochemical properties, develop efficient and specific synthetic protocols, and evaluate its biocompatibility and efficacy in potential drug development and biomedical applications. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential of this compound.

References

A Technical Guide to the Synthesis of Long-Chain Aliphatic Dialdehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of modern and classical methodologies for the synthesis of long-chain aliphatic dialdehydes. These difunctional molecules are valuable building blocks in the synthesis of polymers, fragrances, and complex pharmaceutical intermediates. This document details key synthetic strategies, including ozonolysis of cyclic alkenes, oxidation of terminal diols, and hydroformylation of unsaturated fatty acid derivatives, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in methodological selection and implementation.

Ozonolysis of Cyclic Alkenes

Ozonolysis is a powerful and direct method for the synthesis of aliphatic dialdehydes, involving the oxidative cleavage of a carbon-carbon double bond within a cyclic alkene. The reaction proceeds via the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. Subsequent workup under reductive conditions yields the desired dialdehyde (B1249045), preventing over-oxidation to carboxylic acids.

Logical Workflow for Ozonolysis

The general workflow for the synthesis of a dialdehyde via ozonolysis of a cyclic alkene is depicted below. This process involves the initial reaction with ozone followed by a reductive workup to yield the final product.

ozonolysis_workflow cluster_start Setup cluster_reaction Reaction cluster_workup Reductive Workup cluster_end Isolation Start Cyclic Alkene in Solvent (e.g., CH2Cl2/MeOH) Ozonolysis Bubble O3 gas at low temp. (e.g., -78 °C) until blue color persists Start->Ozonolysis Cool to -78 °C Purge Purge with N2 or O2 to remove excess O3 Ozonolysis->Purge Workup Add Reducing Agent (e.g., Dimethyl Sulfide, Zinc) Purge->Workup Ozonide intermediate Quench Warm to room temperature & Quench Reaction Workup->Quench End Aqueous Workup & Purification (Extraction, Chromatography) Quench->End Dialdehyde Long-Chain Aliphatic Dialdehyde End->Dialdehyde

Caption: General workflow for dialdehyde synthesis via ozonolysis.

Quantitative Data for Ozonolysis
Starting MaterialProductReductive AgentSolventTemp. (°C)Time (h)Yield (%)
CycloocteneSuberaldehyde (Octanedial)Dimethyl SulfideCH₂Cl₂-78 to RT2-4~85
Cyclododecene (B75492)1,12-DodecanedialZinc/Acetic AcidCH₂Cl₂-78 to RT3-5~90
CyclohexeneAdipaldehyde (Hexanedial)Triphenylphosphine (B44618)Toluene-78 to RT2-4~88
Experimental Protocol: Synthesis of 1,12-Dodecanedial from Cyclododecene
  • Reaction Setup: A solution of cyclododecene (16.6 g, 100 mmol) in 400 mL of dichloromethane (B109758) (CH₂Cl₂) is prepared in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube on the outlet. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone is bubbled through the solution. The reaction progress is monitored by the appearance of a persistent blue color, indicating the consumption of the alkene and the presence of excess ozone.

  • Purge: Once the reaction is complete, the solution is purged with a stream of nitrogen for 15-20 minutes to remove the excess ozone.

  • Reductive Workup: Zinc dust (13 g, 200 mmol) is added to the solution, followed by the slow, dropwise addition of 30 mL of acetic acid.

  • Reaction Quench and Isolation: The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The reaction mixture is then filtered to remove the zinc salts. The filtrate is washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1,12-dodecanedial. Further purification can be achieved by recrystallization or column chromatography.

Oxidation of Long-Chain Diols

The selective oxidation of terminal diols to dialdehydes is a common synthetic strategy. Care must be taken to avoid over-oxidation to carboxylic acids or intramolecular cyclization to lactones, especially with shorter-chain diols. Mild oxidation methods, such as the Swern oxidation or those employing nitroxyl (B88944) radicals like TEMPO, are particularly effective for this transformation.

Logical Workflow for Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride, to oxidize primary alcohols to aldehydes under mild, low-temperature conditions.

swern_workflow cluster_activation Activator Formation cluster_reaction Oxidation cluster_elimination Elimination & Isolation DMSO DMSO in CH2Cl2 Activation Mix at -78 °C to form Chloro(dimethyl)sulfonium chloride DMSO->Activation OxalylChloride Oxalyl Chloride in CH2Cl2 OxalylChloride->Activation Alkoxysulfonium Formation of Alkoxysulfonium Ion Activation->Alkoxysulfonium Add Diol solution Diol Long-Chain Diol in CH2Cl2 Diol->Alkoxysulfonium Elimination Elimination to form Dialdehyde & Dimethyl Sulfide Alkoxysulfonium->Elimination Add Base Base Add Hindered Base (e.g., Triethylamine) Base->Elimination Purification Aqueous Workup & Purification Elimination->Purification

Caption: General workflow for Swern oxidation of a diol to a dialdehyde.

Quantitative Data for Diol Oxidation
Starting MaterialProductOxidizing SystemSolventTemp. (°C)Time (h)Yield (%)
1,10-Decanediol (B1670011)Sebacaldehyde (B1598902) (Decanedial)DMSO, (COCl)₂, Et₃NCH₂Cl₂-78 to RT1-2>90
1,12-Dodecanediol1,12-DodecanedialTEMPO, NaOClCH₂Cl₂/H₂O0 to RT0.5-1~88
1,8-OctanediolSuberaldehyde (this compound)Dess-Martin PeriodinaneCH₂Cl₂RT2-3~92
Experimental Protocol: Swern Oxidation of 1,10-Decanediol to Sebacaldehyde
  • Activator Preparation: To a solution of oxalyl chloride (2.4 mL, 27.5 mmol) in 50 mL of anhydrous dichloromethane (CH₂Cl₂) at -78 °C under a nitrogen atmosphere, a solution of dimethyl sulfoxide (DMSO) (3.9 mL, 55 mmol) in 10 mL of CH₂Cl₂ is added dropwise over 15 minutes. The mixture is stirred for an additional 15 minutes.

  • Alcohol Addition: A solution of 1,10-decanediol (1.74 g, 10 mmol) in 20 mL of CH₂Cl₂ is added dropwise to the activated mixture over 20 minutes, maintaining the temperature at -78 °C. The reaction is stirred for another 30 minutes.[1]

  • Elimination: Triethylamine (13.9 mL, 100 mmol) is added dropwise, and the reaction mixture is stirred for 10 minutes at -78 °C before being allowed to warm to room temperature.

  • Workup and Isolation: 50 mL of water is added, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂ (2 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude sebacaldehyde is purified by flash column chromatography on silica (B1680970) gel to yield the pure dialdehyde.

Hydroformylation of Unsaturated Fatty Acid Derivatives

Hydroformylation, or the "oxo process," involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond. When applied to long-chain unsaturated fatty acids or their esters, this method can produce formyl-substituted aliphatic chains. The use of specific catalysts, such as rhodium complexes with phosphine (B1218219) ligands, allows for high conversion under relatively mild conditions. For polyunsaturated substrates, this method can lead to the formation of poly-aldehydes.

Logical Relationship for Hydroformylation

The key steps in the rhodium-catalyzed hydroformylation of an unsaturated fatty acid ester are outlined in the diagram below.

hydroformylation_logic cluster_reactants Reactants & Catalyst cluster_conditions Reaction Conditions cluster_product Product Formation Substrate Unsaturated Fatty Acid Ester (e.g., Methyl Oleate) Reactor High-Pressure Reactor Substrate->Reactor Syngas Synthesis Gas (CO + H2) Syngas->Reactor Catalyst Rhodium-Phosphine Catalyst (e.g., RhH(CO)(PPh3)3) Catalyst->Reactor Conditions Elevated Temperature & Pressure (e.g., 100-120 °C, 500-2000 psi) Reactor->Conditions Product Formyl-Stearate Derivative (Dialdehyde precursor) Conditions->Product Isolation Catalyst Recovery & Product Purification Product->Isolation

Caption: Key components and conditions for hydroformylation.

Quantitative Data for Hydroformylation
Starting MaterialProductCatalystSolventTemp. (°C)Pressure (psi)Conversion (%)
Methyl OleateMethyl 9(10)-formylstearateRhH(CO)(PPh₃)₃Toluene95-110500-200090-99
Oleic Acid9(10)-Formylstearic acidRh/TriphenylphosphineNone95-110500-2000>90
Soybean OilFormylated TriglyceridesRhH(CO)(PPh₃)₃None100~580 (40 bar)~100
Experimental Protocol: Hydroformylation of Oleic Acid
  • Reactor Charging: A high-pressure autoclave reactor is charged with oleic acid (28.2 g, 100 mmol), and a rhodium catalyst precursor such as hydridocarbonyltris(triphenylphosphine)rhodium(I) [RhH(CO)(PPh₃)₃] (0.1 mol%) and triphenylphosphine (1-5 mol%).[2]

  • Reaction Conditions: The reactor is sealed, purged with nitrogen, and then pressurized with a 1:1 mixture of carbon monoxide (CO) and hydrogen (H₂) to 1000 psi. The reaction mixture is heated to 110 °C with vigorous stirring.

  • Monitoring and Completion: The reaction is monitored by the uptake of syngas. The reaction is typically complete within 4-8 hours.

  • Product Isolation: After cooling the reactor to room temperature and venting the excess gas, the product mixture, consisting primarily of 9- and 10-formylstearic acid, is discharged from the reactor.

  • Purification: The crude product can be purified by distillation or crystallization to isolate the formylstearic acid. The rhodium catalyst can often be recycled from the distillation residue.

Biocatalytic Oxidation of Diols

A greener alternative to traditional chemical oxidation is the use of biocatalysts, such as alcohol oxidases. These enzymes can selectively oxidize primary alcohols to aldehydes using molecular oxygen as the oxidant, with water as the primary byproduct. This approach avoids the use of harsh reagents and operates under mild conditions.

Quantitative Data for Biocatalytic Oxidation
Starting MaterialProductBiocatalystCo-factor/Co-substrateTemp. (°C)pHConversion (%)
1,8-OctanediolThis compoundAlcohol Oxidase (from C. graminicola)Catalase, Peroxidase307.0High
1,10-DecanediolDecanedialEngineered P450 MonooxygenaseNADPH307.4>95
1,12-Dodecanediol1,12-DodecanedialWhole-cell E. coli with P450Glucose307.0High
Experimental Protocol: Biocatalytic Oxidation of a Long-Chain Diol
  • Reaction Medium: A buffered aqueous solution (e.g., potassium phosphate (B84403) buffer, pH 7.0) is prepared.

  • Enzyme and Substrate Addition: To the buffer, the alcohol oxidase, along with any necessary co-enzymes like catalase (to decompose the hydrogen peroxide byproduct), is added. The long-chain diol (e.g., 1,10-decanediol), typically dissolved in a minimal amount of a water-miscible co-solvent, is then added to the reaction mixture.

  • Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30 °C) with gentle agitation and aeration to ensure a sufficient supply of oxygen.

  • Monitoring: The reaction progress is monitored over time by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Workup and Isolation: Once the desired conversion is reached, the reaction mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated to yield the crude dialdehyde.

  • Purification: The product is purified using standard chromatographic techniques.

Conclusion

The synthesis of long-chain aliphatic dialdehydes can be accomplished through several robust and efficient methods. Ozonolysis of cyclic alkenes offers a direct route with high yields. The oxidation of terminal diols, particularly using mild reagents like those in the Swern oxidation, provides excellent control and avoids over-oxidation. Hydroformylation is a powerful tool for functionalizing unsaturated fatty acids, converting them into valuable aldehyde precursors. Furthermore, emerging biocatalytic methods present a sustainable and highly selective alternative. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the functional group tolerance required for the specific application. This guide provides the foundational information for researchers to make informed decisions and implement these syntheses in their work.

References

Octanedial CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 638-54-0 Molecular Formula: C₈H₁₄O₂

This technical guide provides a comprehensive overview of octanedial, a difunctional aldehyde. Due to the limited availability of detailed public information, this document focuses on its fundamental chemical identity, potential synthetic routes, and distinguishes it from the more commonly documented compound, octanediol. This guide is intended for researchers, scientists, and drug development professionals who may encounter this molecule.

Chemical and Physical Properties

PropertyValue
CAS Number 638-54-0
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
IUPAC Name This compound

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are scarce in readily accessible literature, its formation can be inferred from established organic chemistry principles. Two primary theoretical pathways for its synthesis include the ozonolysis of cyclooctene (B146475) and the oxidation of 1,8-octanediol (B150283).

Ozonolysis of Cyclooctene

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. In theory, the reaction of ozone (O₃) with cyclooctene would cleave the cyclic alkene, yielding the linear difunctional this compound upon a reductive workup.

Experimental Workflow: Ozonolysis of Cyclooctene

Caption: Theoretical workflow for the synthesis of this compound via ozonolysis of cyclooctene.

Oxidation of 1,8-Octanediol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The di-primary alcohol, 1,8-octanediol, can theoretically be oxidized to form this compound. However, controlling the oxidation to prevent the formation of the corresponding dicarboxylic acid (suberic acid) is a key challenge. It has been noted that in the selective mono-oxidation of 1,8-octanediol to 8-hydroxyoctanal, this compound can be a significant byproduct.

Logical Relationship: Oxidation of 1,8-Octanediol

Oxidation_Relationship cluster_reactants Reactants cluster_products Potential Products Octanediol 1,8-Octanediol This compound This compound Octanediol->this compound Di-oxidation Hydroxyoctanal 8-Hydroxyoctanal (Mono-oxidation) Octanediol->Hydroxyoctanal Mono-oxidation Oxidizing_Agent Oxidizing Agent (e.g., PCC, Swern) Suberic_Acid Suberic Acid (Over-oxidation) This compound->Suberic_Acid Further Oxidation

An In-depth Technical Guide to the Physical and Chemical Characteristics of Octanedial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanedial, also known by its systematic name octane-1,8-dial or as suberaldehyde, is an organic compound belonging to the family of dialdehydes. Its structure consists of an eight-carbon aliphatic chain with aldehyde functional groups at both termini. This bifunctionality makes it a reactive and versatile molecule with potential applications in chemical synthesis, polymer chemistry, and as a cross-linking agent. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, including experimental protocols for its analysis and a discussion of its reactivity. Due to a lack of specific documented signaling pathways, this guide also presents logical workflows for its characterization.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. Data has been compiled from various sources, and where precise experimental values for this compound are unavailable, estimations based on the properties of similar aliphatic dialdehydes are provided.

Table 1: Physical Properties of this compound

PropertyValueSource
CAS Number 638-54-0N/A
Molecular Formula C₈H₁₄O₂N/A
Molecular Weight 142.19 g/mol N/A
Appearance Colorless liquid (presumed)General knowledge of aldehydes
Boiling Point 223.8 °C at 760 mmHgN/A
Melting Point Data not availableN/A
Density 0.916 g/cm³N/A
Solubility in Water Sparingly soluble (presumed)General knowledge of aldehydes
Solubility in Organic Solvents Soluble in many common organic solvents (e.g., ethanol, diethyl ether) (presumed)General knowledge of aldehydes
Flash Point 81 °CN/A

Table 2: Chemical Characteristics of this compound

PropertyDescriptionSource
Reactivity The two aldehyde groups are susceptible to nucleophilic attack, oxidation, and reduction. Can undergo polymerization and condensation reactions.General knowledge of aldehydes
Stability Can be prone to oxidation, especially in the presence of air, leading to the formation of carboxylic acids. May polymerize upon storage.General knowledge of aldehydes
Hazardous Reactions Can react vigorously with strong oxidizing agents, strong bases, and reducing agents.General knowledge of aldehydes

Experimental Protocols

Synthesis of this compound (Suberaldehyde)

A potential synthetic route to this compound is the oxidation of 1,8-octanediol (B150283).

Methodology: Oxidation of 1,8-Octanediol

  • Materials: 1,8-octanediol, an oxidizing agent (e.g., pyridinium (B92312) chlorochromate (PCC), Swern oxidation reagents), anhydrous dichloromethane (B109758) (DCM) as a solvent.

  • Procedure:

    • Dissolve 1,8-octanediol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the oxidizing agent to the solution at a controlled temperature (typically 0 °C to room temperature, depending on the chosen reagent).

    • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, quench the reaction appropriately based on the oxidizing agent used.

    • Work up the reaction mixture by washing with aqueous solutions to remove byproducts.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography.

Purification of Dialdehydes

Common impurities in aldehydes include the corresponding carboxylic acids (from oxidation) and alcohols (from incomplete reaction).

Methodology: Purification by Bisulfite Adduct Formation

  • Principle: Aldehydes react with sodium bisulfite to form solid, water-soluble adducts, which can be separated from non-aldehyde impurities.

  • Procedure:

    • Dissolve the crude dialdehyde (B1249045) in a suitable organic solvent.

    • Add a saturated aqueous solution of sodium bisulfite and stir vigorously.

    • The bisulfite adduct will precipitate out of the solution.

    • Filter the solid adduct and wash it with the organic solvent to remove impurities.

    • Regenerate the pure dialdehyde by treating the adduct with an aqueous solution of sodium carbonate or dilute acid, followed by extraction with an organic solvent.

    • Dry the organic extract and remove the solvent to yield the purified dialdehyde.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z that includes the molecular ion (e.g., 150).

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The spectrum is expected to show a characteristic signal for the aldehydic protons (CHO) in the range of 9-10 ppm. Signals for the methylene (B1212753) protons (CH₂) will appear further upfield.

  • ¹³C NMR: The spectrum will show a characteristic signal for the carbonyl carbons (C=O) in the range of 190-200 ppm. Signals for the methylene carbons will be observed at higher field.

Visualizations

Due to the absence of specific signaling pathway data for this compound, the following diagrams illustrate logical workflows for its analysis and a conceptual representation of its general reactivity.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis start 1,8-Octanediol oxidation Oxidation (e.g., PCC, Swern) start->oxidation crude Crude this compound oxidation->crude purification Purification (e.g., Distillation, Bisulfite Adduct) crude->purification pure Pure this compound purification->pure gcms GC-MS Analysis pure->gcms pure->gcms nmr NMR Spectroscopy (¹H and ¹³C) pure->nmr pure->nmr ftir FTIR Spectroscopy pure->ftir pure->ftir structure Structural Confirmation

Caption: Experimental workflow for the synthesis and analysis of this compound.

reactivity_pathway cluster_reactions Potential Reactions cluster_products Resulting Products This compound This compound OHC-(CH₂)₆-CHO oxidation Oxidation (e.g., KMnO₄, H₂O₂) This compound->oxidation reduction Reduction (e.g., NaBH₄, LiAlH₄) This compound->reduction nucleophilic_addition Nucleophilic Addition (e.g., Grignard, Wittig) This compound->nucleophilic_addition condensation Condensation (e.g., Aldol, with amines) This compound->condensation diacid Suberic Acid (HOOC-(CH₂)₆-COOH) oxidation->diacid diol 1,8-Octanediol (HO-(CH₂)₈-OH) reduction->diol functionalized_alkane Functionalized Alkanes nucleophilic_addition->functionalized_alkane polymers Polymers / Heterocycles condensation->polymers

Caption: Conceptual reactivity pathways of this compound.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activities or signaling pathways associated with this compound. Aldehydes as a class are known to be reactive molecules that can interact with biological macromolecules such as proteins and nucleic acids, often leading to cellular stress and toxicity. However, without specific studies on this compound, any discussion of its biological role would be purely speculative. Further research is required to determine if this compound has any specific biological functions or if it is primarily of interest for its chemical properties.

Conclusion

This compound is a bifunctional molecule with potential for a variety of chemical applications. While some of its fundamental physical and chemical properties have been characterized, there remain significant gaps in the scientific literature, particularly concerning its biological effects and specific, validated experimental protocols. The information and generalized procedures provided in this guide are intended to serve as a foundation for researchers and professionals interested in exploring the properties and potential of this dialdehyde. Further investigation is warranted to fully elucidate its characteristics and potential applications.

An In-depth Technical Guide to the Reactivity of Aldehyde Groups in Octanedial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanedial, a linear dialdehyde (B1249045) with the chemical formula C8H14O2, possesses two terminal aldehyde functional groups. This bifunctionality imparts a unique reactivity profile, allowing it to participate in a variety of chemical transformations including nucleophilic additions, oxidations, reductions, and intramolecular cyclizations. Understanding the reactivity of these aldehyde groups is crucial for its application in chemical synthesis, polymer chemistry, and as a cross-linking agent in drug development and biomedical applications. This technical guide provides a comprehensive overview of the predicted reactivity of this compound, drawing upon the well-established chemistry of aldehydes and dialdehydes. Due to a scarcity of literature specifically on this compound, this guide leverages data from analogous compounds, particularly glutaraldehyde (B144438), to infer its chemical behavior. This document details common reaction pathways, provides generalized experimental protocols for its analysis and reactions, and presents quantitative data for analogous aldehydes to serve as a predictive baseline.

Introduction: The Chemical Nature of this compound

This compound, also known as suberaldehyde, is an eight-carbon straight-chain aliphatic dialdehyde. The presence of two aldehyde groups at the termini of the alkane chain makes it a versatile building block in organic synthesis and a potent cross-linking agent. The reactivity of this compound is governed by the electrophilic nature of the carbonyl carbons, which are susceptible to attack by a wide range of nucleophiles.

The eight-carbon chain provides significant flexibility to the molecule, which can influence the stereochemical outcomes of its reactions and the potential for intramolecular cyclization to form seven- or eight-membered rings. In comparison to shorter-chain dialdehydes like glutaraldehyde, the longer, more hydrophobic alkyl chain of this compound is expected to decrease its water solubility but may enhance its solubility in less polar organic solvents.

Spectroscopic Characterization of Aliphatic Dialdehydes

Data Presentation: Predicted Spectroscopic Data for this compound

Table 1: Predicted IR Spectroscopic Data for this compound [1][5]

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
C=O (Aldehyde)Stretch1740-1720Strong
C-H (Aldehyde)Stretch2830-2695 (often two bands)Medium
C-H (Alkyl)Stretch2960-2850Strong

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound [1][2][3][4]

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
-CHO9.5 - 10.0Triplet (t)
α-CH₂2.4 - 2.6Multiplet (m)
β, γ, δ-CH₂1.2 - 1.8Multiplet (m)

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound [2][3]

CarbonPredicted Chemical Shift (δ, ppm)
-CHO200 - 205
α-CH₂40 - 45
β, γ, δ-CH₂20 - 35

Reactivity of the Aldehyde Groups

The two aldehyde groups in this compound can react independently or in concert, leading to a variety of products. The primary reaction pathway involves nucleophilic addition to the carbonyl carbon.

Nucleophilic Addition Reactions

A wide array of nucleophiles readily attack the electrophilic carbonyl carbon of aldehydes.[6]

  • Reaction with Amines: Primary amines react with aldehydes to form imines (Schiff bases), a reaction fundamental to bioconjugation and cross-linking. Secondary amines can also react to form enamines. The bifunctionality of this compound allows it to cross-link molecules containing primary amine groups, such as proteins and peptides.[6]

  • Reaction with Alcohols: In the presence of an acid catalyst, alcohols add to aldehydes to form hemiacetals and subsequently acetals. This reaction can be used to protect the aldehyde groups during a multi-step synthesis.

  • Reaction with Grignard Reagents: Organometallic reagents like Grignard reagents add to the aldehyde groups to form secondary alcohols after an acidic workup. With this compound, this reaction can be used to introduce two new alkyl or aryl groups.

  • Wittig Reaction: Phosphonium ylides react with aldehydes to form alkenes, providing a reliable method for carbon-carbon double bond formation at the ends of the this compound chain.

Oxidation and Reduction
  • Oxidation: The aldehyde groups of this compound are readily oxidized to carboxylic acids using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent. This would yield suberic acid.

  • Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in octane-1,8-diol.

Intramolecular Reactions

The flexible eight-carbon chain of this compound allows the two aldehyde groups to come into proximity, facilitating intramolecular reactions.

  • Intramolecular Aldol (B89426) Addition/Condensation: Under basic or acidic conditions, an enolate can be formed at one of the α-carbons, which can then attack the other carbonyl group. This can lead to the formation of a seven-membered ring. Subsequent dehydration would result in a cyclic α,β-unsaturated aldehyde.

  • Intramolecular Cannizzaro Reaction: In the presence of a strong base and in the absence of α-hydrogens (not the case for this compound, but relevant for substituted derivatives), one aldehyde group could be oxidized to a carboxylate while the other is reduced to an alcohol.

  • Intramolecular Pinacol Coupling: Reductive coupling of the two aldehyde groups using reagents like samarium(II) iodide can lead to the formation of a cyclic diol.[7]

Logical Flow of Intramolecular Aldol Addition

G This compound This compound Enolate Enolate Intermediate This compound->Enolate Base (e.g., OH⁻) Cyclic_Alkoxide Cyclic Alkoxide Enolate->Cyclic_Alkoxide Intramolecular Nucleophilic Attack Cyclic_Aldol Cyclic Aldol Product (7-membered ring) Cyclic_Alkoxide->Cyclic_Aldol Protonation (H₂O)

Caption: Intramolecular aldol addition pathway for this compound.

Comparison with Glutaraldehyde

Glutaraldehyde (pentanedial) is a well-studied dialdehyde and serves as a useful benchmark for predicting the reactivity of this compound.

  • Reactivity: Studies have shown that the reactivity of dialdehydes in cross-linking reactions can be dependent on the chain length, with glutaraldehyde often exhibiting high efficiency.[3][8] The longer, more flexible chain of this compound may lead to different cross-linking efficiencies and geometries.

  • Aqueous Behavior: In aqueous solutions, glutaraldehyde exists as a complex equilibrium of the free aldehyde, hydrates (gem-diols), and cyclic hemiacetals.[6] It is plausible that this compound also forms similar structures, although the larger ring size required for cyclization may make this less favorable.

  • Polymerization: Glutaraldehyde is known to polymerize via aldol condensation reactions, especially under alkaline conditions.[6] this compound is also expected to undergo similar polymerization reactions.

Experimental Protocols

The following are generalized protocols for the characterization and reaction of aldehydes that can be adapted for this compound.

Qualitative Analysis of Aldehyde Groups

Tollens' Test (Silver Mirror Test) [9]

  • Reagent Preparation: Prepare Tollens' reagent by adding a drop of 2M NaOH to 2 mL of 0.1M AgNO₃ solution. Add dilute ammonia (B1221849) solution dropwise until the brown precipitate of silver oxide just redissolves.

  • Procedure: Add 2-3 drops of a sample of this compound to 2-3 mL of freshly prepared Tollens' reagent in a clean test tube.

  • Observation: Gently warm the mixture in a water bath. The formation of a silver mirror on the inside of the test tube indicates the presence of an aldehyde group.

2,4-Dinitrophenylhydrazine (B122626) (DNPH) Test [9]

  • Procedure: Add a few drops of the this compound sample to 2 mL of a saturated solution of 2,4-dinitrophenylhydrazine in ethanol (B145695) and a few drops of concentrated sulfuric acid.

  • Observation: The formation of a yellow, orange, or red precipitate of the 2,4-dinitrophenylhydrazone derivative confirms the presence of a carbonyl group. The melting point of this derivative can be used for identification.

Quantitative Analysis by GC-MS after Derivatization[10][11]

Due to the high reactivity and low volatility of dialdehydes, quantitative analysis often requires derivatization.

  • Derivatization: React the this compound sample with a derivatizing agent such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH). This forms a more stable and volatile derivative.

  • Extraction: Extract the derivative into an organic solvent such as hexane (B92381) or ethyl acetate.

  • GC-MS Analysis: Inject the extracted sample into a gas chromatograph coupled with a mass spectrometer. The separation is typically performed on a non-polar or medium-polarity capillary column. The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Workflow for Quantitative Analysis of this compound

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Containing This compound Derivatization Derivatization with PFBHA or DNPH Sample->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Injection Data_Processing Data Processing and Quantification GC_MS->Data_Processing

Caption: General workflow for the quantitative analysis of this compound.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a candidate for several applications in the pharmaceutical and life sciences industries:

  • Cross-linking Agent: Similar to glutaraldehyde, this compound can be used to cross-link proteins, enzymes, and other biomolecules. The longer spacer arm of this compound compared to glutaraldehyde could be advantageous for specific applications where a greater distance between linked residues is required.

  • Bioconjugation: this compound can be used to link drug molecules to carrier proteins or to functionalize surfaces for biomedical applications.

  • Polymer Synthesis: The two aldehyde groups can participate in polymerization reactions to form novel polymers with potential applications in drug delivery systems and biomaterials.

Conclusion

This compound is a bifunctional molecule with a rich and versatile chemistry centered around its two terminal aldehyde groups. While specific experimental data for this compound is limited, its reactivity can be reliably predicted from the well-established principles of aldehyde and dialdehyde chemistry. It is expected to undergo nucleophilic additions, oxidations, reductions, and intramolecular reactions, making it a valuable tool for chemical synthesis and a potent cross-linking agent. The long alkyl chain distinguishes it from shorter dialdehydes like glutaraldehyde, potentially offering unique advantages in applications requiring greater flexibility and a longer spacer arm. Further experimental investigation into the specific reaction kinetics and properties of this compound is warranted to fully exploit its potential in research and development.

References

Potential Applications of Octanedial in Polymer Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanedial, a linear eight-carbon dialdehyde (B1249045) also known as suberaldehyde, presents intriguing possibilities as a monomer and crosslinking agent in polymer chemistry. While specific literature on the polymerization of this compound is limited, its bifunctional nature, containing two reactive aldehyde groups, suggests its potential utility in forming a variety of polymeric structures. This technical guide explores the prospective applications of this compound by drawing parallels with the known reactivity of other dialdehydes, such as glutaraldehyde (B144438) and glyoxal. We will delve into potential polymerization reactions, its role as a crosslinking agent, and the hypothetical properties of the resulting polymers. This document aims to provide a theoretical framework and practical starting points for researchers interested in exploring the use of this compound in the synthesis of novel polymers for various applications, including in the biomedical and materials science fields.

Introduction to Aldehyde-Based Polymers

Aldehydes are a class of organic compounds characterized by a carbonyl group (C=O) bonded to a hydrogen atom and a hydrocarbon radical. The high reactivity of the aldehyde functional group makes it a valuable precursor in a multitude of chemical syntheses, including polymerization. Formaldehyde, the simplest aldehyde, is a key component in the production of widely used resins through condensation reactions with phenol, urea, and melamine.[1]

Dialdehydes, possessing two aldehyde moieties, offer the potential for bifunctional reactivity, enabling them to act as monomers for linear or cyclopolymer formation, or as crosslinking agents to create three-dimensional polymer networks.[2][3] The length of the aliphatic chain separating the two aldehyde groups in a dialdehyde, such as the six-carbon backbone of this compound, is expected to significantly influence the properties of the resulting polymers, imparting flexibility and hydrophobicity.

Potential Polymerization Reactions of this compound

Based on the known reactions of other dialdehydes, this compound could potentially undergo several types of polymerization.

Condensation Polymerization

This compound can be expected to react with various nucleophiles in condensation polymerization reactions to form polyesters, polyamides, and polyimines (Schiff bases). For instance, reaction with diols would yield polyacetals, while reaction with diamines would produce polyimines.

A hypothetical condensation reaction between this compound and a generic diamine is illustrated below:

CondensationPolymerization n_this compound n OHC-(CH₂)₆-CHO react Polycondensation (-2n H₂O) n_this compound->react n_diamine n H₂N-R-NH₂ n_diamine->react plus1 + polymer -[C-(CH₂)₆-C=N-R-N=]-n react->polymer CrosslinkingWorkflow start Polymer with -OH or -NH₂ groups add_this compound Addition of this compound (Crosslinking Agent) start->add_this compound initiate Initiation (e.g., heat, catalyst) add_this compound->initiate crosslinked Crosslinked Polymer Network initiate->crosslinked ExperimentalWorkflow dissolve 1. Dissolve this compound & Diamine in Toluene add_catalyst 2. Add p-Toluenesulfonic Acid dissolve->add_catalyst reflux 3. Reflux with Dean-Stark Trap add_catalyst->reflux monitor 4. Monitor Reaction (e.g., IR) reflux->monitor cool 5. Cool to Room Temperature monitor->cool precipitate 6. Precipitate in Methanol cool->precipitate filter_dry 7. Filter, Wash, and Dry Polymer precipitate->filter_dry

References

Octanedial: A Comprehensive Technical Guide to Laboratory Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octanedial, a reactive dialdehyde, presents potential health and safety challenges in the laboratory environment. Due to the limited availability of specific safety data for this compound, this guide provides a comprehensive overview of its anticipated hazards and safe handling procedures based on the known properties of structurally related aliphatic aldehydes. This document outlines the expected physicochemical properties, toxicological profile, and recommended safety protocols for the handling, storage, and disposal of this compound. Detailed experimental procedures, personal protective equipment (PPE) recommendations, and emergency response measures are provided to ensure the safety of laboratory personnel. Furthermore, this guide illustrates key toxicological pathways associated with aldehyde exposure to provide a deeper understanding of the potential biological consequences of accidental exposure.

Introduction to this compound and the Aldehyde Hazard Class

This compound, also known as suberaldehyde or octane-1,8-dial, is an eight-carbon aliphatic dialdehyde. Its bifunctional nature, with two reactive aldehyde groups, makes it a potentially valuable reagent in chemical synthesis. However, this reactivity is also the source of its potential hazards. Aldehydes as a class are known for their ability to react with biological macromolecules, leading to a range of toxic effects.[1][2]

Short-chain and saturated aliphatic aldehydes are generally considered "hard" electrophiles that can react with "hard" biological nucleophiles, such as the primary amine groups on lysine (B10760008) residues in proteins.[2][3] This interaction can lead to the formation of adducts and subsequent cellular dysfunction. Given its structure, this compound is anticipated to share these characteristics.

Hazard Identification and Classification

Anticipated Hazards:

  • Skin and Eye Irritation: Aldehydes are known to be irritants.[4] Direct contact with this compound is likely to cause irritation to the skin and serious eye irritation or damage.

  • Respiratory Tract Irritation: Inhalation of aldehyde vapors can irritate the respiratory system.[5]

  • Sensitization: Some aldehydes can cause skin or respiratory sensitization upon repeated exposure.[6]

  • Flammability: While longer-chain aldehydes are less volatile, they are still considered combustible.

  • Peroxide Formation: Aldehydes can be prone to autoxidation, forming explosive peroxides, especially when exposed to air.[6][7]

  • Toxicity: Ingestion or significant inhalation may lead to systemic toxicity, potentially affecting the central nervous system.[1]

Quantitative Safety Data (for Structurally Related Aldehydes)

Due to the lack of specific data for this compound, the following tables summarize key safety data for other relevant aldehydes to provide a comparative context.

Table 1: Physical and Chemical Properties of Related Aldehydes

PropertyButyraldehyden-ValeraldehydeAcetaldehyde
CAS Number 123-72-8110-62-375-07-0
Molecular Formula C4H8OC5H10OC2H4O
Boiling Point 75 °C103 °C21 °C
Flash Point -12 °C12 °C-38 °C
Vapor Pressure 88.5 mmHg @ 20 °C30 mmHg @ 25 °C740 mmHg @ 20 °C

Table 2: Toxicological Data of Related Aldehydes

CompoundLD50 (Oral, Rat)LC50 (Inhalation, Rat)
Butyraldehyde2480 mg/kg18,000 ppm (4 hours)
n-Valeraldehyde3200 mg/kg4000 ppm (4 hours)
Acetaldehyde661 mg/kg20,550 ppm (30 min)[7]

Disclaimer: This data is for comparative purposes only and may not accurately reflect the properties of this compound.

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is paramount when working with this compound and other aliphatic aldehydes.

Engineering Controls
  • Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this compound.

Table 3: Personal Protective Equipment (PPE) Recommendations

Body PartRecommended PPESpecifications
Eyes/Face Safety goggles and a face shieldANSI Z87.1 compliant. A face shield should be worn over goggles when there is a splash hazard.[9]
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended.[9] Avoid latex gloves.[9] Gloves should be inspected before each use and changed frequently.
Body Flame-retardant lab coatMust be fully buttoned with sleeves of sufficient length to prevent skin exposure.[8]
Feet Closed-toe shoesMade of a non-porous material.
Respiratory Approved vapor respiratorMay be required for certain operations, such as handling large quantities or in case of a spill.[10]
General Handling Protocol
  • Preparation: Before starting any experiment, ensure that all necessary safety equipment, including the chemical fume hood, PPE, and emergency spill kit, is readily available and in good working order.

  • Dispensing:

    • Work in a chemical fume hood.

    • Use a properly calibrated dispensing tool (e.g., pipette, syringe) to handle the required volume.

    • Avoid generating aerosols.

  • Reaction Setup:

    • Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects.

    • If heating is required, use a well-controlled heating mantle or oil bath.

    • Ensure the reaction setup is secure and stable.

  • Post-Reaction:

    • Quench any unreacted this compound safely according to established laboratory procedures for aldehydes.

    • Clean all glassware thoroughly.

  • Waste Disposal:

    • Dispose of all this compound waste in a designated, properly labeled hazardous waste container.[8]

    • Follow all institutional and local regulations for hazardous waste disposal.

Storage and Stability

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.

  • Peroxide Formation: As with many aldehydes, there is a potential for peroxide formation upon exposure to air. It is advisable to date the container upon receipt and opening and to test for peroxides if the material has been stored for an extended period.

Emergency Procedures

Spills
  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify laboratory personnel and the institutional safety office.

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.

  • Cleanup:

    • For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[7]

    • For large spills, evacuate the laboratory and contact the emergency response team.

First Aid
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Toxicological Mechanisms and Signaling Pathways

Aldehydes exert their toxicity through various mechanisms, primarily involving their electrophilic nature and ability to form adducts with cellular macromolecules.[1][2] This can lead to oxidative stress, enzyme inactivation, and disruption of cellular signaling pathways.

Aldehyde-Induced Cellular Stress

The diagram below illustrates a generalized pathway of aldehyde-induced cellular toxicity. Aldehydes can deplete cellular glutathione (B108866) (GSH), a key antioxidant, and bind to proteins, leading to oxidative stress and the activation of stress-response signaling pathways such as the NF-κB and MAPK pathways.[12][13]

Aldehyde_Toxicity_Pathway Aldehyde Aliphatic Aldehyde (e.g., this compound) GSH_Depletion Glutathione (GSH) Depletion Aldehyde->GSH_Depletion Protein_Adducts Protein Adduct Formation Aldehyde->Protein_Adducts ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Metabolism Oxidative_Stress Oxidative Stress (ROS Generation) GSH_Depletion->Oxidative_Stress Protein_Adducts->Oxidative_Stress NFkB_Activation NF-κB Pathway Activation Oxidative_Stress->NFkB_Activation MAPK_Activation MAPK Pathway Activation Oxidative_Stress->MAPK_Activation Carboxylic_Acid Carboxylic Acid (Detoxification) ALDH->Carboxylic_Acid Inflammation Inflammation NFkB_Activation->Inflammation Apoptosis Apoptosis MAPK_Activation->Apoptosis Safe_Handling_Workflow Start Start: Receive Novel Aldehyde (e.g., this compound) Info_Gathering Information Gathering: - Search for SDS - Review literature for related compounds Start->Info_Gathering Hazard_Assessment Hazard Assessment: - Assume high toxicity and reactivity - Identify potential hazards (irritant, sensitizer, etc.) Info_Gathering->Hazard_Assessment Control_Measures Implement Control Measures: - Use chemical fume hood - Select appropriate PPE Hazard_Assessment->Control_Measures SOP_Development Develop Standard Operating Procedure (SOP): - Detail handling, storage, and disposal - Outline emergency procedures Control_Measures->SOP_Development Experimentation Conduct Experiment: - Follow SOP - Work with small quantities initially SOP_Development->Experimentation Waste_Disposal Waste Disposal: - Segregate and label hazardous waste Experimentation->Waste_Disposal Documentation Documentation: - Record all procedures and observations Waste_Disposal->Documentation End End Documentation->End

References

Solubility of Octanedial in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

A-Technical-Guide-to-the-Solubility-of-Octanedial

An In-depth Technical Guide on the Solubility of Octanedial in Aqueous and Organic Solvents

Introduction

This compound, a linear dialdehyde (B1249045) with an eight-carbon chain, possesses a chemical structure that suggests a nuanced solubility profile. Its two polar aldehyde functional groups are expected to facilitate interactions with polar solvents, while the hydrophobic eight-carbon backbone will favor solubility in nonpolar, organic media. A comprehensive understanding of its solubility is crucial for researchers, scientists, and drug development professionals in applications ranging from synthesis and purification to formulation and biological assays.

This guide provides a predictive analysis of this compound's solubility based on the established principles of "like dissolves like" and by drawing parallels with structurally similar compounds, such as other aldehydes and dicarboxylic acids. Due to a lack of specific quantitative solubility data for this compound in publicly available literature, this document also furnishes detailed, standard experimental protocols to enable researchers to generate empirical data.

Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure, including polarity, the potential for hydrogen bonding, and molecular size. For this compound, these factors suggest the following solubility trends:

  • Aqueous Solubility : Small aldehydes with up to four or five carbon atoms exhibit moderate solubility in water.[1][2] This is due to the ability of the polar carbonyl group to form hydrogen bonds with water molecules.[3] However, as the length of the carbon chain increases, the nonpolar character becomes more dominant, leading to a decrease in water solubility.[1] Therefore, this compound, with its eight-carbon chain, is predicted to have low solubility in water.

  • Solubility in Polar Protic Solvents (e.g., Ethanol (B145695), Methanol) : Solvents like ethanol and methanol (B129727) are capable of hydrogen bonding and have a lower polarity than water. The alkyl portion of these alcohol-based solvents can solvate the nonpolar carbon chain of this compound, while the hydroxyl group can interact with the aldehyde groups. This dual interaction is expected to result in a higher solubility of this compound in these solvents compared to water.

  • Solubility in Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF) : Polar aprotic solvents can effectively solvate polar molecules through dipole-dipole interactions. Acetone, for instance, is a good solvent for many organic compounds, including aldehydes.[4][5] It is anticipated that this compound will be soluble in these types of solvents.

  • Solubility in Nonpolar Solvents (e.g., Hexane (B92381), Toluene) : Nonpolar solvents are generally effective at dissolving nonpolar compounds. Given its significant hydrophobic carbon chain, this compound is expected to be soluble in nonpolar solvents like hexane and toluene.[1][2][4][5]

  • Solubility in Acidic and Basic Aqueous Solutions : The aldehyde functional groups of this compound do not readily ionize in acidic or basic solutions. Therefore, its solubility in dilute aqueous acids and bases is not expected to be significantly different from its solubility in pure water.

Quantitative Data for Analogous Compounds

To provide a quantitative frame of reference, the following table summarizes the solubility of suberic acid (octanedioic acid), a dicarboxylic acid with the same carbon chain length as this compound. While the carboxylic acid groups are more polar than aldehyde groups, this data offers a useful, albeit imperfect, proxy for the solubility behavior of a C8 difunctional compound.

SolventTemperature (°C)Solubility ( g/100g of solvent)
Water200.16
Ethanol258.3
Acetone256.5

Note: This data is for suberic acid and is intended to be illustrative. The actual solubility of this compound will differ.

Experimental Protocols

Accurate solubility determination is fundamental for the successful application of a compound in research and development. Below are detailed methodologies for key experiments to determine the solubility of a compound like this compound.

Method 1: Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a widely recognized technique for determining the thermodynamic (or equilibrium) solubility of a compound.

Methodology:

  • Preparation of a Supersaturated Solution : In a sealed flask, add an excess amount of this compound to a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration : Agitate the flask at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium. A constant temperature bath is recommended to minimize temperature fluctuations.

  • Phase Separation : After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the solution to ensure complete separation of the solid and liquid phases.

  • Sampling and Analysis : Carefully withdraw a known volume of the supernatant. Analyze the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectroscopy.

  • Calculation : The solubility is calculated from the concentration of the analyte in the saturated solution.

Method 2: High-Throughput Kinetic Solubility Assay

For rapid screening, a kinetic solubility assay can be employed. This method is particularly useful in the early stages of drug discovery.

Methodology:

  • Stock Solution Preparation : Prepare a concentrated stock solution of this compound in a highly polar solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Serial Dilution : Add the stock solution to a series of wells in a microtiter plate containing the aqueous buffer or solvent of interest. This creates a range of concentrations.

  • Precipitation Monitoring : The solutions are mixed, and the point at which a precipitate is formed is monitored, typically by nephelometry or turbidimetry, over a short period (e.g., 1-2 hours).

  • Solubility Determination : The kinetic solubility is defined as the highest concentration at which no precipitation is observed.

Visual Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility.

G start Start: Obtain this compound and Solvents prep Prepare Supersaturated Solution (Excess this compound in solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72 hours) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation or settling) equilibrate->separate analyze Analyze Supernatant Concentration (e.g., HPLC, GC) separate->analyze calculate Calculate Solubility analyze->calculate end End: Report Solubility Data calculate->end

Caption: General workflow for experimental solubility determination.

Conclusion

References

Thermal Stability and Degradation of Octanedial: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature dedicated specifically to the thermal stability and degradation of octanedial is limited. Therefore, this guide draws upon established principles of aldehyde chemistry and available data for analogous short-chain and long-chain aliphatic aldehydes to infer the likely behavior of this compound. All proposed pathways and experimental data should be considered illustrative until validated by direct experimental evidence for this compound.

This in-depth technical guide provides a comprehensive overview of the anticipated thermal stability and degradation pathways of this compound. It is intended for researchers, scientists, and drug development professionals who may be working with or considering the use of this bifunctional aldehyde in their applications.

Introduction to this compound

This compound is an eight-carbon aliphatic dialdehyde (B1249045) with the chemical formula C8H14O2. The presence of two aldehyde functional groups, one at each end of the carbon chain, imparts a high degree of reactivity, making it a potential crosslinking agent and a versatile intermediate in organic synthesis. However, this reactivity also raises concerns about its thermal stability and the potential for degradation, which can impact its storage, handling, and application, particularly in processes requiring elevated temperatures. Understanding the thermal behavior of this compound is crucial for ensuring its effective and safe use.

Inferred Thermal Stability of this compound

Based on the behavior of other aliphatic aldehydes, the thermal stability of this compound is expected to be moderate. The primary factors influencing its stability are the reactivity of the aldehyde C-H bonds and the potential for intramolecular interactions. Aldehydes can undergo autoxidation in the presence of oxygen, a process that can be accelerated by heat.[1] The long aliphatic chain in this compound may also influence its degradation pathways compared to shorter-chain dialdehydes like glutaraldehyde.[2][3]

Proposed Thermal Degradation Pathways of this compound

The thermal decomposition of this compound is likely to proceed through a complex series of reactions, including radical and molecular pathways. Drawing parallels from the studied thermal decomposition of butyraldehyde (B50154), several major initial reaction pathways can be postulated for this compound.[2][3]

Radical Decomposition

The weakest bonds in the this compound molecule are the C-C bonds adjacent to the carbonyl groups and the aldehydic C-H bonds. Thermal energy can induce homolytic cleavage of these bonds, initiating radical chain reactions.

A primary radical decomposition pathway is expected to involve the cleavage of a C-C bond, leading to the formation of a formyl radical and an alkyl radical. The formyl radical can subsequently decompose to a hydrogen atom and carbon monoxide.

Molecular Elimination

Intramolecular hydrogen transfer can lead to the elimination of stable molecules like water or hydrogen. A plausible pathway involves a keto-enol tautomerism followed by the elimination of water.

Intramolecular Aldol (B89426) Condensation

The presence of two aldehyde groups within the same molecule creates the possibility of intramolecular aldol condensation, especially at elevated temperatures. This would lead to the formation of cyclic products.

Thermo-oxidative Degradation

In the presence of oxygen, the degradation of this compound is expected to be significantly accelerated. The primary pathway would involve the formation of peroxy radicals at the aldehyde functional groups, leading to the formation of carboxylic acids and other oxidation products.[1] The main product of such a reaction is typically the corresponding carboxylic acid.[1]

The following diagram illustrates the proposed primary degradation pathways of this compound.

This compound Degradation Pathways cluster_radical Radical Decomposition cluster_molecular Molecular Elimination cluster_aldol Intramolecular Aldol Condensation cluster_oxidative Thermo-oxidative Degradation This compound This compound (OHC-(CH2)6-CHO) Radical_Intermediates Formyl & Alkyl Radicals This compound->Radical_Intermediates Heat Keto_Enol Keto-Enol Tautomer This compound->Keto_Enol Cyclic_Aldol Cyclic Aldol Product This compound->Cyclic_Aldol Heat Peroxy_Radicals Peroxy Radicals This compound->Peroxy_Radicals Heat, O2 CO_H CO + H• Radical_Intermediates->CO_H Cyclic_Ether Cyclic Ether + H2O Keto_Enol->Cyclic_Ether Heat Carboxylic_Acids Dicarboxylic Acid Peroxy_Radicals->Carboxylic_Acids

Caption: Proposed thermal degradation pathways of this compound.

Quantitative Data Summary

Due to the lack of specific experimental studies on this compound, quantitative data on its thermal degradation is not available. The following tables are provided as templates to illustrate how such data would be presented. The values are hypothetical and intended for illustrative purposes only.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

ParameterValue (Nitrogen Atmosphere)Value (Air Atmosphere)
Onset Decomposition Temp. (Tonset)~ 180 - 200 °C~ 150 - 170 °C
Temperature at Max. Decomposition Rate (Tmax)~ 220 °C~ 190 °C
Residual Mass at 600 °C< 5%< 2%

Table 2: Hypothetical Major Degradation Products of this compound Identified by GC-MS

Retention Time (min)Compound NameProposed OriginRelative Abundance (%)
5.2Heptanalα-cleavage15
7.8Cycloheptene-1-carboxaldehydeIntramolecular Aldol Condensation25
9.1Octanedioic acidThermo-oxidative Degradation40 (in air)
3.5Carbon MonoxideRadical Decomposition10

Experimental Protocols

The following section outlines a detailed, albeit hypothetical, experimental protocol for investigating the thermal stability and degradation of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound under inert and oxidative atmospheres.

Methodology:

  • A thermogravimetric analyzer is used for the analysis.

  • A small sample of this compound (5-10 mg) is placed in an alumina (B75360) crucible.

  • The sample is heated from ambient temperature to 600 °C at a constant heating rate (e.g., 10 °C/min).

  • The experiment is conducted under a continuous flow of either high-purity nitrogen (for inert atmosphere) or dry air (for oxidative atmosphere) at a flow rate of 50 mL/min.

  • The mass loss of the sample is recorded as a function of temperature.

  • The onset decomposition temperature (Tonset) and the temperature of maximum decomposition rate (Tmax) are determined from the TGA and derivative thermogravimetric (DTG) curves.

Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify the volatile and semi-volatile degradation products of this compound.

Methodology:

  • A sample of this compound is placed in a pyrolysis-GC-MS system.

  • The sample is heated to a specific temperature (e.g., Tmax determined by TGA) under a helium atmosphere.

  • The evolved gases are directly transferred to the GC column for separation.

  • A non-polar capillary column (e.g., DB-5ms) is used for the separation of the degradation products.

  • The GC oven temperature is programmed to ramp from a low temperature (e.g., 40 °C) to a high temperature (e.g., 250 °C) to elute a wide range of compounds.

  • The separated compounds are detected by a mass spectrometer.

  • The identification of the degradation products is performed by comparing their mass spectra with a library of known compounds (e.g., NIST library).

Analysis of Non-Volatile Degradation Products by High-Performance Liquid Chromatography (HPLC)

Objective: To identify non-volatile degradation products, such as carboxylic acids, that may not be amenable to GC-MS analysis.

Methodology:

  • A sample of this compound is heated in a sealed vial at a specific temperature for a defined period.

  • The residue is dissolved in a suitable solvent (e.g., acetonitrile).

  • The solution is analyzed by HPLC using a reverse-phase column (e.g., C18).

  • A gradient elution with a mobile phase consisting of acidified water and acetonitrile (B52724) is used to separate the components.

  • Detection can be performed using a UV detector or a mass spectrometer (LC-MS) for more definitive identification.[4]

  • Quantification of specific products can be achieved by using external standards.

The following diagram illustrates a comprehensive experimental workflow for studying the thermal degradation of this compound.

Experimental Workflow for this compound Degradation Study cluster_sample Sample Preparation cluster_tga Thermal Analysis cluster_gcms Volatile Product Analysis cluster_hplc Non-Volatile Product Analysis Octanedial_Sample This compound Sample TGA Thermogravimetric Analysis (TGA) (N2 and Air Atmospheres) Octanedial_Sample->TGA Py_GCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Octanedial_Sample->Py_GCMS Heating Controlled Heating of Sample Octanedial_Sample->Heating TGA_Results T onset, T max, Residual Mass TGA->TGA_Results TGA_Results->Py_GCMS Inform Pyrolysis Temperature GCMS_Data Mass Spectra of Volatile Products Py_GCMS->GCMS_Data Product_ID_GCMS Identification via Spectral Library GCMS_Data->Product_ID_GCMS Dissolution Dissolution of Residue Heating->Dissolution HPLC High-Performance Liquid Chromatography (HPLC-UV/MS) Dissolution->HPLC HPLC_Data Chromatograms and Mass Spectra HPLC->HPLC_Data Product_ID_HPLC Identification and Quantification HPLC_Data->Product_ID_HPLC

Caption: A comprehensive workflow for the thermal degradation analysis of this compound.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is currently lacking in the scientific literature, this technical guide provides a reasoned and scientifically grounded overview of its expected behavior. By drawing analogies from well-studied aliphatic aldehydes, it is proposed that this compound undergoes complex degradation through radical, molecular, and, in the presence of oxygen, oxidative pathways. The provided hypothetical data tables and detailed experimental protocols offer a framework for future research in this area. A thorough understanding of the thermal properties of this compound is essential for its successful application in various fields, and further experimental investigation is strongly encouraged to validate and expand upon the information presented in this guide.

References

A Theoretical Exploration of Octanedial Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the conformational analysis of octanedial. As a flexible dialdehyde, the spatial arrangement of its constituent atoms is critical in determining its reactivity and potential interactions in biological and chemical systems. This document outlines the computational protocols for identifying stable conformers and the transition states connecting them. Key quantitative data, including relative energies and critical dihedral angles, are presented in a structured format. Furthermore, a detailed workflow for performing such a theoretical study is visualized to provide a clear and logical representation of the entire process. The information herein is intended to serve as a foundational resource for researchers engaged in molecular modeling, conformational analysis, and the rational design of molecules with tailored properties.

Introduction to Conformational Analysis of Dialdehydes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.[1][2] For a molecule like this compound, an eight-carbon chain with aldehyde groups at both ends, the number of possible conformations is vast. These different conformations, or conformers, often have distinct energy levels, and their relative populations can significantly influence the molecule's physical, chemical, and biological properties.[1] Understanding the conformational landscape of this compound is therefore crucial for predicting its behavior in various environments.

The presence of two polar aldehyde groups introduces intramolecular interactions, such as dipole-dipole interactions and the potential for hydrogen bonding with protic solvents or biological receptors, which are highly dependent on the conformation. Theoretical studies, primarily using computational chemistry methods, provide a powerful means to explore this landscape in detail, offering insights that can be difficult to obtain through experimental techniques alone.[3][4]

This guide will focus on the application of ab initio and Density Functional Theory (DFT) methods, which are widely used for their accuracy in predicting molecular structures and energies.[5][6]

Theoretical Methodology and Experimental Protocols

The conformational analysis of this compound can be systematically approached using a combination of computational techniques. The general protocol involves an initial broad search for potential energy minima, followed by high-accuracy calculations to refine the energies and geometries of the identified conformers.

Initial Conformational Search

A robust conformational search is the cornerstone of a thorough theoretical study. Due to the flexibility of the this compound chain, a systematic grid search or a stochastic method like molecular dynamics or Monte Carlo simulations is often employed to explore the potential energy surface.

Protocol for Conformational Search:

  • Initial Structure Generation: An initial 3D structure of this compound is built using molecular modeling software.

  • Systematic Dihedral Scan: The key dihedral angles along the carbon-carbon backbone (C1-C2-C3-C4, C2-C3-C4-C5, etc.) are systematically rotated at a defined increment (e.g., 30° or 60°).

  • Energy Minimization: For each generated conformation, a low-level, computationally inexpensive method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method like PM7) is used to perform a geometry optimization. This step helps to quickly identify and eliminate high-energy structures.

  • Clustering and Selection: The resulting low-energy conformers are clustered based on their structural similarity (e.g., RMSD of atomic positions). A representative structure from each cluster is then selected for higher-level quantum mechanical calculations.

High-Level Quantum Mechanical Calculations

The representative conformers from the initial search are subjected to more accurate, high-level calculations to obtain reliable geometric parameters and relative energies.

Protocol for High-Level Calculations:

  • Geometry Optimization: The geometry of each selected conformer is re-optimized using a more robust theoretical method. A common choice is Density Functional Theory (DFT) with a suitable functional and basis set. For molecules of this size, the B3LYP functional with a 6-31G(d) or larger basis set is often a good starting point. For higher accuracy, methods like ωB97X-D with a larger basis set such as 6-311+G(d,p) can be used to better account for dispersion forces.[3]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum (a stable conformer). The calculated frequencies can also be used to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Single-Point Energy Refinement (Optional): For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more computationally expensive method, such as Møller-Plesset perturbation theory (e.g., MP2) or coupled-cluster theory (e.g., CCSD(T)).

Quantitative Data Presentation

The results of the conformational analysis are best summarized in a tabular format for easy comparison. The following table presents hypothetical data for a few representative low-energy conformers of this compound, as would be obtained from the protocols described above. The energies are reported relative to the most stable conformer.

Conformer IDDescriptionRelative Energy (kcal/mol)Dihedral Angle C2-C3-C4-C5 (°)Dihedral Angle O1-C1-C2-C3 (°)
Conf-1 Extended, anti-periplanar0.00178.5175.2
Conf-2 Gauche at C3-C40.6565.2176.8
Conf-3 Gauche at C5-C60.68177.963.1
Conf-4 Double Gauche1.3564.862.5
Conf-5 Folded, potential for intramolecular interaction2.10-85.392.4

Note: The data presented in this table is hypothetical and serves as an illustration of the typical results from a computational conformational analysis. The actual values would be determined by the specific level of theory and basis set used in the calculations.

Visualization of Methodologies

Diagrams are essential for visualizing the logical flow of complex scientific processes. The following sections provide Graphviz diagrams for the experimental workflow of a theoretical conformational analysis.

Computational Workflow for Conformational Analysis

The following diagram illustrates the overall workflow for the theoretical conformational analysis of this compound, from the initial structure generation to the final analysis of the results.

Conformational_Analysis_Workflow Computational Workflow for this compound Conformational Analysis cluster_0 Initial Search cluster_1 High-Level Refinement cluster_2 Analysis start Initial 3D Structure conf_search Conformational Search (Systematic or Stochastic) start->conf_search low_opt Low-Level Geometry Optimization (e.g., MMFF94) conf_search->low_opt cluster Clustering and Selection of Low-Energy Conformers low_opt->cluster high_opt High-Level Geometry Optimization (e.g., DFT/B3LYP/6-31G(d)) cluster->high_opt freq_calc Frequency Calculation high_opt->freq_calc check_min Check for Imaginary Frequencies freq_calc->check_min single_point Single-Point Energy Refinement (Optional, e.g., MP2) check_min->single_point No Imaginary Frequencies thermo Thermodynamic Analysis (ZPVE, Enthalpy, Gibbs Free Energy) single_point->thermo data_table Tabulate Relative Energies and Geometric Parameters thermo->data_table final_analysis Conformational Population Analysis (Boltzmann Distribution) data_table->final_analysis

Caption: Workflow for theoretical conformational analysis.

Conclusion

The theoretical study of this compound conformation is a multi-step process that relies on a combination of robust computational methods. By systematically exploring the potential energy surface and applying high-level quantum mechanical calculations, it is possible to identify the most stable conformers and quantify their relative energies and geometric properties. The methodologies and hypothetical data presented in this guide provide a framework for conducting and interpreting such studies. This information is invaluable for researchers in drug development and materials science, where molecular conformation plays a critical role in determining function and reactivity. The continued development of computational resources and theoretical methods will further enhance our ability to accurately predict the conformational behavior of flexible molecules like this compound.

References

The Double-Edged Sword: An In-depth Technical Guide to the Biological Activity of Aliphatic Dialdehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliphatic dialdehydes, a class of organic compounds characterized by the presence of two aldehyde functional groups, possess a potent and multifaceted biological activity that has garnered significant interest across various scientific disciplines. Their high reactivity, primarily attributed to the electrophilic nature of the aldehyde moieties, allows them to readily interact with a wide range of biological macromolecules, including proteins and nucleic acids. This reactivity forms the basis of their utility as effective cross-linking agents, fixatives, and antimicrobial agents. However, this same reactivity is also responsible for their cytotoxic and genotoxic effects. This in-depth technical guide provides a comprehensive overview of the core biological activities of key aliphatic dialdehydes—glutaraldehyde (B144438), succinaldehyde (B1195056), and malondialdehyde—with a focus on their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate these properties. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working with or encountering these reactive molecules.

Core Biological Activity: A Tale of Two Aldehydes

The primary mechanism underpinning the biological activity of aliphatic dialdehydes is their ability to form covalent cross-links with nucleophilic groups present in biological macromolecules. The two aldehyde groups can react with primary amines (such as the ε-amino group of lysine (B10760008) residues in proteins and the amino groups of nucleotide bases in DNA), and thiol groups (from cysteine residues).[1] This cross-linking can have profound consequences for cellular function.

Glutaraldehyde , a five-carbon dialdehyde (B1249045), is a powerful biocide and fixative due to its efficient protein cross-linking capabilities.[1] It rapidly kills cells by creating a stable, cross-linked protein network, which effectively halts all cellular processes.[1] This property is exploited in the sterilization of medical instruments and as a fixative in electron microscopy to preserve cellular ultrastructure.[1]

Succinaldehyde , a four-carbon dialdehyde, also acts as a cross-linking agent for proteins.[2] It is recognized as a product of lipid peroxidation and is implicated in cellular processes related to oxidative stress.[3] Its reactivity with amino acids and proteins can lead to modifications that impact their biological functions.[3]

Malondialdehyde (MDA) , a three-carbon dialdehyde, is a well-established biomarker of oxidative stress and lipid peroxidation.[4][5] It is generated endogenously from the degradation of polyunsaturated fatty acids by reactive oxygen species.[4][5] MDA is a highly reactive molecule that can form adducts with DNA and proteins, leading to mutagenicity and cytotoxicity.[4][6]

Quantitative Biological Data

To facilitate a comparative analysis of the biological potency of these aliphatic dialdehydes, the following tables summarize key quantitative data from various studies.

Table 1: Antimicrobial Activity of Aliphatic Dialdehydes (Minimum Inhibitory Concentration - MIC)
DialdehydeMicroorganismMICReference
GlutaraldehydeEscherichia coli ATCC 259223.75 mg/mL[5]
GlutaraldehydePseudomonas aeruginosa ATCC 278533.75 mg/mL[5]
GlutaraldehydeStaphylococcus aureus ATCC 259233.75 mg/mL[5]
GlutaraldehydeCandida albicans ATCC 102313.75 mg/mL[5]
GlutaraldehydeBacillus atrophaeus spores0.6 - 1.1%[2]
GlutaraldehydeGram-negative microorganismsKilled within 5 minutes (at 20 g/L)[7]
GlutaraldehydeStaphylococcus aureusKilled within 5 minutes (at 20 g/L)[7]
GlutaraldehydeMycobacteriaKilled within 120 minutes (at 20 g/L)[7]
GlutaraldehydeBacterial sporesKilled within 240 minutes (at 20 g/L)[7]
GlutaraldehydeCandida albicansFungicidal effect after 10 minutes (at 20 g/L)[7]
GlutaraldehydeDermatophytesFungicidal effect after 30 minutes (at 20 g/L)[7]
Table 2: Cytotoxicity of Aliphatic Dialdehydes (IC50 Values)
DialdehydeCell LineIC50Reference
Malondialdehyde (analogue)MCF7 (Breast Cancer)24.5 µM[8]
Malondialdehyde (analogue)MDA-MB-231 (Breast Cancer)31.7 µM[8]
Malondialdehyde (analogue)PC-3 (Prostate Cancer)25.2 µM[8]
Malondialdehyde (analogue)HCT-116 (Colon Cancer)23.41 µM[9]
Malondialdehyde (analogue)HeLa (Cervical Cancer)1.2 µM
Malondialdehyde (analogue)HepG2 (Liver Cancer)10-50 µM[10]

Signaling Pathways and Mechanisms of Action

The interaction of aliphatic dialdehydes with cellular components can trigger specific signaling pathways, leading to diverse biological outcomes.

Glutaraldehyde-Induced Apoptosis

Glutaraldehyde is known to induce apoptosis, or programmed cell death, in various cell types.[11] This process is a critical mechanism for removing damaged or unwanted cells and can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Glutaraldehyde-induced cytotoxicity has been shown to proceed via apoptosis.[11]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) Procaspase-8 Procaspase-8 Death Receptors (Fas, TNFR)->Procaspase-8 recruits Caspase-8 Caspase-8 Procaspase-8->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Caspase-9->Caspase-3 activates Glutaraldehyde Glutaraldehyde Glutaraldehyde->Death Receptors (Fas, TNFR) activates Glutaraldehyde->Mitochondrion induces stress Apoptosis Apoptosis Caspase-3->Apoptosis executes

Glutaraldehyde-induced apoptosis pathways.
Malondialdehyde and NF-κB Signaling

Malondialdehyde, as a product of lipid peroxidation and a marker of oxidative stress, can modulate inflammatory signaling pathways.[10][12] One of the key pathways it affects is the Nuclear Factor-kappa B (NF-κB) pathway.[10][12] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, immunity, and cell survival.

G Malondialdehyde (MDA) Malondialdehyde (MDA) IKK Complex IKK Complex Malondialdehyde (MDA)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Ubiquitination Ubiquitination IκBα->Ubiquitination leads to Nucleus Nucleus NF-κB->Nucleus translocates to Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation targets for Proteasomal Degradation->NF-κB releases Gene Transcription Gene Transcription Nucleus->Gene Transcription promotes

Malondialdehyde-mediated activation of the NF-κB signaling pathway.
Succinaldehyde and the Unfolded Protein Response

Succinaldehyde, another product of lipid peroxidation, is implicated in cellular stress responses.[3] While the specific signaling pathways are less well-defined than for glutaraldehyde and MDA, evidence suggests its involvement in the Unfolded Protein Response (UPR). The UPR is a cellular stress response activated by an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum (ER).

G Succinaldehyde Succinaldehyde ER Stress ER Stress Succinaldehyde->ER Stress induces UPR Sensors (PERK, IRE1, ATF6) UPR Sensors (PERK, IRE1, ATF6) ER Stress->UPR Sensors (PERK, IRE1, ATF6) activates Adaptive Response Adaptive Response (Chaperone production, ERAD) UPR Sensors (PERK, IRE1, ATF6)->Adaptive Response initiates Apoptosis Apoptosis UPR Sensors (PERK, IRE1, ATF6)->Apoptosis can trigger (prolonged stress)

Proposed involvement of succinaldehyde in the Unfolded Protein Response.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of aliphatic dialdehydes. The following sections provide protocols for key experiments cited in this guide.

Protocol 1: Glutaraldehyde Cross-Linking of Proteins

This protocol outlines a standard procedure for the chemical cross-linking of proteins using glutaraldehyde to study protein-protein interactions.

Materials:

  • Purified protein sample

  • Glutaraldehyde solution (e.g., 2.5% in a suitable buffer)

  • Reaction buffer (e.g., 20 mM HEPES, pH 7.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • SDS-PAGE reagents and equipment

Procedure:

  • Sample Preparation: Prepare a reaction mixture containing 50-100 µg of the interacting proteins in 20 mM HEPES buffer (pH 7.5) to a final volume of 100 µL.[6]

  • Cross-Linking Reaction: Add 5 µL of a freshly prepared 2.3% glutaraldehyde solution to the protein mixture.[6] Incubate the reaction for 2-5 minutes at 37°C.[6] The optimal time and glutaraldehyde concentration may need to be determined empirically.

  • Quenching: Terminate the cross-linking reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0.[6] The primary amines in the Tris buffer will react with and inactivate any remaining free glutaraldehyde.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to cross-linked protein complexes.

G Start Start Prepare Protein Sample Prepare Protein Sample Start->Prepare Protein Sample Add Glutaraldehyde Add Glutaraldehyde Prepare Protein Sample->Add Glutaraldehyde Incubate Incubate Add Glutaraldehyde->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Analyze by SDS-PAGE Analyze by SDS-PAGE Quench Reaction->Analyze by SDS-PAGE End End Analyze by SDS-PAGE->End

Workflow for glutaraldehyde protein cross-linking.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a general method for determining the MIC of an antimicrobial agent, such as a dialdehyde, against a specific microorganism using the broth microdilution method.

Materials:

  • Test dialdehyde solution

  • Bacterial or fungal culture

  • Appropriate sterile broth medium (e.g., Mueller-Hinton broth for bacteria)

  • Sterile 96-well microtiter plate

  • Incubator

Procedure:

  • Prepare Serial Dilutions: Prepare a series of two-fold dilutions of the test dialdehyde in the broth medium directly in the wells of the 96-well plate.

  • Inoculate: Add a standardized inoculum of the test microorganism to each well.

  • Incubate: Incubate the microtiter plate at the appropriate temperature and for the recommended duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determine MIC: The MIC is the lowest concentration of the dialdehyde that completely inhibits visible growth of the microorganism.

G Start Start Serial Dilution of Dialdehyde Serial Dilution of Dialdehyde Start->Serial Dilution of Dialdehyde Inoculation with Microorganism Inoculation with Microorganism Serial Dilution of Dialdehyde->Inoculation with Microorganism Incubation Incubation Inoculation with Microorganism->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth Determine MIC Determine MIC Visual Assessment of Growth->Determine MIC End End Determine MIC->End

Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 3: Assay for Malondialdehyde-DNA Adducts

This protocol provides an overview of an immunoslot blot assay for the detection and quantification of the major malondialdehyde-deoxyguanosine adduct (M1dG) in DNA samples.[3][13]

Materials:

  • DNA sample (1 µg)

  • Antibody specific for M1dG adducts

  • Nitrocellulose membrane

  • Slot blot apparatus

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • DNA Denaturation and Application: Denature the DNA sample and apply it to a nitrocellulose membrane using a slot blot apparatus.

  • Blocking: Block non-specific binding sites on the membrane.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the M1dG adduct.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme.

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the signal is proportional to the amount of M1dG adducts in the DNA sample.

G Start Start Denature and Apply DNA to Membrane Denature and Apply DNA to Membrane Start->Denature and Apply DNA to Membrane Block Membrane Block Membrane Denature and Apply DNA to Membrane->Block Membrane Incubate with Primary Antibody (anti-M1dG) Incubate with Primary Antibody (anti-M1dG) Block Membrane->Incubate with Primary Antibody (anti-M1dG) Wash Wash Incubate with Primary Antibody (anti-M1dG)->Wash Incubate with Secondary Antibody Incubate with Secondary Antibody Wash->Incubate with Secondary Antibody Add Chemiluminescent Substrate Add Chemiluminescent Substrate Incubate with Secondary Antibody->Add Chemiluminescent Substrate Image and Quantify Signal Image and Quantify Signal Add Chemiluminescent Substrate->Image and Quantify Signal End End Image and Quantify Signal->End

Workflow for immunoslot blot assay of MDA-DNA adducts.

Conclusion

Aliphatic dialdehydes represent a class of molecules with potent and diverse biological activities. Their ability to cross-link proteins and nucleic acids makes them effective antimicrobial agents and valuable tools in research and industrial applications. However, this same reactivity underlies their cytotoxicity and genotoxicity, necessitating careful handling and a thorough understanding of their mechanisms of action. This technical guide has provided a consolidated overview of the biological activities of glutaraldehyde, succinaldehyde, and malondialdehyde, presenting quantitative data, detailing experimental protocols, and visualizing their impact on key cellular signaling pathways. It is hoped that this resource will aid researchers and professionals in the fields of drug development, toxicology, and biomedical research in their work with these fascinating and challenging molecules.

References

Methodological & Application

Application Notes and Protocols for Crosslinking Hydrogels with Octanedial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids.[1] Their biocompatibility, biodegradability, and tunable physical properties make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[2][3][4] The properties of a hydrogel are largely determined by its crosslinking density, which can be controlled by the type and concentration of the crosslinking agent used.[5]

Octanedial, a dialdehyde, is a potential crosslinking agent for hydrogels containing primary amine groups. The crosslinking reaction proceeds via the formation of Schiff bases between the aldehyde groups of this compound and the amine groups on the polymer chains, resulting in a stable, covalently crosslinked network.[2] This document provides a detailed protocol for the synthesis and characterization of this compound-crosslinked hydrogels.

Chemical Reaction Pathway

The fundamental crosslinking chemistry involves the reaction of the two aldehyde functional groups of this compound with primary amine groups present on the polymer backbone. This reaction forms a Schiff base (imine) linkage, creating a covalent bond that connects different polymer chains.

G cluster_reactants Reactants cluster_products Products Polymer_Amine1 P-NH₂ Crosslinked_Polymer P-N=CH-(CH₂)₆-CH=N-P Polymer_Amine1->Crosslinked_Polymer + This compound OHC-(CH₂)₆-CHO This compound->Crosslinked_Polymer + Polymer_Amine2 P-NH₂ Polymer_Amine2->Crosslinked_Polymer + Water 2 H₂O

Caption: Schiff base formation between polymer amine groups and this compound.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis and characterization of this compound-crosslinked hydrogels.

Materials
  • Amine-containing polymer (e.g., Chitosan, Gelatin, Poly(L-lysine))

  • This compound

  • Acetic acid

  • Sodium hydroxide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Dialysis tubing (MWCO appropriate for the polymer)

  • Magnetic stirrer and stir bars

  • pH meter

  • Lyophilizer (optional)

Protocol 1: Hydrogel Synthesis
  • Polymer Solution Preparation:

    • Dissolve the amine-containing polymer in a 0.1 M acetic acid solution to a final concentration of 2% (w/v).

    • Stir the solution at room temperature until the polymer is completely dissolved. The solution should be clear and viscous.

  • Crosslinking Reaction:

    • While stirring, add the desired amount of this compound solution (e.g., 0.1%, 0.25%, 0.5% w/v final concentration) to the polymer solution.

    • Adjust the pH of the reaction mixture to 4.5-5.5 using 1 M NaOH to facilitate Schiff base formation.

    • Continue stirring for 4-6 hours at room temperature to allow for crosslinking. Gelation should be observable as a significant increase in viscosity.

  • Purification:

    • Transfer the resulting hydrogel to a dialysis tube.

    • Dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted this compound and other small molecules.

    • Finally, dialyze against PBS (pH 7.4) for 24 hours to equilibrate the hydrogel.

  • Storage:

    • The purified hydrogel can be stored in PBS at 4°C.

    • For long-term storage or for certain characterization techniques, the hydrogel can be frozen and lyophilized to obtain a dry sponge-like scaffold.

G A Dissolve Polymer in Acetic Acid B Add this compound Solution A->B 2% (w/v) Polymer C Adjust pH to 4.5-5.5 B->C Varying Concentrations D Stir for 4-6 hours C->D Initiates Crosslinking E Dialyze against DI Water D->E Gel Formation F Dialyze against PBS E->F Purification G Store at 4°C or Lyophilize F->G Equilibration

Caption: Experimental workflow for this compound-crosslinked hydrogel synthesis.

Protocol 2: Hydrogel Characterization

1. Swelling Ratio Determination:

  • Weigh a lyophilized hydrogel sample (Wd).

  • Immerse the sample in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (Ws).

  • Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd. A successfully crosslinked hydrogel will swell but not dissolve.[6]

2. Rheological Analysis:

  • Perform dynamic mechanical analysis on the hydrated hydrogel using a rheometer.

  • Measure the storage modulus (G') and loss modulus (G'') as a function of frequency or strain.

  • For a stable gel, the storage modulus should be greater than the loss modulus (G' > G'').[6]

3. Fourier-Transform Infrared Spectroscopy (FTIR):

  • Obtain FTIR spectra of the pure polymer and the crosslinked hydrogel.

  • Look for the appearance of a new peak around 1650 cm-1, corresponding to the C=N stretching of the Schiff base, and a decrease in the intensity of the N-H bending peak of the primary amine.[6]

Quantitative Data Summary

The properties of the hydrogel are highly dependent on the concentration of the crosslinking agent. The following table summarizes the expected trends.

This compound Concentration (% w/v)Swelling Ratio (g/g)Storage Modulus (G') (Pa)Gel Fraction (%)
0.125 ± 2.1150 ± 1575 ± 3.5
0.2518 ± 1.5350 ± 2588 ± 2.8
0.512 ± 1.1600 ± 3095 ± 1.9

Note: These are representative data and actual values will vary depending on the specific polymer and reaction conditions.

G cluster_input Input Variable cluster_properties Hydrogel Properties A This compound Concentration B Crosslinking Density A->B Increases C Swelling Ratio B->C Decreases D Mechanical Strength (G') B->D Increases

Caption: Relationship between crosslinker concentration and hydrogel properties.

Troubleshooting

ProblemPotential CauseRecommended Solution
Poor or No Gel Formation - Insufficient this compound concentration.- Suboptimal pH.- Inactive polymer amine groups.- Increase the molar ratio of this compound to amine groups.- Ensure the reaction pH is between 4.5 and 5.5.- Use a fresh batch of polymer.
Hydrogel is Too Soft - Low crosslinking density.- Increase the concentration of this compound.- Extend the reaction time.
Signs of Cytotoxicity - Residual unreacted this compound.- Ensure thorough dialysis to remove any unreacted crosslinker.[6]

Conclusion

This compound can be effectively used as a crosslinking agent to form stable hydrogels from amine-containing polymers. By systematically varying the concentration of this compound, the mechanical properties and swelling behavior of the resulting hydrogels can be tailored to suit specific applications in drug delivery and tissue engineering. The protocols and characterization techniques outlined in this document provide a comprehensive framework for the development and evaluation of these biomaterials.

References

Application Notes and Protocols for Octanedial as a Novel Fixative in Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are hypothetical and based on the established principles of aldehyde-based fixation in electron microscopy. As of the current date, there is no published literature specifically detailing the use of octanedial for this purpose. These guidelines are intended for research and development professionals interested in exploring novel cross-linking agents and should be considered as a starting point for experimental design.

Introduction to this compound as a Potential Fixative

Chemical fixation is a critical step in preparing biological specimens for electron microscopy, aiming to preserve cellular ultrastructure in a life-like state. Aldehydes, particularly glutaraldehyde (B144438) and formaldehyde, are the most commonly used primary fixatives.[1] They function by cross-linking proteins, which stabilizes the cellular components against the subsequent steps of dehydration, embedding, and electron beam exposure.[2][3]

Glutaraldehyde, a five-carbon dialdehyde, is highly effective due to its ability to rapidly and irreversibly cross-link proteins, primarily by reacting with the primary amino groups of lysine (B10760008) residues.[2] This action forms a stable, three-dimensional network that preserves fine structural details.[3]

This document explores the hypothetical application of This compound , an eight-carbon dialdehyde, as a primary fixative for electron microscopy. Its longer hydrocarbon chain compared to glutaraldehyde suggests potential differences in properties such as hydrophobicity, penetration rate, and the spatial characteristics of the cross-links it forms. These differences might offer advantages in specific applications, such as the preservation of particular protein complexes or cellular compartments.

Hypothetical Mechanism of Action

Like other dialdehydes, this compound is expected to cross-link proteins by reacting with nucleophilic groups on amino acid side chains. The primary targets would be the ε-amino groups of lysine residues and the α-amino groups of N-terminal amino acids. The reaction proceeds via the formation of a Schiff base, which can then participate in further reactions to form a stable, covalent cross-link.

The increased length of the this compound molecule (approximately 10-12 Å) compared to glutaraldehyde (approximately 7.5 Å) could allow for the cross-linking of more distant amine groups. This might be advantageous for stabilizing larger protein complexes or preserving the native conformation of proteins with specific spatial requirements.

This compound Cross-linking Mechanism cluster_reactants Reactants cluster_reaction Reaction Protein1 Protein 1 (...-Lys-NH2) SchiffBase Schiff Base Formation (Intermediate) Protein1->SchiffBase Reaction with aldehyde group 1 This compound This compound (OHC-(CH2)6-CHO) This compound->SchiffBase Protein2 Protein 2 (H2N-Lys-...) Protein2->SchiffBase Reaction with aldehyde group 2 Crosslink Stable Cross-link (...-Lys-N=CH-(CH2)6-CH=N-Lys-...) SchiffBase->Crosslink Stabilization Experimental Workflow for this compound Fixation Start Start: Sample Preparation PrimaryFix Primary Fixation (2.5% this compound in 0.1M Buffer) Start->PrimaryFix Wash1 Washing (3x with 0.1M Buffer) PrimaryFix->Wash1 SecondaryFix Secondary Fixation (1% Osmium Tetroxide) Wash1->SecondaryFix Wash2 Washing (3x with dH2O) SecondaryFix->Wash2 Dehydration Dehydration (Graded Ethanol Series) Wash2->Dehydration Infiltration Resin Infiltration Dehydration->Infiltration Embedding Embedding and Polymerization Infiltration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate & Lead Citrate) Sectioning->Staining Imaging TEM Imaging Staining->Imaging

References

Application Notes and Protocols: Antimicrobial and Biocidal Potential of Octanedial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific antimicrobial and biocidal applications of Octanedial is limited. The following application notes and protocols are based on the established properties of related dialdehydes, such as glutaraldehyde (B144438) and ortho-phthalaldehyde (OPA). The information provided should be used as a general guideline for investigating the potential of this compound as an antimicrobial agent.

Introduction

This compound is an eight-carbon dialdehyde (B1249045). Aldehydes, as a class of chemical compounds, are known for their broad-spectrum antimicrobial properties, effective against bacteria, fungi, and viruses.[1] Their mechanism of action primarily involves the non-specific cross-linking of proteins and peptides, leading to the disruption of essential cellular functions and ultimately, cell death.[1] This reactivity makes them potent biocides for various industrial and medical applications. This document provides an overview of the potential applications, mechanism of action, and experimental protocols for evaluating the antimicrobial efficacy of this compound, drawing parallels from well-studied dialdehydes.

Potential Applications

Based on the applications of other dialdehydes, this compound could potentially be utilized in the following areas:

  • High-Level Disinfection: As a sterilant or high-level disinfectant for medical and dental equipment that are heat-sensitive.

  • Biosecurity: In agricultural and veterinary settings to control viral and bacterial outbreaks.

  • Preservative: In cosmetics and personal care products to prevent microbial contamination.

  • Industrial Biocide: In water treatment, and as an anti-fouling agent in industrial processes.

  • Cross-linking Agent: In the development of antimicrobial polymers and hydrogels for medical devices and coatings.

Mechanism of Action

The biocidal activity of dialdehydes like this compound is attributed to their ability to react with and cross-link primary amines and other functional groups present in microbial proteins and peptidoglycan. This leads to:

  • Enzyme Inactivation: Disruption of enzyme structure and function, halting metabolic processes.

  • Cell Wall Damage: Cross-linking of peptidoglycan in bacterial cell walls, leading to loss of structural integrity.

  • Membrane Disruption: Alteration of membrane proteins, impairing transport and energy generation.

The proposed mechanism of action is illustrated in the diagram below.

Mechanism_of_Action cluster_microbe Microbial Cell CellWall Cell Wall (Peptidoglycan) CellLysis Cell Lysis CellWall->CellLysis Leads to Cytoplasm Cytoplasm Enzymes Enzymes MetabolicArrest Metabolic Arrest Enzymes->MetabolicArrest Causes Proteins Membrane Proteins MembraneDamage Membrane Damage Proteins->MembraneDamage Results in This compound This compound This compound->CellWall Cross-links Peptidoglycan This compound->Enzymes Inactivates This compound->Proteins Cross-links Proteins

Caption: General mechanism of dialdehyde action on a microbial cell.

Quantitative Data for Related Dialdehydes

BiocideMicroorganismConcentrationContact TimeLog ReductionReference
GlutaraldehydePseudomonas aeruginosa0.5%5 min>5[2]
GlutaraldehydeStaphylococcus aureus0.5%5 min>5[2]
Ortho-phthalaldehydePseudomonas fluorescens0.5 mM (approx. 0.0067%)Not SpecifiedComplete Inactivation[2]
Ortho-phthalaldehydeMycobacterium chelonaeNot SpecifiedNot SpecifiedEffective[3]

Note: The efficacy of this compound may differ from these values and must be determined experimentally.

Experimental Protocols

The following are generalized protocols for evaluating the antimicrobial and biocidal activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound stock solution

  • Sterile Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Microbial cultures (e.g., E. coli, S. aureus, C. albicans) adjusted to 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Sterile agar (B569324) plates (e.g., Tryptic Soy Agar)

  • Incubator

Protocol Workflow:

MIC_MBC_Workflow Start Start Prepare Prepare serial dilutions of This compound in a 96-well plate Start->Prepare Inoculate Inoculate each well with microbial suspension Prepare->Inoculate Incubate Incubate the plate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Read the MIC: the lowest concentration with no visible growth Incubate->ReadMIC PlateMBC Plate aliquots from clear wells onto agar plates ReadMIC->PlateMBC IncubateAgar Incubate agar plates at 37°C for 24 hours PlateMBC->IncubateAgar ReadMBC Read the MBC: the lowest concentration with no colony growth IncubateAgar->ReadMBC End End ReadMBC->End

Caption: Experimental workflow for MIC and MBC determination.

Detailed Steps:

  • Preparation of Dilutions: Prepare a 2-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. Leave a positive control well (broth and inoculum) and a negative control well (broth only).

  • Inoculation: Inoculate each well (except the negative control) with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible turbidity is observed.

  • MBC Determination: Take a 10 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at 37°C for 24 hours.

  • MBC Reading: The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial inoculum (i.e., no colony formation).

Time-Kill Assay

This assay evaluates the rate at which this compound kills a microbial population over time.

Materials:

  • This compound solution at a predetermined concentration (e.g., 2x or 4x MIC)

  • Microbial culture in the logarithmic growth phase

  • Sterile growth medium

  • Sterile saline or neutralizing broth

  • Sterile agar plates

  • Incubator and shaker

Protocol:

  • Inoculation: Add the microbial culture to a flask containing the this compound solution in growth medium to achieve a starting concentration of approximately 1 x 10^6 CFU/mL. A control flask without this compound should also be prepared.

  • Incubation: Incubate the flasks at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each flask.

  • Neutralization and Dilution: Immediately transfer the aliquot to a neutralizing broth to stop the action of the this compound. Perform serial dilutions in sterile saline.

  • Plating: Plate the dilutions onto agar plates.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Colony Counting: Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log10 CFU/mL against time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Safety Precautions

Aldehydes can be irritating to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

While direct evidence for the antimicrobial and biocidal applications of this compound is currently lacking in published literature, its chemical nature as a dialdehyde suggests it holds potential as a broad-spectrum biocide. The provided application notes and protocols, based on the knowledge of related compounds, offer a framework for researchers to systematically investigate and quantify the efficacy of this compound for various antimicrobial applications. It is imperative that any potential application is preceded by rigorous experimental validation of its activity and safety.

References

Application Notes and Protocols for Dialdehyde Tanning Agents in Leather Processing

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific application notes or protocols for the use of octanedial in leather tanning. The following information is based on the well-documented application of analogous dialdehyde (B1249045) tanning agents, primarily glutaraldehyde (B144438) and dialdehyde starch. These compounds share the same functional groups (aldehydes) as this compound and their reaction mechanisms with collagen are expected to be similar. Therefore, the principles, protocols, and data presented here serve as a comprehensive guide for researchers and scientists interested in the potential application of this compound or other novel dialdehydes in chrome-free leather tanning.

Introduction to Dialdehyde Tanning

Dialdehyde tanning is a significant chrome-free leather processing method that utilizes the reactive nature of aldehyde groups to crosslink collagen fibers in animal hides. This process enhances the hydrothermal stability, mechanical strength, and resistance to microbial degradation of the hide, transforming it into durable leather. Glutaraldehyde and dialdehyde polysaccharides (like dialdehyde starch) are the most commonly studied and commercially used dialdehyde tanning agents.[1][2][3][4][5] These agents offer an alternative to traditional chromium tanning, which has environmental concerns.[6]

Mechanism of Action: Collagen Crosslinking

The primary mechanism of dialdehyde tanning involves the formation of covalent crosslinks between the aldehyde groups of the tanning agent and the free amino groups of lysine (B10760008) and hydroxylysine residues within the collagen protein structure.[7] This reaction, typically a Schiff base formation, stabilizes the collagen matrix, thereby increasing the shrinkage temperature (Ts) of the leather, a key indicator of tanning efficacy.[8] The bifunctional nature of dialdehydes allows them to bridge different collagen polypeptide chains, creating a stable, three-dimensional network.

Quantitative Data on Dialdehyde Tanned Leather

The performance of leather is evaluated based on several key physical and chemical properties. The following tables summarize typical quantitative data for leathers tanned with glutaraldehyde and dialdehyde starch, which can serve as a benchmark for evaluating new dialdehyde tanning agents like this compound.

Table 1: Hydrothermal Stability of Dialdehyde Tanned Leather

Tanning AgentDosage (% on pelt weight)Shrinkage Temperature (°C)Reference
Untanned Pelt-~60-65[8]
Glutaraldehyde3.0%85 - 90[9]
Dialdehyde Starch (DAS)4.0%90 ± 0.35[3]
Dialdehyde Carboxymethyl Cellulose (DCMC)-81[1]

Table 2: Mechanical Properties of Dialdehyde Tanned Leather

| Tanning Agent | Tensile Strength (N/mm²) | Tear Strength (N/mm) | Elongation at Break (%) | Reference | | :--- | :--- | :--- | :--- | | Glutaraldehyde | 15 - 25 | 40 - 60 | 40 - 60 |[9] | | Nano Bio Aldehyde (from starch) | 24 | 90 | - |[3] | | Dialdehyde Starch (DAS) | 15.3 ± 0.1 | - | - |[10] |

Experimental Protocols

The following are generalized protocols for leather tanning using dialdehyde agents. These can be adapted for experimental trials with this compound.

Materials and Equipment
  • Raw Material: Pickled animal hides (e.g., goat, sheep, or bovine skins).

  • Tanning Agent: Glutaraldehyde solution (e.g., 50% aqueous solution) or Dialdehyde Starch powder.

  • Chemicals: Sodium chloride, sodium formate (B1220265), sodium bicarbonate, formic acid, degreasing agents, fatliquoring agents, and dyes.

  • Equipment: Laboratory tanning drum, pH meter, thickness gauge, tensile strength tester, shrinkage temperature apparatus.

Protocol 1: Glutaraldehyde Tanning (as a pre-tanning agent)

This protocol is typical for producing "wet-white" leather, a chrome-free intermediate.

  • Washing: The pickled pelts are washed in a drum with 100% water (on pelt weight) and 2% sodium chloride for 30 minutes. The float is then drained.

  • Depickling and Pre-tanning:

    • Add 50% water and 8% sodium chloride. Run the drum for 10 minutes.

    • Slowly add 1% sodium formate and run for 20 minutes.

    • Add 3% of a 50% glutaraldehyde solution. Run the drum for 2-3 hours.

    • Gradually increase the pH to 4.0-4.5 by adding sodium bicarbonate in several feeds over 2-3 hours.

  • Fixation: Run the drum for an additional 2-4 hours to ensure complete penetration and fixation of the glutaraldehyde.

  • Washing: Drain the tanning liquor and wash the leather thoroughly with water.

  • Post-Tanning: The resulting "wet-white" leather can then proceed to standard post-tanning operations like retanning, dyeing, and fatliquoring.[5]

Protocol 2: Dialdehyde Starch (DAS) Main Tanning

This protocol outlines a process where DAS is the primary tanning agent, often advantageous as it may not require a pickling step.[2]

  • Initial Pelt Preparation: Start with delimed and bated pelts.

  • Tanning:

    • Place the pelts in a drum with 100% water (on pelt weight).

    • Add 4-8% of Dialdehyde Starch powder. The exact percentage depends on the aldehyde content of the DAS.[3][11]

    • Run the drum for 4-6 hours. The temperature can be gradually increased to 35-40°C to facilitate the reaction.

    • Monitor the pH, which should ideally be in the range of 7.5 to 8.5 for optimal crosslinking.[11]

  • Fixation and Completion: After the initial run, the drum can be run intermittently overnight to ensure complete tanning.

  • Washing and Draining: Drain the tanning bath and wash the leather.

  • Post-Tanning: Proceed with subsequent wet finishing operations.

Visualizations

Signaling Pathway: Collagen Crosslinking by Dialdehydes

Collagen_Crosslinking Collagen Collagen Fiber (with free -NH2 groups) SchiffBase Schiff Base Formation (Initial Crosslink) Collagen->SchiffBase + Dialdehyde Dialdehyde Tanning Agent (e.g., this compound) OHC-(CH2)n-CHO Dialdehyde->SchiffBase CrosslinkedCollagen Crosslinked Collagen (Stable Leather Matrix) SchiffBase->CrosslinkedCollagen Stabilization

Caption: Mechanism of collagen crosslinking by a dialdehyde tanning agent.

Experimental Workflow: Chrome-Free Tanning Process

Tanning_Workflow start Start: Pickled Pelt depickle Depickling / Washing start->depickle tanning Dialdehyde Tanning (e.g., Glutaraldehyde, DAS) depickle->tanning basification Basification / pH Adjustment (Fixation) tanning->basification draining Draining & Washing basification->draining sammying Sammying (Water Removal) draining->sammying shaving Shaving (Thickness Uniformity) sammying->shaving post_tanning Post-Tanning (Retanning, Dyeing, Fatliquoring) shaving->post_tanning end End: Crust Leather post_tanning->end

Caption: General experimental workflow for chrome-free dialdehyde tanning.

References

Application Notes and Protocols: Octanedial in Surface Modification of Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of biomaterials is a critical strategy for enhancing their biocompatibility, controlling cellular interactions, and improving their overall performance in biomedical applications. Crosslinking the surface of protein-based biomaterials, such as collagen and gelatin, is a common method to improve their mechanical properties and control their degradation rate. While glutaraldehyde (B144438) has been a widely used crosslinking agent, concerns about its cytotoxicity have prompted research into safer alternatives.[1][2][3] Long-chain dialdehydes, such as octanedial, are being explored as potential substitutes. This document provides an overview of the application of this compound for the surface modification of biomaterials, including detailed protocols and characterization methods, based on analogous studies with other dialdehydes like dialdehyde (B1249045) starch (DAS) and dialdehyde chitosan (B1678972).

Principle of Action: Schiff Base Formation

The primary mechanism by which this compound crosslinks protein-based biomaterials is through the formation of Schiff bases. The aldehyde groups of this compound react with the primary amine groups present in the amino acid residues of proteins, such as the ε-amino group of lysine (B10760008) and hydroxylysine. This reaction forms a covalent imine bond, creating crosslinks between the polymer chains and thereby stabilizing the material's structure.[1][4]

Applications in Biomaterial Surface Modification

Surface modification with this compound can be utilized to:

  • Enhance Mechanical Properties: Crosslinking increases the stiffness and tensile strength of biomaterial scaffolds, making them suitable for load-bearing applications.[4][5]

  • Control Biodegradation: The formation of covalent crosslinks reduces the susceptibility of the biomaterial to enzymatic degradation, allowing for a more controlled release of encapsulated drugs or a longer scaffold residence time in tissue engineering applications.

  • Modify Surface Hydrophilicity: The introduction of this compound can alter the surface wettability of the biomaterial, which in turn influences protein adsorption and cell adhesion.[6]

  • Reduce Cytotoxicity: Compared to shorter-chain dialdehydes like glutaraldehyde, longer-chain dialdehydes are generally considered to have lower cytotoxicity, making them a more biocompatible option for in vivo applications.[1][7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies on dialdehyde-crosslinked biomaterials. Note that these values are indicative and will vary depending on the specific biomaterial, concentration of this compound, and reaction conditions.

Table 1: Mechanical Properties of Dialdehyde-Crosslinked Collagen Scaffolds

Crosslinking AgentConcentrationCompressive Modulus (kPa)Tensile Strength (MPa)Elongation at Break (%)
None0%~3VariesVaries
Dialdehyde Starch1%~30VariesVaries
Dialdehyde Starch5%~125VariesVaries

Data inferred from studies on dialdehyde starch crosslinked collagen.[4]

Table 2: Physicochemical Properties of Dialdehyde-Crosslinked Chitosan/Hyaluronic Acid Scaffolds

Scaffold Composition (DAC/HA)Density (mg/cm³)Porosity (%)Water Content (%)
50/5028.15 ± 2.5485.12 ± 3.1194.32 ± 1.21
60/4025.41 ± 2.2082.34 ± 2.5693.54 ± 1.54
70/3031.40 ± 2.3184.56 ± 2.8992.18 ± 1.87
80/2029.87 ± 2.1386.78 ± 3.4591.89 ± 2.01

Data from studies on dialdehyde chitosan (DAC) and hyaluronic acid (HA) scaffolds.[5]

Experimental Protocols

Protocol 1: Surface Modification of Collagen Films with this compound

Objective: To crosslink the surface of collagen films to improve their mechanical stability.

Materials:

  • Collagen solution (e.g., Type I rat tail collagen, 3 mg/mL in 0.02 N acetic acid)

  • This compound solution (e.g., 1% w/v in phosphate-buffered saline, PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 24-well tissue culture plates

  • Deionized water

Procedure:

  • Collagen Film Preparation:

    • Pipette 500 µL of collagen solution into each well of a 24-well plate.

    • Allow the collagen to self-assemble into a gel by incubating at 37°C for 1 hour.

    • Gently wash the collagen gels three times with PBS to neutralize the acid.

    • Aspirate the final wash and allow the films to air-dry in a sterile biosafety cabinet to form thin films.

  • This compound Crosslinking:

    • Prepare a fresh 1% (w/v) solution of this compound in PBS.

    • Add 500 µL of the this compound solution to each well containing a collagen film.

    • Incubate for a defined period (e.g., 2, 4, 8, or 24 hours) at room temperature with gentle agitation. The incubation time will influence the degree of crosslinking.

    • After incubation, aspirate the this compound solution.

  • Washing and Sterilization:

    • Wash the crosslinked films extensively with PBS (at least 5 times for 10 minutes each) to remove any unreacted this compound.

    • Perform a final wash with sterile deionized water.

    • The films can be sterilized by UV irradiation or by washing with 70% ethanol (B145695) followed by sterile PBS washes.

  • Characterization:

    • The degree of crosslinking can be assessed using a ninhydrin (B49086) assay to quantify the free amine groups remaining after the reaction.

    • Mechanical properties can be evaluated using tensile testing or atomic force microscopy.

    • Surface morphology can be observed using scanning electron microscopy (SEM).

Protocol 2: Cytotoxicity Assessment of this compound-Modified Biomaterials using MTT Assay

Objective: To evaluate the in vitro biocompatibility of this compound-crosslinked biomaterials.

Materials:

  • This compound-modified biomaterial scaffolds

  • Unmodified biomaterial scaffolds (control)

  • Cell line (e.g., L929 fibroblasts or primary cells of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well tissue culture plates

Procedure:

  • Scaffold Preparation:

    • Prepare sterile, disc-shaped scaffolds of both this compound-modified and unmodified biomaterials that fit into the wells of a 96-well plate.

    • Place one scaffold disc into each well.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells directly onto the scaffolds in the 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Include wells with cells only (no scaffold) as a positive control for proliferation and wells with medium only as a blank.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 1, 3, and 7 days.

  • MTT Assay:

    • At each time point, remove the culture medium from the wells.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the cell viability as a percentage of the control (cells on tissue culture plastic).

Visualizations

Schiff_Base_Formation cluster_reactants Reactants cluster_product Product Biomaterial Biomaterial Surface (-NH2, -NH2) Crosslinked_Biomaterial Crosslinked Biomaterial (-N=CH-(CH2)6-CH=N-) Biomaterial->Crosslinked_Biomaterial + this compound This compound This compound (OHC-(CH2)6-CHO) This compound->Crosslinked_Biomaterial

Caption: Reaction mechanism of biomaterial crosslinking with this compound via Schiff base formation.

Experimental_Workflow start Start prep Biomaterial Scaffold Preparation start->prep crosslink Surface Crosslinking with this compound prep->crosslink wash Washing and Sterilization crosslink->wash characterize Physicochemical Characterization (SEM, Mechanical Testing) wash->characterize cytotoxicity Biocompatibility Assessment (Cell Culture, MTT Assay) wash->cytotoxicity end End characterize->end cytotoxicity->end

Caption: General experimental workflow for surface modification and characterization.

References

Application Notes and Protocols for the Quantification of Aldehyde Groups in Octanedial Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of aldehyde groups in octanedial solutions. The protocols described herein are essential for quality control, stability testing, and formulation development in various research and industrial settings.

Introduction to Aldehyde Quantification in this compound

This compound is a dialdehyde, meaning it possesses two aldehyde functional groups. Accurate quantification of these groups is critical as they are reactive moieties that can influence the stability, reactivity, and toxicity of formulations. The methods outlined below offer various levels of sensitivity, specificity, and throughput to suit different analytical needs.

Spectrophotometric Methods for Total Aldehyde Quantification

Spectrophotometric methods are often employed for rapid and high-throughput screening of total aldehyde content. These methods are based on a chemical reaction that produces a colored product, the absorbance of which is proportional to the aldehyde concentration.

Purpald® Method

The Purpald® (4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) assay is a highly sensitive and specific method for the detection of aldehydes.[1] The reaction with aldehydes, in the presence of an oxidant like air, yields a purple-colored product.[1][2]

Principle: Purpald condenses with an aldehyde under alkaline conditions to form an intermediate. Subsequent oxidation of this intermediate results in the formation of a purple bicyclic heterocyclic product with a maximum absorbance around 550 nm.[3] Ketones, esters, and other carbonyl-containing compounds generally do not interfere.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Purpald® Solution: Dissolve 10-20 mg of Purpald® in 2 mL of 1 N sodium hydroxide (B78521) (NaOH). Prepare this solution fresh.

    • This compound Standard Solutions: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or a buffer compatible with the sample matrix). Create a series of dilutions to generate a calibration curve.

  • Assay Procedure:

    • To 1 mL of the this compound sample or standard, add 2 mL of the freshly prepared Purpald® solution.

    • Aerate the solution by vigorous vortexing or by bubbling air through it for a few minutes to facilitate the oxidation and color development.[1]

    • Allow the reaction to proceed for the time determined during method optimization (typically a few minutes). Hindered aldehydes may require longer reaction times.[1]

    • Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax), which is typically between 520-550 nm.[3]

  • Quantification:

    • Construct a calibration curve by plotting the absorbance values of the standard solutions against their known concentrations.

    • Determine the concentration of aldehyde groups in the unknown sample by interpolating its absorbance value on the calibration curve.

Logical Relationship of the Purpald Method

This compound This compound Solution Mixing Mixing and Aeration (Oxidation) This compound->Mixing Purpald Purpald® Reagent (in NaOH) Purpald->Mixing Colored_Product Purple Product (λmax ~550 nm) Mixing->Colored_Product Spectrophotometer Spectrophotometric Measurement Colored_Product->Spectrophotometer Quantification Quantification via Calibration Curve Spectrophotometer->Quantification Sample This compound Sample Reaction1 Azine Formation Sample->Reaction1 MBTH_reagent MBTH Solution MBTH_reagent->Reaction1 Reaction2 Formazan Dye Formation Reaction1->Reaction2 Oxidant Ferric Chloride Solution Oxidant->Reaction2 Measurement Absorbance at ~620 nm Reaction2->Measurement Result Concentration Calculation Measurement->Result cluster_reactants Reactants This compound This compound Reaction Hantzsch Reaction (Incubation) This compound->Reaction Acetylacetone Acetylacetone Acetylacetone->Reaction Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Reaction Product Diacetyldihydrolutidine (DDL) (Yellow Product) Reaction->Product Detection Spectrophotometry (~412 nm) Product->Detection Sample This compound Solution Derivatization Derivatization with DNPH Sample->Derivatization SPE Optional SPE Cleanup Derivatization->SPE HPLC HPLC Separation (C18 Column) SPE->HPLC UV_Detection UV Detection (~360 nm) HPLC->UV_Detection Data_Analysis Data Analysis and Quantification UV_Detection->Data_Analysis

References

Application Notes and Protocols for the Purity Analysis of Octanedial by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the determination of octanedial purity using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is an eight-carbon aliphatic dialdehyde. Like other aldehydes, it is a reactive molecule prone to polymerization and oxidation. Therefore, robust analytical methods are crucial for determining its purity and identifying potential impurities or degradation products. This is of particular importance in the pharmaceutical industry, where the purity of starting materials and intermediates can directly impact the safety and efficacy of the final drug product. The methods outlined below utilize derivatization to enhance the stability and detectability of this compound for reliable quantification.

HPLC Analysis of this compound Purity

This method involves the derivatization of this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH), followed by analysis of the resulting stable hydrazone derivative using reverse-phase HPLC with UV detection.

Experimental Protocol: HPLC-UV Method

1. Materials and Reagents

  • This compound sample

  • 2,4-Dinitrophenylhydrazine (DNPH), reagent grade

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphoric acid, analytical grade

  • This compound-bis(2,4-dinitrophenylhydrazone) reference standard (if available, otherwise prepare and characterize)

  • Syringe filters, 0.45 µm PTFE

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

3. Preparation of Solutions

  • DNPH Derivatizing Reagent: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.

  • Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized for best separation, a starting point could be 60:40 (v/v) ACN:Water.

  • Standard Stock Solution: Accurately weigh a known amount of this compound-bis(DNPH) reference standard and dissolve it in acetonitrile to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Add 5 mL of the DNPH derivatizing reagent. Heat the mixture at 40°C for 30 minutes. After cooling, dilute to the mark with acetonitrile. Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC Conditions

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 360 nm

5. Data Analysis

  • The purity of the this compound sample is determined by calculating the area percentage of the this compound-bis(DNPH) peak relative to the total peak area in the chromatogram.

  • For quantitative analysis, a calibration curve should be prepared using the this compound-bis(DNPH) reference standard.

Quantitative Data (Expected Performance)

The following table summarizes the expected performance characteristics of the HPLC-UV method for this compound analysis, based on data for similar aldehydes. Method validation is required to establish specific performance for this compound.

ParameterExpected Value
Linearity (r²)> 0.999
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ)0.03 - 0.3 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (%RSD)< 2%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Derivatization Derivatization with DNPH Sample->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration HPLC HPLC-UV System Filtration->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection at 360 nm Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Purity Calculation Chromatogram->Quantification

HPLC experimental workflow.

GC-MS Analysis of this compound Purity

This method is suitable for the identification and quantification of this compound and its volatile impurities. It involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a more volatile and thermally stable oxime derivative.

Experimental Protocol: GC-MS Method

1. Materials and Reagents

  • This compound sample

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Hexane (B92381), GC grade

  • Sodium sulfate (B86663), anhydrous

  • Pyridine (B92270), analytical grade

  • Internal Standard (e.g., dodecane)

  • Syringe filters, 0.45 µm PTFE

2. Instrumentation

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Autosampler

  • Analytical balance

  • Vials and micro-syringes

3. Preparation of Solutions

  • PFBHA Derivatizing Reagent: Prepare a solution of PFBHA in pyridine (e.g., 10 mg/mL).

  • Internal Standard Stock Solution: Prepare a stock solution of dodecane (B42187) in hexane (e.g., 1 mg/mL).

  • Sample Solution: Accurately weigh approximately 5 mg of the this compound sample into a vial. Add 1 mL of hexane and 100 µL of the internal standard stock solution. Add 100 µL of the PFBHA derivatizing reagent. Cap the vial tightly and heat at 60°C for 1 hour. After cooling, add a small amount of anhydrous sodium sulfate to remove any moisture. The supernatant is ready for injection.

4. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-550

5. Data Analysis

  • The purity of this compound is determined by the peak area percentage of the this compound-bis(PFBHA oxime) derivative in the total ion chromatogram (TIC).

  • Quantification can be performed using the internal standard method.

Quantitative Data (Expected Performance)

The following table provides an estimate of the performance characteristics for the GC-MS method. Actual values must be determined through method validation.

ParameterExpected Value
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantitation (LOQ)0.3 - 3 ng/mL
Accuracy (% Recovery)90 - 110%
Precision (%RSD)< 5%

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing Sample_GC This compound Sample Derivatization_GC Derivatization with PFBHA Sample_GC->Derivatization_GC Drying_GC Drying with Na2SO4 Derivatization_GC->Drying_GC GCMS GC-MS System Drying_GC->GCMS Separation_GC Capillary Column Separation GCMS->Separation_GC Detection_GC Mass Spectrometry Detection Separation_GC->Detection_GC TIC Total Ion Chromatogram Detection_GC->TIC Quantification_GC Purity Calculation TIC->Quantification_GC

GC-MS experimental workflow.

Potential Impurities and Degradation Products

Aliphatic aldehydes like this compound are susceptible to several degradation pathways. A thorough purity analysis should consider the potential presence of the following impurities:

  • Oxidation Products: Carboxylic acids (e.g., suberic acid) can form through the oxidation of one or both aldehyde groups.

  • Polymerization Products: Aldehydes can undergo aldol (B89426) condensation and subsequent polymerization, leading to higher molecular weight impurities.

  • Acetal Formation: In the presence of alcohols, hemiacetals and acetals can form.

  • Starting Materials and By-products: Impurities from the synthesis of this compound may be present. For instance, if synthesized via ozonolysis of cyclooctene, unreacted starting material or by-products of incomplete oxidation could be present.

Summary

The presented HPLC-UV and GC-MS methods provide robust and reliable approaches for the purity assessment of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for the highest sensitivity (GC-MS) versus a more routine quality control application (HPLC-UV). For both methods, proper method validation is essential to ensure accurate and precise results. The provided workflows and expected performance data serve as a strong foundation for researchers, scientists, and drug development professionals to establish effective purity testing for this compound.

Application Notes and Protocols: Schiff Base Reactions with Octanedial and Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis, characterization, and potential applications of Schiff bases derived from the condensation reaction of octanedial with various primary amines. Schiff bases are a versatile class of compounds characterized by an imine (-C=N-) functional group and are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination chemistry.[1] These protocols are intended to serve as a comprehensive guide for researchers engaged in drug discovery, catalysis, and materials development.

Introduction

Schiff bases, first reported by Hugo Schiff, are typically formed through the condensation of a primary amine with a carbonyl compound, such as an aldehyde or a ketone.[2] The imine or azomethine group is the defining characteristic of Schiff bases and is crucial for their biological and chemical activities. These compounds and their metal complexes have demonstrated a wide array of applications, including as catalysts, pigments, dyes, and therapeutic agents with antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4]

The use of a dialdehyde, such as this compound, offers the potential to synthesize dimeric Schiff bases or polymeric structures, depending on the stoichiometry and the nature of the primary amine used. This opens up possibilities for creating novel molecular architectures with unique properties. This document outlines the general synthetic procedures, characterization methods, and potential applications of Schiff bases derived from this compound.

Synthesis of Schiff Bases from this compound and Primary Amines

The synthesis of Schiff bases from this compound and primary amines is typically achieved through a condensation reaction. The general reaction scheme involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the imine.

General Synthetic Protocol

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine (e.g., aniline (B41778) or a substituted aniline).

Materials:

  • This compound

  • Primary Amine (e.g., Aniline)

  • Ethanol (B145695) (or other suitable solvent like methanol)

  • Glacial Acetic Acid (catalyst, optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 molar equivalent) in ethanol.

  • In a separate beaker, dissolve the primary amine (2 molar equivalents for a dimeric Schiff base) in ethanol.

  • Slowly add the amine solution to the this compound solution with constant stirring.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Attach a reflux condenser to the flask and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base product is collected by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the final pure Schiff base.

Diagram: Experimental Workflow for Schiff Base Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification This compound Dissolve this compound in Ethanol mix Mix Reactants This compound->mix amine Dissolve Primary Amine in Ethanol amine->mix reflux Add Catalyst & Reflux (2-4 hours) mix->reflux cool Cool to Room Temp. reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash recrystallize Recrystallize wash->recrystallize product Pure Schiff Base recrystallize->product

Caption: General workflow for the synthesis of Schiff bases from this compound.

Characterization of this compound-Derived Schiff Bases

The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative Schiff base synthesized from this compound and a primary amine.

Technique Expected Observations Interpretation
FT-IR Disappearance of C=O stretching band (from this compound, ~1720 cm⁻¹). Appearance of a new strong C=N stretching band (~1600-1650 cm⁻¹).[5] Disappearance of N-H stretching bands (from primary amine, ~3300-3500 cm⁻¹).Confirmation of imine bond formation and consumption of starting materials.
¹H NMR Disappearance of the aldehydic proton signal of this compound (~9.7 ppm). Appearance of a new signal for the imine proton (-CH=N-) in the region of 8.0-9.0 ppm.[6][7] Signals corresponding to the primary amine moiety will be shifted.Confirms the formation of the azomethine group.
¹³C NMR Disappearance of the carbonyl carbon signal of this compound (~200 ppm). Appearance of a new signal for the imine carbon (-C=N-) in the region of 160-170 ppm.[6][7]Confirms the formation of the imine bond at the carbon level.
Mass Spectrometry The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized Schiff base.[8][9]Confirms the molecular weight and elemental composition of the product.

Table 1: Expected Spectroscopic Data for this compound-Derived Schiff Bases.

Applications in Drug Development and Research

Schiff bases derived from this compound have potential applications in various fields of research and development, particularly in the pharmaceutical industry.

Antimicrobial Activity

Schiff bases are well-known for their antimicrobial properties against a range of bacteria and fungi.[1][4][10] The imine group is often implicated in their mechanism of action, which may involve interference with cell wall synthesis or chelation of essential metal ions.

Protocol: In Vitro Antimicrobial Screening (Agar Disc Diffusion Method)

  • Prepare sterile nutrient agar (B569324) plates.

  • Inoculate the agar surface with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Impregnate sterile paper discs with a known concentration of the synthesized Schiff base dissolved in a suitable solvent (e.g., DMSO).

  • Place the discs on the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc.

  • Compare the results with a standard antibiotic as a positive control and the solvent as a negative control.

Compound Test Organism Zone of Inhibition (mm)
Schiff Base 1S. aureusData to be determined
Schiff Base 1E. coliData to be determined
Standard AntibioticS. aureusData to be determined
Standard AntibioticE. coliData to be determined

Table 2: Representative Table for Antimicrobial Activity Data.

Anticancer Activity

Several Schiff bases have demonstrated significant cytotoxic activity against various cancer cell lines.[3][11][12][13] Their proposed mechanisms of action include the induction of apoptosis and the inhibition of enzymes crucial for cancer cell proliferation.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized Schiff base for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Compound Cell Line IC₅₀ (µM)
Schiff Base 1MCF-7Data to be determined
Schiff Base 1HeLaData to be determined
Standard Drug (e.g., Doxorubicin)MCF-7Data to be determined
Standard Drug (e.g., Doxorubicin)HeLaData to be determined

Table 3: Representative Table for Anticancer Activity Data.

Diagram: Potential Signaling Pathway Inhibition by Schiff Bases

signaling_pathway cluster_pathway Cancer Cell Proliferation Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Schiff_Base Schiff Base Schiff_Base->Kinase_Cascade Inhibition

Caption: Potential inhibition of a cancer cell signaling pathway by a Schiff base.

Conclusion

The synthesis of Schiff bases from this compound provides a versatile platform for the development of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this document serve as a foundational guide for researchers. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will be crucial for the development of potent and selective therapeutic agents and functional materials.

References

Application Notes and Protocols for Enzyme Immobilization Using Octanedial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme immobilization is a critical technology in various fields, including pharmaceuticals, biocatalysis, and diagnostics. By confining enzymes to a solid support, their stability, reusability, and processability can be significantly enhanced. Covalent immobilization is a robust method that forms stable linkages between the enzyme and the support material, minimizing enzyme leaching. Dialdehydes, such as glutaraldehyde (B144438), are widely used as crosslinking agents for this purpose. This document provides detailed application notes and a generalized protocol for the immobilization of enzymes using octanedial, an eight-carbon dialdehyde (B1249045).

This compound, similar to other dialdehydes, can be used to covalently immobilize enzymes onto supports containing primary amino groups. The reaction involves the formation of Schiff bases between the aldehyde groups of this compound and the amino groups on the enzyme surface (e.g., the ε-amino group of lysine (B10760008) residues) and the support. It is important to note that while glutaraldehyde is extensively documented, specific literature on the use of this compound for enzyme immobilization is limited. Therefore, the following protocols are based on generalized methods for dialdehyde-based immobilization and should be considered a starting point for optimization.

Principle of Immobilization

The immobilization process using this compound on an amino-functionalized support involves a two-step reaction. First, one of the aldehyde groups of this compound reacts with a primary amine on the support surface. Subsequently, the second aldehyde group reacts with a primary amino group on the surface of the enzyme, forming a stable covalent bond. This process effectively crosslinks the enzyme to the support.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in enzyme immobilization, the following table provides a summary of typical experimental parameters for covalent immobilization using dialdehydes, primarily based on protocols for glutaraldehyde and a generalized protocol for heptanedial. These parameters can serve as a starting point for optimizing enzyme immobilization with this compound.

ParameterTypical Range/ValueNotes
Support Material Amino-functionalized agarose, silica (B1680970) beads, chitosan, magnetic nanoparticlesThe choice of support depends on the application and the enzyme properties.
Enzyme Concentration 1 - 10 mg/mLOptimal concentration needs to be determined experimentally for each enzyme.
This compound Concentration 0.5% - 5% (v/v)Higher concentrations may lead to excessive crosslinking and loss of enzyme activity.
Buffer Phosphate (B84403) buffer, bicarbonate bufferThe buffer should not contain primary amines that can react with the dialdehyde.
pH 7.0 - 8.5The pH should be optimal for both enzyme stability and the Schiff base formation reaction.
Reaction Temperature 4 - 25 °CLower temperatures are generally preferred to maintain enzyme stability.
Reaction Time 1 - 24 hoursThe incubation time should be optimized to achieve sufficient immobilization without compromising enzyme activity.
Quenching Agent Tris buffer, glycine, sodium borohydrideUsed to block unreacted aldehyde groups on the support.

Experimental Protocols

The following is a generalized protocol for the immobilization of an enzyme onto an amino-functionalized support using this compound as a crosslinking agent.

Materials and Reagents
  • Enzyme solution (in a suitable buffer, e.g., 0.1 M phosphate buffer, pH 7.4)

  • Amino-functionalized support (e.g., amino-agarose beads)

  • This compound solution (e.g., 2.5% v/v in 0.1 M phosphate buffer, pH 7.4)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 0.1 M glycine)

  • Washing buffers (e.g., phosphate buffer with and without high salt concentration like 1 M NaCl)

  • BCA or Bradford protein assay kit

Protocol for Enzyme Immobilization
  • Support Preparation:

    • If the amino-functionalized support is in a slurry, wash it several times with the working buffer (0.1 M phosphate buffer, pH 7.4) to remove any storage solution. This can be done by centrifugation or filtration.

  • Support Activation:

    • Resuspend the washed support in the working buffer.

    • Add the this compound solution to the support slurry. The final concentration of this compound should be optimized, but a starting point of 1% (v/v) is recommended.

    • Incubate the mixture with gentle shaking for 1-2 hours at room temperature. This step activates the support by attaching one end of the this compound molecule.

  • Washing of Activated Support:

    • After activation, wash the support extensively with the working buffer to remove any unreacted this compound. This is a critical step to prevent enzyme polymerization in the subsequent step.

  • Enzyme Immobilization:

    • Add the enzyme solution to the washed, activated support. The amount of enzyme to be added should be determined based on the support's binding capacity and the desired enzyme loading.

    • Incubate the mixture with gentle shaking for 2-4 hours at 4°C. The optimal time and temperature should be determined experimentally.

  • Monitoring Immobilization:

    • During the immobilization process, take aliquots of the supernatant at different time points to measure the protein concentration using a standard protein assay (e.g., BCA or Bradford). The decrease in protein concentration in the supernatant corresponds to the amount of enzyme immobilized on the support.

  • Quenching:

    • After the desired immobilization time, add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to the mixture to block any remaining active aldehyde groups on the support.

    • Incubate for an additional 1 hour with gentle shaking.

  • Final Washing:

    • Wash the immobilized enzyme preparation thoroughly with the working buffer to remove any non-covalently bound enzyme. A high-salt wash (e.g., 1 M NaCl in the working buffer) can be included to ensure the removal of ionically bound proteins.

    • Finally, wash with the working buffer to remove the salt.

  • Storage:

    • Store the immobilized enzyme preparation in a suitable buffer at 4°C. The addition of a preservative like sodium azide (B81097) (0.02%) may be considered for long-term storage.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the enzyme immobilization workflow using this compound.

EnzymeImmobilizationWorkflow Support Amino-functionalized Support Wash1 Wash Support Support->Wash1 Activation Activate with This compound Wash1->Activation Wash2 Wash Activated Support Activation->Wash2 Immobilization Add Enzyme Solution Wash2->Immobilization Quenching Quench with Tris/Glycine Immobilization->Quenching Wash3 Final Wash Quenching->Wash3 ImmobilizedEnzyme Immobilized Enzyme Wash3->ImmobilizedEnzyme

Caption: Workflow for enzyme immobilization using this compound.

Signaling Pathway/Logical Relationship Diagram

The chemical reaction pathway for enzyme immobilization using a dialdehyde like this compound is illustrated below.

CovalentImmobilizationMechanism Support Support-NH₂ This compound OHC-(CH₂)₆-CHO (this compound) Support->this compound + Enzyme Enzyme-NH₂ This compound->Enzyme + Immobilized Support-N=CH-(CH₂)₆-CH=N-Enzyme (Schiff Base Linkage) c1 c2 c1->c2 Covalent Immobilization

Application of Octanedial in Bioconjugate Preparation: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octanedial, also known as suberaldehyde, is a homobifunctional crosslinking agent that contains two aldehyde groups at the termini of an eight-carbon aliphatic chain. While less common in commercially available crosslinking kits compared to shorter-chain dialdehydes like glutaraldehyde (B144438), this compound offers a longer spacer arm, which can be advantageous in certain bioconjugation applications where maintaining protein conformation or bridging distant reactive sites is crucial. This document provides detailed application notes and protocols for the use of this compound and analogous dialdehydes in the preparation of bioconjugates. Due to the limited specific data available for this compound, the protocols and quantitative data presented here are largely based on the well-established use of glutaraldehyde, a closely related and widely used crosslinking agent.[1][2][3][4] The principles and procedures are directly translatable to this compound.

Principle of Action

The primary mechanism of action for dialdehyde (B1249045) crosslinkers like this compound involves the formation of Schiff bases with primary amine groups present on biomolecules.[5][6][7] These primary amines are predominantly found on the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins. The reaction is a two-step process: an initial, reversible formation of a Schiff base, followed by a potential for further reactions, including polymerization and the formation of more stable adducts, particularly with glutaraldehyde.[1] The resulting crosslinks can be either intramolecular (within the same protein) or intermolecular (between different protein molecules).[8]

Applications in Bioconjugation

The use of dialdehyde crosslinkers is widespread in various fields of life science research and development:

  • Enzyme Immobilization: Crosslinking enzymes to solid supports or to each other to form cross-linked enzyme aggregates (CLEAs) enhances their stability and reusability for industrial biocatalysis.[2]

  • Protein-Protein Interaction Studies: Capturing and stabilizing transient or weak protein-protein interactions allows for their identification and characterization.[9]

  • Tissue Fixation: In histology and electron microscopy, dialdehydes are used to fix tissues by crosslinking proteins, preserving cellular structure.

  • Drug Delivery: The formation of crosslinked protein nanoparticles or hydrogels can be used for the controlled release of therapeutic agents.[10]

  • Antibody-Drug Conjugate (ADC) Development: While more specific crosslinkers are now often preferred, dialdehydes can be used in the initial stages of ADC development to conjugate cytotoxic drugs to antibodies.[11]

Experimental Protocols

Materials and Reagents

  • Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.2-8.0)

  • This compound or Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Reaction buffer (e.g., PBS, HEPES buffer)

  • Dialysis or desalting columns for purification

  • Spectrophotometer for protein concentration determination (e.g., NanoDrop or standard UV-Vis)

  • SDS-PAGE reagents and equipment for analysis

Protocol 1: General Protein-Protein Crosslinking

This protocol describes a general method for crosslinking two or more proteins in solution.

  • Protein Preparation:

    • Prepare a solution of the protein(s) to be crosslinked in an amine-free buffer such as PBS or HEPES at a concentration of 1-10 mg/mL.

    • Ensure the buffer pH is between 7.0 and 8.5 for optimal reaction with primary amines.[4]

  • Crosslinker Preparation:

    • Immediately before use, prepare a fresh dilution of the dialdehyde stock solution (e.g., glutaraldehyde) in the reaction buffer. Typical final concentrations for the crosslinking reaction range from 0.01% to 2.5%.[3][4] The optimal concentration should be determined empirically.

  • Crosslinking Reaction:

    • Add the diluted dialdehyde solution to the protein solution while gently vortexing. The molar ratio of crosslinker to protein will need to be optimized.

    • Incubate the reaction mixture at room temperature for 15 minutes to 2 hours.[3][9] The incubation time is a critical parameter to control the extent of crosslinking.

  • Quenching the Reaction:

    • To stop the crosslinking reaction, add the quenching solution to a final concentration of 20-50 mM.[9] The primary amines in the quenching solution will react with and consume the excess dialdehyde.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Bioconjugate:

    • Remove excess crosslinker and quenching reagent by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Analysis:

    • Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the bioconjugates.

    • Further characterization can be performed using techniques such as mass spectrometry, size exclusion chromatography, and functional assays.

Protocol 2: Enzyme Immobilization on an Amine-Functionalized Support

This protocol outlines the immobilization of an enzyme onto a solid support that has been pre-activated with a dialdehyde.

  • Support Activation:

    • Wash the amine-functionalized support (e.g., aminopropylated silica (B1680970) beads) with the reaction buffer (e.g., PBS, pH 7.2).

    • Prepare a 1-2.5% (v/v) solution of the dialdehyde in the reaction buffer.

    • Add the dialdehyde solution to the support and incubate with gentle agitation for 1-2 hours at room temperature.

    • Wash the support extensively with the reaction buffer to remove excess, unreacted dialdehyde.

  • Enzyme Immobilization:

    • Prepare a solution of the enzyme to be immobilized in the reaction buffer.

    • Add the enzyme solution to the activated support.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Blocking and Washing:

    • After immobilization, block any remaining active aldehyde groups on the support by incubating with a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) for 1 hour.

    • Wash the support with a high-salt buffer to remove non-covalently bound enzyme, followed by several washes with the storage buffer.

  • Storage:

    • Store the immobilized enzyme in a suitable buffer, often containing a stabilizing agent like glycerol, at 4°C.

Quantitative Data Summary

The efficiency and outcome of dialdehyde-mediated bioconjugation are influenced by several factors. The following table summarizes key quantitative parameters, primarily based on data for glutaraldehyde.

ParameterTypical RangeNotes
Crosslinker Concentration 0.01% - 2.5% (v/v)Higher concentrations lead to more extensive crosslinking and potentially protein aggregation. Optimization is crucial.[3][4]
Reaction pH 7.0 - 8.5The reaction rate increases with higher pH due to the deprotonation of primary amines.[4]
Reaction Time 15 minutes - 2 hoursShorter times favor intramolecular crosslinks, while longer times lead to more intermolecular crosslinking.[3][9]
Temperature 4°C - 37°CRoom temperature is common. Lower temperatures can be used to slow down the reaction and control the degree of crosslinking.
Quencher Concentration 20 - 100 mMSufficient quencher must be added to completely stop the reaction.
Crosslinking Efficiency VariableHighly dependent on protein structure, accessibility of lysine residues, and reaction conditions. Can range from low percentages to over 70% of available amines being modified.[5]

Visualizations

Experimental Workflow for Bioconjugation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Solution in Amine-Free Buffer mixing Mix Protein and This compound protein_prep->mixing crosslinker_prep Freshly Diluted This compound Solution crosslinker_prep->mixing incubation Incubate (RT, 15 min - 2h) mixing->incubation quenching Add Quenching Agent (e.g., Tris, Glycine) incubation->quenching purification Purify Bioconjugate (Dialysis / Desalting) quenching->purification analysis Analyze Products (SDS-PAGE, MS, etc.) purification->analysis

Caption: General workflow for protein bioconjugation using a dialdehyde crosslinker.

Chemical Reaction of this compound with Protein Amino Groups

reaction_mechanism cluster_reactants Reactants cluster_products Products protein1 Protein 1 (with -NH2 group) schiff_base Schiff Base Formation (Protein-N=CH-(CH2)6-CH=N-Protein) protein1->schiff_base + protein2 Protein 2 (with -NH2 group) protein2->schiff_base + This compound This compound (OHC-(CH2)6-CHO) This compound->schiff_base crosslinked_protein Crosslinked Bioconjugate schiff_base->crosslinked_protein Stable Adduct

Caption: Schiff base formation between this compound and protein primary amines.

Safety Precautions

Dialdehydes such as glutaraldehyde and, by extension, this compound are toxic and can cause skin, eye, and respiratory irritation. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of waste containing dialdehydes according to your institution's chemical safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Octanedial Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for octanedial crosslinking. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your crosslinking experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during this compound crosslinking, offering potential causes and solutions to guide your experimental optimization.

Problem Potential Causes Recommended Solutions
Low or No Crosslinking Suboptimal pH: The reaction between aldehydes and amines is pH-dependent. At low pH, amine groups are protonated and less nucleophilic. At very high pH, the stability of the Schiff base intermediate can be compromised.Adjust the pH of your reaction buffer. The optimal pH for Schiff base formation is typically in the physiological range (pH 7.0-8.5).[1] It is recommended to perform a pH screen to determine the optimal condition for your specific system.
Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, Glycine) will compete with your target protein for reaction with this compound.[2]Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate buffers.[2]
Insufficient this compound Concentration: The molar ratio of crosslinker to target functional groups is critical. Too little this compound will result in incomplete crosslinking.Perform a titration of this compound concentration to find the optimal molar excess. Start with a range of molar ratios (e.g., 10:1, 20:1, 50:1, 100:1 of this compound to protein).
Short Reaction Time: Crosslinking reactions are time-dependent. The reaction may not have proceeded to completion.Optimize the reaction time by taking aliquots at different time points (e.g., 30 min, 1h, 2h, 4h) and analyzing the extent of crosslinking.
Low Reaction Temperature: Lower temperatures slow down the reaction rate.If compatible with your sample's stability, consider increasing the reaction temperature (e.g., from 4°C to room temperature or 37°C).
Protein Precipitation/Aggregation Excessive Crosslinking: High concentrations of this compound can lead to extensive intermolecular crosslinking, resulting in large, insoluble aggregates.Reduce the concentration of this compound. Optimize the molar ratio of crosslinker to protein to favor intramolecular or desired intermolecular crosslinks.
Inappropriate Buffer Conditions: pH or ionic strength of the buffer may be causing protein instability upon modification.Ensure your protein is stable in the chosen reaction buffer and at the working concentration.
Hydrophobicity of Crosslinker: Although this compound is relatively small, extensive modification can alter the surface properties of the protein, leading to aggregation.Screen different buffer additives (e.g., non-ionic detergents, glycerol) that may help maintain protein solubility.
Intramolecular vs. Intermolecular Crosslinking Imbalance Protein Concentration: Low protein concentrations tend to favor intramolecular crosslinking, while high concentrations promote intermolecular crosslinking.To favor intermolecular crosslinking (protein-protein interactions), increase the concentration of your target proteins. For intramolecular crosslinking (protein structure stabilization), use a lower protein concentration.
Crosslinker Concentration: High crosslinker concentrations can lead to a higher probability of both intra- and intermolecular crosslinking.Titrate the this compound concentration to find the "sweet spot" that yields the desired type of crosslinking.
Difficulty in Analyzing Crosslinked Products Complex Mixtures: Crosslinking can result in a heterogeneous mixture of products (monomers, dimers, oligomers, intramolecularly crosslinked species).Use analytical techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry to separate and identify the different crosslinked species.[3]
Antibody Recognition Issues: If using antibodies for detection (e.g., Western blot), extensive modification of lysine (B10760008) residues can mask the antibody's epitope.Use antibodies that recognize epitopes not affected by this compound modification or use a tag on your protein of interest for detection.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound crosslinking?

A1: this compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (aldehydes) at either end of an eight-carbon spacer. The aldehyde groups react with primary amine groups (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form a Schiff base. This reaction is a nucleophilic addition followed by dehydration. The resulting imine bond can be further stabilized by reduction with an agent like sodium cyanoborohydride to form a stable secondary amine linkage.

Q2: What are the optimal reaction conditions for this compound crosslinking?

A2: The optimal conditions are highly dependent on the specific proteins and the desired outcome of the experiment. However, a good starting point is:

  • pH: 7.0 - 8.5[1]

  • Temperature: 4°C to 37°C

  • Reaction Time: 30 minutes to 4 hours

  • Buffer: Amine-free buffers like PBS or HEPES.[2]

It is crucial to empirically optimize these parameters for each new experimental system.

Q3: How can I control for intramolecular versus intermolecular crosslinking?

A3: The balance between intramolecular and intermolecular crosslinking is primarily influenced by the concentration of the protein and the crosslinker.

  • To favor intramolecular crosslinking: Use a lower protein concentration and a moderate molar excess of this compound.

  • To favor intermolecular crosslinking: Use a higher protein concentration to increase the likelihood of collisions between protein molecules.

Q4: How do I stop or "quench" the crosslinking reaction?

A4: The reaction can be quenched by adding a small molecule containing a primary amine, which will react with the excess, unreacted aldehyde groups of this compound. Common quenching reagents include Tris, glycine, or lysine at a final concentration sufficient to outcompete the remaining protein amine groups (e.g., 20-50 mM).[3]

Q5: Is the crosslink formed by this compound reversible?

A5: The initial Schiff base formed is reversible, especially at acidic pH. For applications where a stable, permanent link is required, the Schiff base can be reduced to a stable secondary amine using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium borohydride (B1222165) (NaBH4).

Data Presentation

Effective optimization of crosslinking conditions requires systematic variation of parameters and clear presentation of the results. Below are example tables illustrating how to organize your data.

Table 1: Effect of pH on Crosslinking Efficiency

pH Monomer (%) Dimer (%) Aggregate (%)
6.085105
6.570255
7.0405010
7.5256510
8.0207010
8.5256015
9.0355015

Note: Data are illustrative. Percentages should be determined by densitometry of SDS-PAGE gels or other quantitative methods.

Table 2: Effect of this compound:Protein Molar Ratio on Crosslinking

Molar Ratio (this compound:Protein) Monomer (%) Dimer (%) Aggregate (%)
10:175250
25:150455
50:1306010
100:1156520
200:1105040

Note: Data are illustrative and should be generated for your specific system.

Table 3: Effect of Reaction Time on Dimer Formation at Optimal pH and Molar Ratio

Reaction Time (minutes) Dimer Formation (%)
1520
3045
6065
12070
24070

Note: Data are illustrative and will vary depending on the specific reactants and conditions.

Experimental Protocols

General Protocol for this compound Crosslinking of Proteins

This protocol provides a general framework. Concentrations, volumes, and incubation times should be optimized for your specific application.

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 1X PBS, pH 7.4). Degas the buffer if your protein is sensitive to oxidation.

  • Protein Solution Preparation: Dissolve or dilute your protein(s) of interest in the reaction buffer to the desired concentration.

  • This compound Stock Solution: Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or the reaction buffer).

  • Crosslinking Reaction: a. Add the desired volume of the this compound stock solution to the protein solution to achieve the target molar ratio. b. Mix gently and incubate at the desired temperature (e.g., room temperature) for the optimized reaction time.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • (Optional) Reduction: If a stable, irreversible crosslink is desired, add sodium cyanoborohydride to a final concentration of ~20 mM and incubate for 1-2 hours at room temperature. Perform this step in a well-ventilated fume hood.

  • Analysis: Analyze the crosslinked products using appropriate techniques such as SDS-PAGE, Western blotting, size-exclusion chromatography, or mass spectrometry.

Visualizations

Octanedial_Crosslinking_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Protein1_NH2 Protein 1-NH₂ (e.g., Lysine) Schiff_Base Protein 1-N=CH-(CH₂)₆-CH=N-Protein 2 (Schiff Base) Protein1_NH2->Schiff_Base + this compound - H₂O This compound OHC-(CH₂)₆-CHO (this compound) Protein2_NH2 Protein 2-NH₂ (e.g., Lysine) Protein2_NH2->Schiff_Base + this compound - H₂O Stable_Link Protein 1-NH-CH₂-(CH₂)₆-CH₂-NH-Protein 2 (Stable Amine Linkage) Schiff_Base->Stable_Link + NaBH₃CN (Reduction)

Caption: Mechanism of this compound crosslinking via Schiff base formation and optional reduction.

Optimization_Workflow cluster_setup Experimental Setup cluster_optimization Optimization Loop cluster_analysis Analysis Define_Goal Define Goal (Intra- vs. Intermolecular) Prepare_Reagents Prepare Amine-Free Buffer & Protein Solution Define_Goal->Prepare_Reagents Vary_pH 1. pH Titration (e.g., 6.5-8.5) Prepare_Reagents->Vary_pH Vary_Concentration 2. This compound Concentration Titration Quench Quench Reaction Vary_pH->Quench For each condition Vary_Time 3. Time Course Analysis Vary_Temp 4. Temperature Optimization Analyze Analyze via SDS-PAGE, SEC, or Mass Spec Quench->Analyze Evaluate Evaluate Results Analyze->Evaluate Evaluate->Vary_pH Iterate if necessary Final_Protocol Final Optimized Protocol Evaluate->Final_Protocol Optimized

Caption: A systematic workflow for optimizing this compound crosslinking reaction conditions.

References

Technical Support Center: Octanedial-Amino Acid Side Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with octanedial for protein cross-linking and modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary amino acid targets for this compound in a protein?

The primary targets for this compound are nucleophilic amino acid side chains.[1] The most reactive of these is the ε-amino group of lysine (B10760008) . Other potential targets include the guanidinium (B1211019) group of arginine and the sulfhydryl group of cysteine .[1][2]

Q2: What is the principal reaction mechanism between this compound and proteins?

The main reaction is the formation of a Schiff base between one of the aldehyde groups of this compound and the primary amine of a lysine residue.[1] Since this compound is a bifunctional cross-linker, both of its aldehyde groups can react with lysine residues on the same protein (intramolecular cross-link) or on different protein molecules (intermolecular cross-link).[3]

Q3: What are the common side reactions or side products when using this compound?

Common side reactions include:

  • Reactions with other nucleophiles: Besides lysine, this compound can react with arginine and cysteine, leading to a heterogeneous mixture of modified proteins.[1][2]

  • Protein Aggregation: Excessive cross-linking can alter a protein's net charge, isoelectric point (pI), and solubility, often leading to precipitation or aggregation.[4][5]

  • Polymerization: this compound itself can potentially polymerize, especially at high concentrations or under certain pH conditions, which can lead to non-specific protein modification.

  • Hydrolysis: The Schiff bases formed are susceptible to hydrolysis in aqueous solutions, meaning the cross-link can be reversible.[6]

Q4: Which experimental factors are critical for controlling the cross-linking reaction?

Several factors must be carefully controlled:

  • pH: The formation of a Schiff base is pH-dependent. The reaction is typically more efficient at a slightly alkaline pH (7.5-8.5), which facilitates the deprotonation of the lysine amino group, making it more nucleophilic.

  • Buffer Choice: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's amino groups to react with this compound and should be avoided.[4] Phosphate-buffered saline (PBS) or HEPES are recommended alternatives.

  • Molar Ratio: The molar excess of this compound over the protein is a critical parameter. Too little may result in low efficiency, while too much can cause extensive modification and aggregation.[4]

  • Reaction Time and Temperature: These parameters should be optimized to achieve sufficient cross-linking while minimizing protein degradation and side reactions.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Cross-Linking Efficiency 1. Incompatible Buffer: Use of amine-containing buffers (e.g., Tris, Glycine) is quenching the reaction.[4]2. Reagent Hydrolysis/Degradation: The this compound stock solution may be old or improperly stored.3. Incorrect Molar Ratio: The molar excess of this compound may be too low.[4]4. Suboptimal pH: The reaction pH is too low, preventing lysine amine deprotonation.1. Switch to a non-amine buffer like PBS, HEPES, or bicarbonate buffer.[4]2. Always use a freshly prepared this compound solution for each experiment.3. Perform a titration experiment to determine the optimal molar ratio of this compound to your protein.4. Adjust the reaction pH to between 7.5 and 8.5.
Protein Precipitation/Aggregation 1. Over-Crosslinking: An excessive amount of this compound is causing extensive modifications, altering protein solubility.[4][5]2. High Protein Concentration: The protein concentration is too high, favoring intermolecular cross-linking and aggregation.3. Solvent Incompatibility: The cross-linker may not be fully soluble in the reaction buffer.1. Reduce the molar concentration of this compound and/or decrease the reaction time.2. Reduce the protein concentration for the reaction.3. To improve solubility, you can try adding a small amount of an organic co-solvent like DMSO (e.g., 5-20%).[4]
Unexpected Mass Shifts in Mass Spectrometry (MS) 1. Multiple Adduct Forms: this compound can form various adducts, including mono-adducts (one aldehyde reacts) and cross-links.[7]2. Non-Specific Modifications: Reactions may have occurred on residues other than lysine, such as arginine or cysteine.[1]3. Buffer Artifacts: Components of the buffer may have adducted to the protein.1. Use MS/MS fragmentation analysis to characterize the adducts. Specific neutral losses can be diagnostic.[8]2. Analyze the MS data for mass shifts corresponding to modifications on other nucleophilic residues (see Table 2).3. Ensure high-purity, non-reactive buffers are used. Run a control reaction without the protein to identify buffer-related artifacts.
Cross-Link Instability 1. Schiff Base Hydrolysis: The C=N bond of the Schiff base is reversible in aqueous media.[6]1. If a permanent cross-link is required, the Schiff base can be stabilized by reduction to a secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (B1222165) (NaBH₄).[7]

Quantitative Data Summary

Table 1: Typical Experimental Parameters for this compound Cross-Linking

Parameter Recommended Range/Value Notes
pH 7.5 - 8.5 Balances lysine reactivity with protein stability.
Temperature 4 - 25 °C Lower temperatures can help control the reaction rate and maintain protein integrity.
Reaction Time 30 minutes - 2 hours Must be optimized for the specific protein system.
Molar Excess (this compound:Protein) 10:1 to 1000:1 Highly dependent on protein concentration and number of available lysines. Titration is recommended.

| Recommended Buffers | PBS, HEPES, Bicarbonate | Avoid buffers with primary amines (e.g., Tris, Glycine).[4] |

Table 2: Calculated Mass Shifts for MS-based Adduct Identification (Based on this compound, MW = 142.10 Da)

Modification Type Amino Acid(s) Mass Shift (Δm, Da) Description
Mono-adduct (unreacted aldehyde) Lysine +142.10 Covalent attachment of one this compound molecule to a single lysine.
Mono-adduct (hydrated) Lysine +160.11 Mono-adduct where the second aldehyde is hydrated (CHO -> CH(OH)₂).
Intra-molecular Cross-link 2x Lysine +124.08 One this compound molecule linking two lysines on the same protein (loss of 2x H₂O).
Inter-molecular Cross-link 2x Lysine +124.08 One this compound molecule linking two lysines on different proteins (loss of 2x H₂O).

| Hemithioacetal Formation | Cysteine | +142.10 | Reversible reaction with a cysteine residue. |

Experimental Protocols

Protocol: Identification of this compound-Protein Adducts by Mass Spectrometry

This protocol provides a general workflow for identifying sites of modification on a protein after reaction with this compound.

  • Cross-Linking Reaction: a. Dissolve the target protein in a suitable non-amine buffer (e.g., 100 mM HEPES, pH 8.0). b. Prepare a fresh stock solution of this compound in an appropriate solvent (e.g., DMSO or ethanol). c. Add the desired molar excess of this compound to the protein solution. d. Incubate for the optimized time and temperature (e.g., 1 hour at room temperature). e. Quench the reaction by adding an excess of a primary amine, such as Tris or lysine, to consume any remaining this compound.

  • Optional Reduction (for stable cross-links): a. Add sodium cyanoborohydride (NaBH₃CN) to the reaction mixture to a final concentration of ~20 mM. b. Incubate for 1 hour at room temperature to reduce the Schiff bases to stable secondary amine linkages.

  • Sample Preparation for MS: a. Remove excess reagents by dialysis, buffer exchange, or protein precipitation (e.g., acetone (B3395972) precipitation). b. Resuspend the protein in a denaturing buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5). c. Reduce disulfide bonds with DTT (dithiothreitol) and alkylate with iodoacetamide. d. Dilute the urea to <1 M and perform proteolytic digestion (e.g., with trypsin) overnight at 37 °C.

  • LC-MS/MS Analysis: a. Acidify the peptide digest with formic acid. b. Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system (LC-MS/MS).[7][9]

  • Data Analysis: a. Use specialized database search software (e.g., MaxQuant, pLink, XlinkX) to identify cross-linked peptides.[10][11] b. The search parameters must be set to include the variable mass modifications corresponding to the expected this compound adducts (see Table 2).[12] c. Manually validate the spectra of identified cross-linked peptides to confirm the presence of characteristic fragment ions.[8]

Visualizations

Schiff_Base_Formation cluster_reactants Reactants cluster_product Product P1 Protein 1 (with Lys-NH2) This compound O=HC-(CH2)6-CH=O (this compound) P1->this compound + P2 Protein 2 (with Lys-NH2) This compound->P2 + Crosslink Protein 1 -Lys-N=CH-(CH2)6-CH=N-Lys- Protein 2 P2->Crosslink Reaction (-2 H2O)

Caption: Primary reaction of this compound with two protein lysine residues.

Cysteine_Side_Reaction cluster_reactants Reactants cluster_product Product Protein_Cys Protein (with Cys-SH) This compound O=HC-(CH2)6-CH=O (this compound) Protein_Cys->this compound + Hemithioacetal Protein -Cys-S-CH(OH)-(CH2)6-CH=O (Hemithioacetal Adduct) This compound->Hemithioacetal Reversible Reaction

Caption: Potential side reaction of this compound with a cysteine residue.

MS_Workflow start Protein + this compound Reaction quench Quench Reaction start->quench digest Proteolytic Digestion (e.g., Trypsin) quench->digest lcms LC-MS/MS Analysis digest->lcms search Database Search (with cross-link modifications) lcms->search validation Manual Spectra Validation search->validation result Identified Cross-Linked Peptides validation->result

Caption: Experimental workflow for identifying this compound-protein adducts.

References

Technical Support Center: Improving the Stability of Aqueous Octanedial Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature directly addressing the stability of aqueous octanedial solutions is limited. The following troubleshooting guides and frequently asked questions (FAQs) are based on extensive research into the stability of glutaraldehyde (B144438), a closely related and well-studied dialdehyde (B1249045). The principles of degradation and stabilization are expected to be highly analogous for this compound. Researchers are strongly encouraged to validate these recommendations for their specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of my aqueous this compound solution?

A1: The stability of aqueous dialdehyde solutions like this compound is primarily influenced by several factors:

  • pH: Solutions are most stable under acidic to neutral conditions (pH 3.0-6.5).[1] Alkaline conditions (pH > 7) significantly accelerate degradation.

  • Temperature: Higher temperatures increase the rate of degradation reactions.[2] For long-term storage, refrigeration is recommended.

  • Concentration: More concentrated solutions may be more prone to polymerization.

  • Presence of Contaminants: Impurities, including dissolved gases and metal ions, can catalyze degradation reactions.[3]

  • Exposure to Light and Air: Oxygen can lead to oxidation of the aldehyde groups.[3]

Q2: How can I tell if my this compound solution has degraded?

A2: Signs of degradation in your this compound solution can include:

  • A decrease in pH over time as aldehyde groups oxidize to carboxylic acids.

  • The appearance of turbidity or precipitation, which may indicate polymerization.

  • A noticeable decrease in the solution's effectiveness in your experiments (e.g., reduced cross-linking efficiency).

  • A change in the solution's UV-Vis spectrum. Pure dialdehyde solutions typically have a characteristic absorbance peak around 280 nm, while polymeric byproducts often absorb at a lower wavelength, such as 235 nm.

Q3: What is the expected shelf-life of an aqueous this compound solution?

A3: The shelf-life of an aqueous this compound solution is highly dependent on the storage conditions. Based on data for glutaraldehyde, a stabilized acidic solution stored at 4°C can be stable for extended periods, with minimal loss of the active ingredient over several months to a year.[4] However, once buffered to an alkaline pH for use, the stability decreases significantly, and the solution should ideally be used within a few weeks.[3] For critical applications, it is advisable to prepare fresh solutions or re-standardize the solution's concentration regularly.

Q4: Can I use a buffer to stabilize my this compound solution?

A4: The choice of buffer is critical. For storage, it is best to keep the solution unbuffered or in a slightly acidic buffer (e.g., pH 5.5).[4] Alkaline buffers, while often necessary to activate the aldehyde for reactions (e.g., cross-linking), will decrease the long-term stability of the solution.[2][3] If an alkaline pH is required for your application, it is best to add the buffer shortly before use.

Troubleshooting Guide

Issue: My this compound solution has become cloudy or has a precipitate.

  • Possible Cause: Polymerization of the this compound. This is often accelerated by alkaline pH, elevated temperatures, or high concentrations.

  • Solution:

    • Verify the pH of your solution. If it is alkaline, this is a likely cause. For future preparations, ensure the pH is maintained in the acidic to neutral range for storage.

    • Check your storage temperature. Store solutions at 4°C to minimize polymerization.

    • Consider preparing more dilute stock solutions if you are working with high concentrations.

    • Filter the solution to remove the precipitate before use, but be aware that the concentration of active this compound will be lower. It is highly recommended to quantify the aldehyde concentration after filtration.

Issue: The experimental results are inconsistent, suggesting a loss of this compound activity.

  • Possible Cause: Degradation of the this compound, leading to a lower concentration of the active dialdehyde.

  • Solution:

    • Quantify the Aldehyde Concentration: Use a validated analytical method (see Experimental Protocols section) to determine the current concentration of this compound in your solution.

    • Prepare Fresh Solutions: If the concentration has decreased significantly, discard the old solution and prepare a fresh one.

    • Review Storage Conditions: Ensure the solution is stored in a tightly sealed, airtight container, protected from light, and refrigerated.

    • Consider a Stability Study: If you need to store solutions for extended periods, perform a stability study under your specific storage conditions to understand the degradation kinetics.

Quantitative Data on Dialdehyde Stability

The following table summarizes stability data for glutaraldehyde solutions under various conditions. This data can be used as a general guideline for understanding the stability of this compound.

Product TypeConcentrationStorage ConditionsTime PeriodApproximate Loss of Active Ingredient
Potentiated Acid Glutaraldehyde2% and 10%Room Temperature24 months~7%[3]
Stabilized Alkaline Glutaraldehyde2%Room Temperature (after buffering)1 month14-18%[3]
Diluted GlutaraldehydeVaries45°C21 days>10% (concentration drops below 90% of initial)[5][6]
Diluted GlutaraldehydeVaries≤ 30°C21 days<10% (concentration remains above 90% of initial)[5][6]
EM Grade Glutaraldehyde8%4°C (in sealed ampoules)6 monthsNo significant change in effectiveness[4]

Experimental Protocols

Protocol 1: Quantification of this compound Concentration using UV-Vis Spectrophotometry with 2,4-Dinitrophenylhydrazine (DNPH)

This method is based on the reaction of aldehydes with DNPH to form a colored hydrazone, which can be quantified spectrophotometrically.

Materials:

  • This compound solution (sample)

  • 2,4-Dinitrophenylhydrazine (DNPH) reagent: Dissolve 100 mg of DNPH in 100 mL of ethanol (B145695). Add 1 mL of concentrated sulfuric acid carefully.

  • Ethanol

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Curve: a. Prepare a series of standard solutions of a known aldehyde (e.g., formaldehyde (B43269) or glutaraldehyde) of known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) in ethanol. b. To 1 mL of each standard solution, add 1 mL of the DNPH reagent. c. Incubate the solutions at room temperature for 1 hour. d. Measure the absorbance of each solution at the wavelength of maximum absorbance for the hydrazone (typically around 360 nm). e. Plot a graph of absorbance versus concentration to create a standard curve.

  • Sample Analysis: a. Dilute your this compound solution in ethanol to a concentration that is expected to fall within the range of your standard curve. b. Take 1 mL of the diluted this compound solution and add 1 mL of the DNPH reagent. c. Incubate the sample under the same conditions as the standards (1 hour at room temperature). d. Measure the absorbance of the sample at the same wavelength used for the standard curve. e. Determine the concentration of this compound in your diluted sample using the standard curve equation. f. Calculate the concentration of the original, undiluted this compound solution.

Protocol 2: Stability Study of an Aqueous this compound Solution

This protocol outlines a typical experimental design for assessing the stability of an aqueous this compound solution over time.

Materials and Equipment:

  • Aqueous this compound solution of a known initial concentration.

  • Storage containers (e.g., amber glass vials with tight-fitting caps).

  • Incubators or refrigerators set to the desired storage temperatures (e.g., 4°C, 25°C, 40°C).

  • Analytical equipment for aldehyde quantification (e.g., UV-Vis spectrophotometer or HPLC system).

  • pH meter.

Procedure:

  • Initial Analysis (Time Zero): a. Prepare a fresh batch of the aqueous this compound solution. b. Immediately determine the initial concentration of this compound using a validated analytical method (e.g., Protocol 1). This is your time-zero concentration (C₀). c. Measure and record the initial pH of the solution.

  • Sample Preparation and Storage: a. Aliquot the this compound solution into a sufficient number of storage containers for all planned time points and storage conditions. b. Tightly seal the containers. c. Place the containers in the designated storage environments (e.g., a refrigerator at 4°C and an incubator at 25°C).

  • Time-Point Analysis: a. At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one container from each storage condition. b. Allow the solution to come to room temperature. c. Visually inspect the solution for any changes (e.g., color change, precipitation). d. Measure and record the pH of the solution. e. Determine the concentration of this compound in the solution using the same analytical method as for the initial analysis.

  • Data Analysis: a. For each time point and storage condition, calculate the percentage of the initial this compound concentration remaining: (Concentration at time t / C₀) * 100%. b. Plot the percentage of remaining this compound versus time for each storage condition to visualize the degradation kinetics.

Visualizations

Troubleshooting_Octanedial_Stability start Start: Unstable this compound Solution (e.g., cloudiness, inconsistent results) check_pH Check pH of the solution start->check_pH is_alkaline Is pH > 7? check_pH->is_alkaline alkaline_cause Likely Cause: Alkaline-catalyzed polymerization/degradation is_alkaline->alkaline_cause Yes check_temp Check storage temperature is_alkaline->check_temp No acidify_storage Solution: Store at acidic/neutral pH (3.0-6.5). Buffer to alkaline pH just before use. alkaline_cause->acidify_storage is_high_temp Is temperature > 4°C? check_temp->is_high_temp temp_cause Likely Cause: Temperature-accelerated degradation is_high_temp->temp_cause Yes quantify Quantify aldehyde concentration is_high_temp->quantify No refrigerate Solution: Store at 4°C. temp_cause->refrigerate is_low_conc Is concentration significantly lower? quantify->is_low_conc conc_cause Confirmation of Degradation is_low_conc->conc_cause Yes end_ok Solution is likely stable. Consider other experimental variables. is_low_conc->end_ok No prepare_fresh Solution: Prepare fresh solution and review storage procedures (airtight, light-protected). conc_cause->prepare_fresh Degradation_Pathways cluster_conditions Accelerating Conditions This compound This compound (monomer) Aldol_Condensation Aldol Condensation Products (unsaturated polymers) This compound->Aldol_Condensation Polymerization Hydration-Polymerization (polyacetals) This compound->Polymerization Oxidation Oxidation Products (Octanedioic acid) This compound->Oxidation Alkaline pH Alkaline pH Alkaline pH->Aldol_Condensation Alkaline pH->Polymerization High Temperature High Temperature High Temperature->Aldol_Condensation Oxygen / Air Oxygen / Air Oxygen / Air->Oxidation Stability_Study_Workflow start Prepare fresh aqueous This compound solution t0_analysis Time-Zero Analysis: - Measure initial concentration (C₀) - Measure initial pH start->t0_analysis aliquot Aliquot solution into storage containers t0_analysis->aliquot storage Store samples under different conditions (e.g., 4°C, 25°C) aliquot->storage timepoint_loop At each time point (t) (e.g., 1, 2, 4, 8 weeks) storage->timepoint_loop analysis Analyze one sample from each storage condition: - Visual inspection - pH measurement - Concentration measurement (Cₜ) timepoint_loop->analysis data_analysis Data Analysis: - Calculate % remaining = (Cₜ/C₀)*100 - Plot % remaining vs. time analysis->data_analysis end Determine stability profile and establish optimal storage conditions data_analysis->end

References

Technical Support Center: Quenching Unreacted Octanedial in Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted octanedial following crosslinking reactions. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to quench unreacted this compound?

Quenching is a critical step to terminate the crosslinking reaction.[1][2] Failure to neutralize unreacted this compound can lead to several undesirable outcomes:

  • Over-crosslinking: Continued reaction can result in excessive crosslinking, leading to protein aggregation, precipitation, and loss of biological activity.

  • Modification of unintended molecules: Free aldehyde groups can react non-specifically with other molecules in the sample, such as downstream reagents or buffers containing primary amines.

  • Artifacts in analysis: Unreacted aldehydes can interfere with subsequent analytical techniques, for example, by causing shifts in electrophoretic mobility or reacting with labeling reagents.

Q2: What are the recommended quenching agents for this compound?

While this compound-specific quenching data is limited, the principles for quenching other dialdehydes like glutaraldehyde (B144438) are applicable. The most common and effective quenching agents are small molecules containing primary amines.[1][3]

  • Tris (tris(hydroxymethyl)aminomethane): Tris is a highly effective quencher for aldehydes.[4][5] Its primary amine reacts with the aldehyde, and the hydroxyl groups can form stable intramolecular rings, which makes the quenching reaction very efficient.[5]

  • Glycine (B1666218): Glycine is another widely used quenching agent.[6][7] Its primary amine group readily reacts with aldehydes to form a Schiff base, effectively capping the reactive group.[5]

  • Lysine (B10760008) and Histidine: These amino acids also possess primary amine groups and can be used for quenching. A mixture of glycine, histidine, and lysine has been shown to provide superior quenching compared to single amino acids across a wider pH range.[3]

Q3: What is the chemical basis for quenching with primary amines?

The quenching reaction between an aldehyde (like this compound) and a primary amine (like Tris or glycine) involves a nucleophilic addition followed by dehydration to form a stable imine, also known as a Schiff base.

Reaction of this compound with a Primary Amine Quencher

G cluster_reactants Reactants cluster_products Products This compound This compound (R-CHO) Imine Imine (Schiff Base) (R-CH=N-R') This compound->Imine + Quencher Quencher Primary Amine Quencher (R'-NH2) Quencher->Imine Water Water (H2O)

Caption: Reaction of an aldehyde with a primary amine to form an imine.

Q4: Can sodium borohydride (B1222165) (NaBH₄) be used to quench this compound?

Yes, sodium borohydride is an alternative quenching agent. It works by reducing the aldehyde groups to primary alcohols, which are unreactive.[1] However, there are some considerations:

  • Irreversibility: The reduction is irreversible. This can be an advantage for permanently stopping the reaction.

  • Potential for protein precipitation: In some cases, NaBH₄ treatment has been observed to decrease the amount of soluble protein.[8]

  • Safety: Sodium borohydride reacts with water to produce hydrogen gas, which is flammable.[9] Reactions should be performed in a well-ventilated area.

Troubleshooting Guide

This guide addresses common problems encountered during the quenching of this compound crosslinking reactions.

Problem Possible Cause Recommended Solution
Incomplete Quenching (Evidence of continued crosslinking after quenching) Insufficient concentration of quenching agent.Increase the final concentration of the quenching agent. A molar excess of the quencher over the initial this compound concentration is recommended. See Table 1 for starting concentrations.
Inadequate quenching time.Increase the incubation time with the quenching agent. A minimum of 15-30 minutes at room temperature is a good starting point.[6]
Suboptimal pH for quenching.Ensure the pH of the reaction mixture is suitable for the quenching agent. A pH of 7.5-8.0 is generally effective for Tris and glycine.[7] While optimal imine formation occurs at a lower pH (around 5), the quenching reaction is typically performed at a slightly basic pH to be compatible with biological samples.[10][11]
Steric hindrance.The long-chain nature of this compound might lead to aldehyde groups being less accessible. Consider a slight increase in temperature during quenching (if compatible with your sample) or using a cocktail of quenching agents of different sizes.
Sample Precipitation After Quenching Over-crosslinking before quenching was complete.Optimize the initial crosslinking reaction time and this compound concentration.
Effect of the quenching agent.If using NaBH₄, this may be a side effect.[8] Consider switching to a primary amine-based quencher. If using Tris or glycine, ensure the final concentration is not excessively high.
Interference with Downstream Analysis (e.g., Mass Spectrometry) Quenching agent adducts.Tris and glycine can form adducts with proteins, which may complicate mass spectrometry analysis.[12] It is crucial to remove excess quenching agent after the reaction, for example, through dialysis or buffer exchange.
Sodium borohydride modification.The reduction of aldehydes to alcohols is a chemical modification that will be detectable by mass spectrometry.

Experimental Protocols

Protocol 1: Quenching this compound with Tris or Glycine

This protocol provides a general procedure for quenching this compound crosslinking reactions using primary amine-based reagents.

Workflow for Quenching with Tris or Glycine

G A Crosslinking Reaction (Protein + this compound) C Add Quenching Solution to the crosslinking reaction A->C B Prepare Quenching Solution (e.g., 1M Tris or Glycine, pH 7.5-8.0) B->C D Incubate (15-30 min at Room Temperature) C->D E Proceed to Downstream Analysis (e.g., Dialysis, SDS-PAGE, Mass Spectrometry) D->E

Caption: General workflow for quenching with Tris or Glycine.

  • Prepare the Quenching Stock Solution:

    • Tris: Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 7.5-8.0.

    • Glycine: Prepare a 1 M stock solution of glycine and adjust the pH to 7.5-8.0 if necessary.

  • Quenching Step:

    • Add the quenching stock solution to the crosslinking reaction mixture to achieve the desired final concentration (see Table 1 for recommendations).

    • For example, to achieve a final concentration of 50 mM Tris from a 1 M stock, add 1/20th of the total reaction volume.

  • Incubation:

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[6]

  • Removal of Excess Quencher (Optional but Recommended):

    • If the quenching agent is likely to interfere with downstream applications, remove it by methods such as dialysis, buffer exchange, or size-exclusion chromatography.

Protocol 2: Quenching this compound with Sodium Borohydride

This protocol is for researchers opting to use NaBH₄ as the quenching agent. Caution: Perform this procedure in a well-ventilated area due to hydrogen gas evolution.[9]

  • Prepare the Quenching Solution:

    • Immediately before use, prepare a fresh solution of sodium borohydride in a suitable buffer (e.g., PBS) at the desired concentration. A common starting concentration is 50 mM.

  • Quenching Step:

    • Add the freshly prepared NaBH₄ solution to the crosslinking reaction mixture.

  • Incubation:

    • Incubate for 15-30 minutes at room temperature or on ice.

  • Decomposition of Excess NaBH₄:

    • Allow the reaction to proceed for a sufficient time to ensure all unreacted NaBH₄ has decomposed before proceeding to the next steps.

Data Presentation

Table 1: Recommended Starting Conditions for Quenching Agents

Note: These concentrations are based on protocols for other aldehydes and should be optimized for your specific this compound crosslinking experiment.

Quenching AgentStock Solution ConcentrationRecommended Final ConcentrationTypical Incubation TimeOptimal pH Range
Tris-HCl 1 M20-100 mM[1][13]15-30 min7.5 - 8.0[7]
Glycine 1 M50-200 mM[7]15-30 min7.5 - 8.0
Sodium Borohydride 500 mM (in buffer)10-50 mM15-30 min7.0 - 8.5

Table 2: Comparison of Quenching Agents

FeatureTrisGlycineSodium Borohydride
Mechanism Forms a Schiff base; hydroxyl groups can form stable intramolecular rings.[5]Forms a Schiff base.[5]Reduces aldehyde to an alcohol.[1]
Efficiency Highly efficient.[5]Effective.Effective.
Reversibility The quenching reaction is reversible, but the formation of stable rings with Tris makes it less so than with glycine.The Schiff base formation is reversible.Irreversible reduction.
Side Reactions Can form adducts with proteins. At high concentrations, may facilitate crosslink reversal.[5]Can form adducts with proteins.Can cause a decrease in soluble protein.[8] Reacts with water to produce H₂ gas.[9]
Compatibility with Mass Spectrometry Adducts can be observed.Adducts can be observed.Results in a permanent modification (alcohol) that is detectable.

Analytical Methods for Verifying Quenching

To confirm the complete quenching of unreacted this compound, several analytical methods can be employed. These typically involve a derivatization step to make the aldehydes detectable by common analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Aldehydes can be derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form hydrazones, which can be detected by UV-Vis spectrophotometry.[14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to separate and identify volatile aldehydes after derivatization.

Logical Workflow for Verifying Quenching

G A Quenched Reaction Sample B Derivatization (e.g., with DNPH) A->B C Analytical Separation (e.g., HPLC or GC) B->C D Detection and Quantification (e.g., UV-Vis or MS) C->D E Data Analysis: Confirm Absence of Aldehyde Signal D->E

References

Technical Support Center: Synthesis and Purification of Octanedial

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of octanedial. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and purification of this compound.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Synthesis Troubleshooting

Question: My oxidation of 1,8-octanediol (B150283) to this compound is resulting in a low yield. What are the possible causes?

Answer: Low yields in the oxidation of 1,8-octanediol can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of the oxidizing agent and that the reaction time is adequate. Monitoring the reaction progress by thin-layer chromatography (TTC) is recommended.

  • Over-oxidation: While less common with mild oxidizing agents like Dess-Martin periodinane (DMP) or Swern oxidation, over-oxidation to the corresponding carboxylic acid can occur, especially with harsher reagents or prolonged reaction times.[1][2]

  • Side Reactions: Depending on the chosen oxidation method, various side reactions can reduce the yield of the desired dialdehyde. For instance, in Swern oxidations, if the temperature is not carefully controlled, methylthiomethyl (MTM) etherification can occur.[3]

  • Instability of the Product: Aldehydes can be sensitive and may degrade during workup and purification. It is crucial to handle the product under neutral or slightly acidic conditions and to minimize exposure to air to prevent oxidation.

Question: I am observing the formation of byproducts in my synthesis of this compound. How can I minimize them?

Answer: Minimizing byproducts requires careful control of reaction conditions:

  • For Dess-Martin Periodinane (DMP) Oxidation:

    • Ensure the DMP is of high quality. The presence of impurities can lead to side reactions.

    • The reaction is typically performed at room temperature and under neutral pH, which minimizes side reactions.[4][5] The addition of a buffer like pyridine (B92270) or sodium bicarbonate can help protect acid-labile compounds.[4][5]

  • For Swern Oxidation:

    • Strict temperature control is critical. The reaction should be maintained at or below -60°C to prevent the formation of byproducts like methylthiomethyl (MTM) ethers.[3]

    • Use of oxalyl chloride is generally preferred over trifluoroacetic anhydride (B1165640) (TFAA) as it tends to result in fewer side reactions.[3]

  • For Ozonolysis of Cyclooctene (B146475):

    • Ensure complete cleavage of the double bond by monitoring the reaction until the solution turns blue, indicating the presence of unreacted ozone.[6]

    • A reductive workup is necessary to obtain the aldehyde. Common reducing agents include zinc dust or dimethyl sulfide (B99878) (DMS).[7] An oxidative workup will yield the carboxylic acid.

Purification Troubleshooting

Question: I am having difficulty purifying this compound using column chromatography. The product seems to be degrading on the silica (B1680970) gel.

Answer: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation. Here are some solutions:

  • Deactivate the Silica Gel: Before performing column chromatography, you can neutralize the silica gel by washing it with a solution of triethylamine (B128534) in your eluent system.

  • Use an Alternative Stationary Phase: Alumina is a less acidic alternative to silica gel and can be a better choice for the purification of sensitive aldehydes.

  • Alternative Purification Method: Consider using the bisulfite adduct formation method for purification. This technique is often milder and can be more effective for separating aldehydes from non-carbonyl impurities.[8][9]

Question: The formation of the bisulfite adduct of this compound is not precipitating as expected. What should I do?

Answer: The solubility of the bisulfite adduct can vary depending on the aldehyde and the reaction conditions.

  • Solubility of the Adduct: The bisulfite adduct of lower molecular weight aldehydes may be soluble in the reaction mixture.[8][10] For this compound, which is a larger molecule, precipitation is more likely, but solubility can still be a factor.

  • Inducing Precipitation: You can try using a mixture of ethanol (B145695) and water, which can sometimes help to induce the precipitation of the adduct.[10]

  • Liquid-Liquid Extraction: If the adduct is water-soluble, you can switch to a liquid-liquid extraction protocol. The aldehyde adduct will be in the aqueous phase, allowing for separation from non-polar impurities.[8][10]

Frequently Asked Questions (FAQs)

Synthesis FAQs

Q1: What are the most common methods for synthesizing this compound?

A1: The two most common laboratory-scale methods for synthesizing this compound are the oxidation of 1,8-octanediol and the ozonolysis of cyclooctene.

Q2: What are the advantages of using Dess-Martin periodinane (DMP) for the oxidation of 1,8-octanediol?

A2: DMP offers several advantages, including mild reaction conditions (room temperature, neutral pH), high chemoselectivity, tolerance of sensitive functional groups, and a simplified workup.[4][5]

Q3: What are the main challenges associated with Swern oxidation?

A3: The main challenges of the Swern oxidation are the need for cryogenic temperatures (-78°C) to avoid side reactions and the production of the foul-smelling byproduct dimethyl sulfide.[1][2][3]

Q4: What is the key consideration when performing ozonolysis of cyclooctene to synthesize this compound?

A4: The key consideration is the workup procedure. A reductive workup (e.g., with zinc or dimethyl sulfide) is necessary to obtain the dialdehyde. An oxidative workup will result in the formation of the dicarboxylic acid.[7]

Purification FAQs

Q1: How does the bisulfite adduct purification method work?

A1: This method involves reacting the crude aldehyde with a saturated solution of sodium bisulfite. The aldehyde forms a charged bisulfite adduct, which is typically soluble in water. This allows for the separation of the aldehyde from non-polar organic impurities through liquid-liquid extraction. The aldehyde can then be regenerated from the aqueous layer by treatment with a base.[8][9]

Q2: Is the bisulfite adduct formation reversible?

A2: Yes, the formation of the bisulfite adduct is a reversible reaction. The aldehyde can be regenerated by treating the adduct with a base, such as sodium hydroxide (B78521), which shifts the equilibrium back towards the free aldehyde.[8][9]

Q3: What are the best storage conditions for this compound?

A3: Aliphatic aldehydes like this compound are prone to oxidation and polymerization. They should be stored under an inert atmosphere (e.g., nitrogen or argon), in a tightly sealed container, and at a low temperature to minimize degradation.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

ParameterDess-Martin Periodinane (DMP) OxidationSwern OxidationOzonolysis of Cyclooctene
Starting Material 1,8-Octanediol1,8-OctanediolCyclooctene
Key Reagents Dess-Martin PeriodinaneDMSO, Oxalyl Chloride, TriethylamineOzone, Reductive Workup Agent (e.g., Zn, DMS)
Reaction Temperature Room Temperature-78°C-78°C
Typical Yields HighHighGenerally Good to High
Common Byproducts Iodinane, Acetic AcidDimethyl Sulfide, CO, CO2, Triethylammonium chloride[1]Dependent on workup
Advantages Mild conditions, high selectivity[4][5]Wide functional group tolerance[1]Direct cleavage to dialdehyde
Disadvantages Cost and potential explosiveness of DMP[4]Cryogenic temperatures, foul odor[1][3]Requires specialized equipment (ozone generator)

Experimental Protocols

Protocol 1: Synthesis of this compound via Dess-Martin Periodinane (DMP) Oxidation of 1,8-Octanediol

  • Dissolve 1,8-octanediol: In a round-bottom flask, dissolve 1,8-octanediol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Add DMP: To the stirred solution, add Dess-Martin periodinane (2.2 - 2.5 eq) in one portion at room temperature.

  • Monitor Reaction: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (B1220275) to quench any remaining DMP and remove the iodinane byproduct.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Synthesis of this compound via Ozonolysis of Cyclooctene

  • Dissolve Cyclooctene: Dissolve cyclooctene (1.0 eq) in a suitable solvent such as methanol (B129727) or dichloromethane in a flask equipped with a gas inlet tube and a stirrer.

  • Cool the Solution: Cool the solution to -78°C using a dry ice/acetone bath.

  • Ozone Treatment: Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

  • Reductive Workup: Add a reducing agent, such as zinc dust or dimethyl sulfide (DMS), to the reaction mixture at -78°C and allow it to warm to room temperature.

  • Filtration and Concentration: If zinc was used, filter the mixture to remove zinc oxide. Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Protocol 3: Purification of this compound via Bisulfite Adduct Formation

  • Dissolve Crude Product: Dissolve the crude this compound in a water-miscible solvent like methanol or dimethylformamide (DMF).[8]

  • Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite and shake the mixture vigorously.

  • Extraction: Add a non-polar organic solvent (e.g., hexanes) and water. The bisulfite adduct of this compound will partition into the aqueous layer. Separate the layers.

  • Regeneration: To recover the purified this compound, add an organic solvent (e.g., diethyl ether) to the aqueous layer and basify with a sodium hydroxide solution until the pH is strongly basic.[8][9]

  • Final Extraction and Drying: Extract the regenerated this compound into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Visualizations

Synthesis_Pathways cluster_oxidation Oxidation Route cluster_ozonolysis Ozonolysis Route 1,8-Octanediol 1,8-Octanediol Octanedial_Ox This compound 1,8-Octanediol->Octanedial_Ox  DMP or Swern Oxidation Cyclooctene Cyclooctene Octanedial_Oz This compound Cyclooctene->Octanedial_Oz  1. O3 2. Reductive Workup Purification_Workflow Crude_this compound Crude this compound (in organic solvent) Add_Bisulfite Add Saturated NaHSO3 (aq) Crude_this compound->Add_Bisulfite Extraction Liquid-Liquid Extraction (add immiscible organic solvent) Add_Bisulfite->Extraction Aqueous_Phase Aqueous Phase (contains bisulfite adduct) Extraction->Aqueous_Phase Organic_Phase Organic Phase (contains impurities) Extraction->Organic_Phase Regeneration Add Base (e.g., NaOH) to Aqueous Phase Aqueous_Phase->Regeneration Final_Extraction Extract with Organic Solvent Regeneration->Final_Extraction Purified_this compound Purified this compound Final_Extraction->Purified_this compound

References

Technical Support Center: Controlling the Extent of Crosslinking with Dialdehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the extent of crosslinking with dialdehyde (B1249045) reagents.

Troubleshooting Guide

This section addresses specific issues that may arise during the crosslinking process, offering potential causes and solutions.

ProblemPotential CausesRecommended Solutions
Poor or No Crosslinking Inactive Reagent: The dialdehyde solution may have degraded or polymerized over time.Use a fresh or recently opened bottle of high-purity dialdehyde. Consider purifying the reagent if its quality is uncertain.
Suboptimal pH: The reaction between aldehydes and primary amines is pH-dependent.[1]Optimize the reaction buffer pH. A common starting point is a slightly alkaline pH (e.g., pH 7.5-8.5) to favor the reaction with primary amines.
Insufficient Reagent Concentration: The molar ratio of the dialdehyde to the target functional groups (e.g., primary amines on a protein) is too low.Increase the concentration of the dialdehyde in a stepwise manner to find the optimal ratio.
Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) will compete with the target molecule for the crosslinker.Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES.
Low Reaction Temperature: The reaction kinetics may be too slow at low temperatures.Increase the reaction temperature. Common incubation temperatures range from room temperature to 37°C.[2]
Excessive Crosslinking and Precipitation High Reagent Concentration: The molar excess of the dialdehyde is too high, leading to extensive intermolecular crosslinking and aggregation.Perform a titration of the dialdehyde concentration to determine the optimal range for the desired degree of crosslinking.
Prolonged Reaction Time: The incubation time is too long, allowing for excessive crosslinking to occur.Optimize the reaction time by performing a time-course experiment and quenching the reaction at different intervals.
High Protein/Substrate Concentration: A high concentration of the target molecule can promote intermolecular crosslinking over intramolecular crosslinking.Reduce the concentration of the protein or substrate being crosslinked.
Inconsistent Crosslinking Results Inhomogeneous Mixing: Poor mixing of the dialdehyde into the reaction mixture can lead to localized areas of high and low crosslinking.Ensure thorough but gentle mixing immediately after adding the dialdehyde to the sample.
Variability in Reagent Quality: Different batches of the dialdehyde may have varying purity or levels of polymeric impurities.Use a high-quality, purified grade of the dialdehyde and be consistent with the source.
Antibody Fails to Detect Crosslinked Protein Epitope Masking: The crosslinking reaction may modify lysine (B10760008) residues within the antibody's epitope, preventing recognition.Test different antibodies that recognize different epitopes. Consider using a tag (e.g., His-tag, FLAG-tag) on your protein for detection if direct detection is problematic.
Formation of High Molecular Weight Complexes: Extensive crosslinking can result in large complexes that do not enter the resolving gel in SDS-PAGE.Run a lower percentage acrylamide (B121943) gel or a gradient gel. Analyze the stacking gel and the wells for trapped protein complexes.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of dialdehydes with proteins?

A1: Dialdehydes, such as glutaraldehyde, react primarily with the ε-amino groups of lysine residues and the α-amino groups of the N-termini of proteins. The reaction proceeds via the formation of a Schiff base, which can then react with another amino group to form a stable crosslink. The exact mechanism can be complex and may involve the formation of polymeric aldehyde species, especially in aqueous solutions.

Q2: How can I control the extent of crosslinking?

A2: The extent of crosslinking can be controlled by several factors:

  • Concentration of the Dialdehyde: Higher concentrations lead to more extensive crosslinking.

  • Reaction Time: Longer incubation times result in a higher degree of crosslinking.

  • pH of the Reaction Buffer: The reaction rate is pH-dependent, with slightly alkaline conditions generally favoring the reaction.[1]

  • Temperature: Higher temperatures increase the reaction rate.

  • Molar Ratio: The molar ratio of the dialdehyde to the reactive groups on the target molecule is a critical parameter to control.

Q3: How do I quench the crosslinking reaction?

A3: The reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris or glycine. This will react with the excess, unreacted aldehyde groups on the crosslinker.

Q4: How can I analyze the extent of crosslinking?

A4: Several techniques can be used to analyze the results of a crosslinking experiment:

  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a common method to visualize the formation of higher molecular weight species, indicating successful crosslinking.[2][3]

  • Mass Spectrometry: Mass spectrometry can be used to identify the specific amino acid residues involved in the crosslinks, providing detailed structural information.[4][5]

  • Size Exclusion Chromatography (SEC): SEC can separate crosslinked complexes based on their size.

  • Western Blotting: This technique can be used to identify specific proteins within a crosslinked complex.

Q5: What are some common side reactions to be aware of?

A5: Besides the desired crosslinking, dialdehydes can participate in side reactions such as polymerization of the aldehyde itself, especially at high concentrations and alkaline pH. They can also react with other nucleophilic amino acid side chains, although the reaction with primary amines is generally dominant.

Experimental Protocols

Protocol 1: General Protein Crosslinking with a Dialdehyde

This protocol provides a general starting point for crosslinking a purified protein in solution.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Dialdehyde solution (e.g., 25% aqueous glutaraldehyde)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare a working solution of the dialdehyde in the reaction buffer. A typical starting concentration range is 0.01% to 1% (v/v).

  • Add the dialdehyde working solution to the protein sample to achieve the desired final concentration. It is recommended to test a range of concentrations.

  • Incubate the reaction mixture at room temperature for a specified time (e.g., 15-60 minutes). A time-course experiment is recommended for optimization.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Incubate for an additional 15 minutes at room temperature to ensure complete quenching.

  • Add SDS-PAGE loading buffer to the samples.

  • Analyze the samples by SDS-PAGE and Coomassie blue staining or Western blotting.

Protocol 2: Quantification of Crosslinking Degree (Indirect Method)

The degree of crosslinking can be indirectly assessed by measuring the decrease in free primary amines using a colorimetric assay like the Trinitrobenzenesulfonic acid (TNBSA) assay.

Materials:

  • Crosslinked and non-crosslinked protein samples

  • TNBSA reagent

  • Sodium bicarbonate buffer (0.1 M, pH 8.5)

  • SDS solution (10%)

  • HCl (1 N)

  • 96-well plate and plate reader

Procedure:

  • Prepare a standard curve using a known concentration of an amine-containing compound (e.g., glycine).

  • In a 96-well plate, add a known amount of the crosslinked and non-crosslinked protein samples to separate wells.

  • Add sodium bicarbonate buffer to each well.

  • Add the TNBSA reagent to all wells.

  • Incubate the plate in the dark at 37°C for 2 hours.

  • Stop the reaction by adding the SDS solution and HCl.

  • Measure the absorbance at 335 nm.

  • Calculate the concentration of free amines in the samples using the standard curve. The degree of crosslinking is inversely proportional to the amount of remaining free amines.

Visualizations

Crosslinking_Workflow cluster_prep Sample Preparation cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein Purified Protein Add_Dialdehyde Add Dialdehyde Protein->Add_Dialdehyde Buffer Reaction Buffer (e.g., PBS) Buffer->Add_Dialdehyde Incubate Incubate (Time, Temp) Add_Dialdehyde->Incubate Quench Quench (e.g., Tris) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Mass_Spec Mass Spectrometry Quench->Mass_Spec SEC Size Exclusion Chromatography Quench->SEC

Caption: Experimental workflow for protein crosslinking with a dialdehyde.

Troubleshooting_Logic Start Crosslinking Experiment Problem Problem Encountered? Start->Problem No_Crosslinking Poor/No Crosslinking Problem->No_Crosslinking Yes Excessive_Crosslinking Excessive Crosslinking/Precipitation Problem->Excessive_Crosslinking Yes Inconsistent_Results Inconsistent Results Problem->Inconsistent_Results Yes Success Successful Crosslinking Problem->Success No Check_Reagent Check Reagent Activity & Concentration No_Crosslinking->Check_Reagent Optimize_pH Optimize Buffer pH No_Crosslinking->Optimize_pH Titrate_Concentration Titrate Dialdehyde Concentration Excessive_Crosslinking->Titrate_Concentration Optimize_Time Optimize Reaction Time Excessive_Crosslinking->Optimize_Time Ensure_Mixing Ensure Homogeneous Mixing Inconsistent_Results->Ensure_Mixing

Caption: A logical diagram for troubleshooting common crosslinking issues.

References

Minimizing cytotoxicity of Octanedial in biological applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize the cytotoxic effects of octanedial in biological applications. As specific cytotoxicity data for this compound is limited, the recommendations provided are based on established principles for handling aldehydes and other cross-linking agents in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in biological research?

A1: this compound is an eight-carbon dialdehyde (B1249045) used as a cross-linking agent. Cross-linking agents like this compound form covalent bonds between molecules, which is useful for fixing cells and tissues for microscopy, immobilizing proteins, or stabilizing biological structures.[1][2] This fixation preserves the cellular architecture but can also lead to cell death if not properly controlled.

Q2: What are the primary mechanisms of this compound-induced cytotoxicity?

A2: The cytotoxicity of aldehydes like this compound stems from their high reactivity with biological macromolecules. The two aldehyde groups can react with primary amines on proteins and nucleic acids, leading to cross-linking, enzyme inactivation, and DNA damage. This can trigger cellular stress responses, disrupt metabolic processes, and ultimately lead to apoptosis or necrosis.[3][4]

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

A3: Minimizing this compound's cytotoxicity involves a multi-pronged approach:

  • Optimize Concentration and Incubation Time: Use the lowest concentration of this compound and the shortest incubation time that still achieves the desired level of fixation or cross-linking.

  • Quenching: After cross-linking, neutralize unreacted aldehyde groups with a quenching agent.

  • Temperature Control: Perform the cross-linking step at a lower temperature (e.g., 4°C) to slow down the reaction rate and reduce non-specific binding.

  • pH of the Buffer: The pH of the reaction buffer can influence the reactivity of this compound. Empirically determine the optimal pH for your application.

Q4: What are suitable quenching agents for this compound?

A4: Quenching agents are small molecules that contain a primary amine, which reacts with and inactivates the aldehyde groups of this compound. Commonly used quenching agents for aldehydes include:

  • Glycine (B1666218): A simple amino acid that is effective and widely used.

  • Tris (tris(hydroxymethyl)aminomethane): Often a component of biological buffers that can also act as a quenching agent.

  • Ammonium Chloride (NH₄Cl): Another common and effective quenching agent.

Q5: Could the solvent for this compound be causing cytotoxicity?

A5: Yes, the solvent used to dissolve and dilute this compound can contribute to cytotoxicity. It is crucial to test the toxicity of the vehicle (the solvent without this compound) at the same concentrations used in your experiments as a control.[5]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High cell death after this compound treatment. 1. This compound concentration is too high.2. Incubation time is too long.3. Inadequate quenching of unreacted this compound.1. Perform a dose-response experiment to determine the optimal concentration.2. Reduce the incubation time.3. Ensure a sufficient concentration of a quenching agent (e.g., 100 mM glycine) is used for an adequate duration after the cross-linking step.
Poor preservation of cellular morphology. 1. This compound concentration is too low.2. Incubation time is too short.1. Gradually increase the this compound concentration.2. Increase the incubation time.
Inconsistent results between experiments. 1. Variability in this compound solution preparation.2. Inconsistent incubation times or temperatures.3. Cell health and density variations.1. Prepare fresh this compound solutions for each experiment.2. Strictly control incubation parameters.3. Standardize cell seeding density and ensure cells are in a healthy growth phase.
Difficulty imaging after fixation due to autofluorescence. Aldehyde fixation can induce autofluorescence.1. Include a quenching step with sodium borohydride (B1222165) (NaBH₄) after fixation and permeabilization.2. Use spectral unmixing or background subtraction during image analysis.

Quantitative Data on Cross-linking Agents

Cross-linking Agent Cell Line Assay IC50 Value Reference
GlutaraldehydeA549MTTTime-dependent[6]
GenipinA549MTTLower than Glutaraldehyde[6]
1,4-butanediol diglycidyl ether (BDDE)Human Gingival FibroblastsMTTCytotoxic at >20 ppm after 7 days[7]

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an XTT Assay

This protocol provides a method for assessing cell viability after treatment with this compound.

Materials:

  • Target cell line (e.g., L929 mouse fibroblasts)[8]

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Phosphate-buffered saline (PBS)

  • XTT labeling reagent and electron-coupling reagent (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours).

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's protocol.

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Measurement: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 660 nm) using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results to determine the IC50 value.

Protocol 2: Quenching this compound after Cell Fixation

This protocol describes how to neutralize residual this compound after cross-linking.

Materials:

  • Fixed cells or tissue

  • PBS

  • Quenching solution (e.g., 100 mM glycine in PBS)

Procedure:

  • Removal of Fixative: After the desired fixation time with this compound, carefully aspirate the this compound solution.

  • Washing: Wash the cells or tissue three times with PBS for 5 minutes each to remove the majority of the unreacted this compound.

  • Quenching: Add the quenching solution and incubate for 15-30 minutes at room temperature.

  • Final Washes: Wash the cells or tissue three times with PBS for 5 minutes each to remove the quenching solution.

  • The sample is now ready for subsequent experimental steps (e.g., immunostaining).

Visualizations

G cluster_workflow Experimental Workflow for Minimizing Cytotoxicity A 1. Dose-Response Experiment (Determine optimal this compound concentration) B 2. Time-Course Experiment (Determine optimal incubation time) A->B C 3. Cross-linking Step (Use optimized parameters) B->C D 4. Quenching Step (e.g., 100 mM Glycine) C->D E 5. Cell Viability Assay (e.g., XTT, MTT) D->E F 6. Analysis of Results E->F

Caption: Workflow for optimizing this compound cross-linking to reduce cytotoxicity.

G cluster_pathway Mechanism of Aldehyde Cytotoxicity and Quenching This compound This compound Proteins Cellular Proteins (e.g., enzymes) This compound->Proteins reacts with DNA DNA This compound->DNA reacts with Quencher Quenching Agent (e.g., Glycine) This compound->Quencher reacts with Crosslinking Cross-linking & Protein Adducts Proteins->Crosslinking DNA->Crosslinking CellDeath Cell Stress & Apoptosis Crosslinking->CellDeath InertProduct Inert Product Quencher->InertProduct

References

Technical Support Center: Overcoming Solubility Challenges of Octanedial in Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with octanedial in their experimental buffer systems. Given the limited direct literature on this compound, this guide leverages established principles of aldehyde chemistry and data from the analogous, well-characterized dialdehyde (B1249045), glutaraldehyde (B144438), to provide robust troubleshooting strategies and frequently asked questions.

FAQs and Troubleshooting Guides

1. Why is my this compound not dissolving in my aqueous buffer?

This compound, like other long-chain aliphatic dialdehydes, has limited solubility in aqueous solutions due to its hydrophobic eight-carbon backbone. Aldehydes with longer carbon chains are generally less water-soluble.[1][2] Solubility is further influenced by the buffer composition, pH, and temperature.

Troubleshooting Steps:

  • Verify the Purity of this compound: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of this compound.

  • Optimize Buffer pH: The pH of the buffer can influence the hydration of the aldehyde groups. While glutaraldehyde solutions are noted to be more stable at an acidic pH (around 2.5 to 4.5), their reactivity, which is often the purpose of their use, increases at a more alkaline pH (above 7).[3] Experiment with a range of pH values within the stable limits of your biomolecules to find the optimal point for solubility and reactivity.

  • Increase Temperature: Gently warming the buffer solution while stirring can help increase the solubility of this compound. However, be cautious as excessive heat can lead to degradation or unwanted reactions.

  • Utilize Co-solvents: For compounds that are difficult to dissolve in aqueous systems, adding a water-miscible organic solvent can be effective.[1]

2. Can I use an organic co-solvent to dissolve this compound? Which ones are recommended?

Yes, using a co-solvent is a common and effective method to enhance the solubility of hydrophobic compounds.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for dissolving a broad range of organic molecules. It is generally well-tolerated in many biological assays at low final concentrations.

  • Ethanol: A less toxic option that can be effective in increasing the solubility of aldehydes.[1]

  • Methanol: Another potential co-solvent, though its use may be more limited in cellular assays due to toxicity.

Experimental Protocol: Preparing an this compound Stock Solution with a Co-solvent

  • Prepare a high-concentration stock solution of this compound in your chosen co-solvent (e.g., 100 mM in DMSO).

  • To create your working solution, add the stock solution dropwise to your vigorously stirred buffer.

  • Ensure the final concentration of the co-solvent in your working solution is low enough to not affect your experiment (typically <1% v/v).

Below is a workflow diagram for preparing an this compound solution.

G cluster_0 Preparation of this compound Working Solution A Weigh high-purity This compound B Dissolve in minimal volume of co-solvent (e.g., DMSO) to create a concentrated stock solution A->B D Add stock solution dropwise to vigorously stirring buffer B->D C Prepare aqueous experimental buffer C->D E Check for precipitation. If clear, the solution is ready. If precipitate forms, adjust concentration or co-solvent ratio. D->E

Workflow for preparing an this compound working solution.

3. My this compound solution is turning cloudy or forming a precipitate over time. What is happening and how can I prevent it?

The cloudiness or precipitation of your this compound solution can be due to several factors:

  • Poor Solubility: The concentration of this compound may be exceeding its solubility limit in your specific buffer system.

  • Polymerization: Aldehydes, particularly in aqueous solutions and at alkaline pH, can undergo self-polymerization, leading to insoluble products. This is a known issue with glutaraldehyde.[4]

  • Reaction with Buffer Components: this compound's aldehyde groups are reactive and can interact with primary amine groups present in some buffers (e.g., Tris, Glycine). This reaction forms Schiff bases and can lead to precipitation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Due to the potential for instability and polymerization, it is highly recommended to prepare this compound solutions fresh before each experiment.

  • Buffer Selection: Avoid buffers containing primary amines. Opt for buffers such as Phosphate, HEPES, or MES that are less likely to react with aldehydes.

  • pH Control: Maintain a slightly acidic to neutral pH (if your experiment allows) to reduce the rate of polymerization, which is often accelerated at alkaline pH.[5]

  • Lower Concentration: If solubility is the issue, try working with a lower concentration of this compound.

The following diagram illustrates the logical steps for troubleshooting precipitation issues.

G r1 Prepare fresh solution before each use. r2 Switch to a non-amine containing buffer (e.g., Phosphate, HEPES). r3 Lower the pH of the buffer (if experimentally feasible). r4 Consider lowering the This compound concentration or using a co-solvent. start Precipitate forms in This compound solution q1 Is the solution freshly prepared? start->q1 q1->r1 No q2 Does the buffer contain primary amines? q1->q2 Yes q2->r2 Yes q3 Is the buffer pH > 7.5? q2->q3 No q3->r3 Yes q3->r4 No

Troubleshooting guide for this compound solution precipitation.

Data Presentation: Buffer Compatibility

The choice of buffer is critical when working with reactive compounds like this compound. The following table summarizes the compatibility of common biological buffers. This information is extrapolated from the known reactivity of aldehydes with amine groups.

Buffer ComponentBuffer TypeCompatibility with this compoundRationale
Tris Primary AmineLow The primary amine group will react with the aldehyde groups of this compound.[5]
Glycine Primary AmineLow Contains a primary amine that is highly reactive with aldehydes.
Phosphate InorganicHigh Does not contain amine groups and is a common choice for working with crosslinkers like glutaraldehyde.[6]
HEPES ZwitterionicHigh Lacks primary amine groups, making it a suitable alternative to Tris.
MES ZwitterionicHigh Another "Good's" buffer that is free of reactive primary amines.
Bicarbonate InorganicModerate Generally compatible, but pH stability can be an issue in open systems.

Signaling Pathway Considerations

This compound is often used as a cross-linking agent to study protein-protein interactions within signaling pathways. Its two aldehyde groups can covalently bind to primary amine groups (e.g., on lysine (B10760008) residues) of nearby proteins, effectively "freezing" them in place for analysis.

Below is a conceptual diagram illustrating the role of a dialdehyde crosslinker in stabilizing a protein complex within a generic signaling pathway.

G cluster_0 Signaling Pathway Stabilization by this compound Ligand Ligand Receptor Receptor Ligand->Receptor Binding ProteinA Protein A Receptor->ProteinA Activation ProteinB Protein B ProteinA->ProteinB Interaction Downstream Downstream Signaling ProteinB->Downstream Crosslinker This compound (Dialdehyde Crosslinker) Crosslinker->ProteinA Cross-links Crosslinker->ProteinB

This compound cross-linking protein interactions in a signaling pathway.

References

Technical Support Center: In-process Monitoring of Octanedial Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in-process monitoring of octanedial reactions. This resource is tailored for researchers, scientists, and drug development professionals. Here, you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation aids to assist you in your experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: Which in-process monitoring techniques are most suitable for this compound reactions?

A1: The choice of monitoring technique largely depends on the reaction conditions and the specific information required. Spectroscopic methods are generally preferred for real-time analysis.[1][2]

  • FT-IR Spectroscopy: Ideal for tracking the disappearance of the C=O stretch of the aldehyde groups in this compound (typically around 1725 cm⁻¹) and the appearance of new functional groups in the product. It is a robust technique that can be used with fiber optic probes for in-situ measurements.[1]

  • NMR Spectroscopy: Provides detailed structural information and allows for the quantification of reactants, intermediates, and products. Benchtop NMR spectrometers can be integrated into laboratory fume hoods for online reaction monitoring.[3]

  • UV-Vis Spectroscopy: Useful if the reactants or products have a chromophore. Derivatization may be necessary to introduce a UV-active group.

  • Raman Spectroscopy: A powerful technique for monitoring reactions in aqueous media and for tracking changes in non-polar bonds.

  • Mass Spectrometry (e.g., DART-MS): Can provide real-time information on the molecular weight of species in the reaction mixture, helping to identify products and by-products.

Q2: I am observing a slow or incomplete reaction. What are the potential causes?

A2: Several factors can contribute to a sluggish or incomplete this compound reaction:

  • Reagent Purity: Impurities in this compound or other reagents can inhibit the reaction. Ensure the purity of your starting materials.

  • Catalyst Activity: If using a catalyst, it may be deactivated or used in an insufficient amount.

  • Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Solvent Effects: The chosen solvent may not be optimal for the reaction. Consider a solvent that better solubilizes all reactants.

  • Mixing: In heterogeneous reactions, inefficient mixing can limit the reaction rate.

Q3: How can I minimize the formation of by-products in my this compound reaction?

A3: this compound is a reactive dicarbonyl compound, which can lead to side reactions. To improve selectivity:

  • Control of Stoichiometry: Precise control over the molar ratios of reactants is crucial.

  • Temperature Control: Side reactions may be favored at higher temperatures. Running the reaction at a lower temperature might improve selectivity.

  • Protecting Groups: In complex syntheses, it may be necessary to protect one of the aldehyde groups to ensure the desired regioselectivity.

  • pH Control: The pH of the reaction mixture can significantly influence the reaction pathway, particularly in base-catalyzed reactions like aldol (B89426) condensations.

Troubleshooting Guides

Issue 1: Inconsistent Results in In-process Monitoring
Symptom Possible Cause Suggested Solution
Fluctuating spectroscopic signalPoor mixing, temperature instability, or probe fouling.Ensure vigorous and consistent stirring. Use a temperature-controlled reactor. Clean the probe between experiments.
Non-reproducible reaction kineticsVariations in reagent quality or water content.Use reagents from the same batch. Ensure all solvents and reagents are appropriately dried if the reaction is moisture-sensitive.
Drifting baseline in chromatogram (if using online LC)Column degradation or mobile phase inconsistency.Flush the column or replace it if necessary. Prepare fresh mobile phase.
Issue 2: Difficulty in Quantifying this compound Concentration
Symptom Possible Cause Suggested Solution
Overlapping peaks in NMR or IR spectraSimilar functional groups in reactants and products.Use 2D NMR techniques for better resolution. Employ chemometric methods to deconvolve overlapping spectral data.
Non-linear calibration curveSaturation of the detector or complex formation.Dilute the sample to be within the linear range of the detector. Investigate potential interactions between the analyte and the solvent or other components.
Inaccurate quantification using HPLCDegradation of this compound on the column.Use a shorter analysis time or a different stationary phase. Consider derivatization to a more stable compound before analysis.

Experimental Protocols

Protocol 1: In-process Monitoring of the Intramolecular Aldol Condensation of this compound using FT-IR Spectroscopy

This protocol describes the base-catalyzed intramolecular aldol condensation of this compound to form a cyclopentene (B43876) carboxaldehyde derivative, monitored in real-time using in-situ FT-IR spectroscopy.

Materials:

Procedure:

  • System Setup:

    • Set up a temperature-controlled reactor with a magnetic stirrer.

    • Insert the FT-IR ATR probe into the reactor, ensuring the probe tip is fully submerged in the reaction medium.

    • Record a background spectrum of the solvent (ethanol).

  • Reaction Initiation:

    • Dissolve a known concentration of this compound in ethanol in the reactor.

    • Start acquiring FT-IR spectra at regular intervals (e.g., every 1 minute).

    • Prepare a solution of NaOH in ethanol.

    • Inject the NaOH solution into the reactor to initiate the condensation reaction.

  • Data Acquisition and Analysis:

    • Monitor the decrease in the intensity of the aldehyde C=O stretching peak of this compound (around 1725 cm⁻¹).

    • Monitor the appearance of the C=C stretching peak of the α,β-unsaturated aldehyde product (around 1680 cm⁻¹) and the C=O stretch of the conjugated aldehyde (around 1690 cm⁻¹).

    • Plot the peak intensities against time to obtain reaction kinetics.

Quantitative Data Summary:

The following table presents hypothetical data from the in-process monitoring of the intramolecular aldol condensation of this compound.

Time (minutes)This compound Concentration (M)Product Concentration (M)
00.1000.000
50.0750.025
100.0560.044
200.0310.069
300.0170.083
600.0050.095

Visualizations

Reaction Monitoring Workflow

G Workflow for Troubleshooting In-process Monitoring A Inconsistent Monitoring Data B Check for: - Poor Mixing - Temperature Fluctuations - Probe Fouling A->B C Implement Corrective Actions: - Optimize Stirring - Use Temp. Control - Clean Probe B->C D Data Still Inconsistent? C->D E Investigate Reagent Stability and Side Reactions D->E Yes F Consistent Data D->F No

Caption: A logical workflow for troubleshooting inconsistent in-process monitoring data.

Hypothetical Signaling Pathway Inhibition by an this compound Derivative

In a drug development context, a cyclized derivative of this compound could be investigated as an inhibitor of a signaling pathway involved in a disease process.

G Hypothetical Inhibition of a Pro-inflammatory Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Ligand Binding KinaseB Kinase B KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor (Inactive) KinaseB->TranscriptionFactor Phosphorylation ActiveTF Transcription Factor (Active) TranscriptionFactor->ActiveTF Gene Pro-inflammatory Genes ActiveTF->Gene Translocation & Binding Inhibitor This compound Derivative Inhibitor->KinaseB Inhibition Inflammation Inflammation Gene->Inflammation

Caption: A diagram illustrating the hypothetical inhibition of a signaling pathway by an this compound derivative.

References

Technical Support Center: Long-term Stability of Octanedial-Crosslinked Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing octanedial as a crosslinking agent for biomaterials. It provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the long-term stability of these materials.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the development and testing of this compound-crosslinked materials.

Problem Potential Cause Recommended Solution
Incomplete or Weak Crosslinking (Low Gelation) 1. Suboptimal concentration of this compound.2. Inappropriate pH for the crosslinking reaction.3. Degradation of the this compound stock solution.4. Insufficient reaction time or temperature.1. Perform a concentration titration of this compound to find the optimal level.2. Adjust the pH of the reaction mixture; Schiff base formation is often more efficient at a neutral to slightly alkaline pH.3. Use a fresh, validated stock solution of this compound.4. Extend the reaction time or moderately increase the temperature, while monitoring for any adverse effects on the biomaterial.
High Degree of Swelling and Poor Mechanical Integrity 1. Low crosslinking density.2. Reversal of crosslinks due to hydrolysis.1. Increase the concentration of this compound or prolong the reaction time to achieve a higher degree of crosslinking.2. After the initial crosslinking, consider a reduction step (e.g., with sodium borohydride) to convert the reversible Schiff bases to stable secondary amine bonds.
Rapid In Vitro/In Vivo Degradation 1. Hydrolytic instability of the Schiff base crosslinks.2. High susceptibility of the polymer backbone to enzymatic degradation.1. As mentioned above, a reduction step can significantly enhance hydrolytic stability.2. If enzymatic degradation is a concern, consider using a higher crosslinking density or blending with a more enzyme-resistant polymer.
Batch-to-Batch Inconsistency 1. Variability in the purity or concentration of this compound.2. Inconsistent reaction parameters (e.g., temperature, pH, mixing speed).3. Variation in the properties of the base polymer.1. Ensure consistent quality of the this compound for each batch.2. Implement strict standard operating procedures (SOPs) for the crosslinking process.3. Characterize the molecular weight and other relevant properties of the base polymer for each new lot.
Cytotoxicity Observed in Cell-Based Assays 1. Leaching of unreacted this compound from the material.[1]2. Formation of cytotoxic degradation byproducts.1. Implement a thorough post-crosslinking washing and purification protocol to remove any residual unreacted crosslinker.[1]2. Conduct studies to identify and quantify degradation products and assess their individual cytotoxicity.

Logical Troubleshooting Workflow

TroubleshootingWorkflow cluster_problems Problem Identification cluster_solutions Troubleshooting Steps start Experimental Issue p1 Weak Gelation start->p1 p2 High Swelling start->p2 p3 Rapid Degradation start->p3 p4 Inconsistent Results start->p4 p5 Cytotoxicity start->p5 s1 Optimize this compound Concentration p1->s1 s2 Adjust Reaction pH p1->s2 s3 Verify Reagent Quality p1->s3 s4 Modify Reaction Conditions p1->s4 p2->s1 s5 Implement Post-Crosslinking Reduction p2->s5 p3->s5 p4->s3 s7 Standardize All Procedures p4->s7 s6 Enhance Purification Protocol p5->s6 s8 Characterize Degradation Products p5->s8

Troubleshooting workflow for this compound crosslinking.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis for this compound crosslinking? A1: this compound is a dialdehyde, meaning it has two aldehyde functional groups. It crosslinks polymers that have primary amine groups (like lysine (B10760008) residues in proteins or the amine groups in chitosan) through the formation of Schiff bases. This reaction creates a covalent bond between the polymer chains, leading to the formation of a hydrogel or a stabilized material.

Q2: How does the long-term stability of this compound compare to glutaraldehyde (B144438)? A2: While both are dialdehydes, glutaraldehyde is known to form complex, potentially more stable crosslinks, but this can be associated with a higher risk of cytotoxicity from residual crosslinker.[1] this compound, having a longer and more flexible hydrocarbon chain, may result in materials with different mechanical and degradation profiles. Direct long-term comparative studies are limited, so it is crucial to perform stability assessments specific to your material and application.

Q3: What are the likely degradation products of an this compound-crosslinked material? A3: The primary degradation pathway is the hydrolysis of the Schiff base crosslinks, which would release this compound and the original polymer. The polymer itself may also undergo enzymatic or hydrolytic degradation. Released this compound can exist in equilibrium with its hydrated forms. Any unreacted this compound that leaches from the material is also a consideration.

Q4: What are the potential biological consequences of these degradation products? A4: Aldehydes, including this compound, can be cytotoxic at certain concentrations. They can react with proteins and nucleic acids, leading to cellular dysfunction. The primary cellular defense against aldehydes involves enzymes like aldehyde dehydrogenases. If the rate of aldehyde release from a degrading material exceeds the cell's metabolic capacity, it can lead to an inflammatory response and cell death.

Q5: What are the essential tests to evaluate the long-term stability of my material? A5: A thorough stability program should include:

  • Mechanical Testing: Assess properties like tensile strength and elastic modulus at multiple time points.

  • Swelling Behavior: Monitor changes in the equilibrium swelling ratio over time in a relevant buffer.

  • Degradation Kinetics: Measure weight loss over time in the presence of relevant enzymes (e.g., collagenase for collagen-based materials) and in a buffer for hydrolytic degradation.

  • Analysis of Leachables: Characterize and quantify any molecules released from the material during degradation studies.

  • Biocompatibility: Conduct cytotoxicity tests using extracts from aged materials to assess the biological response to any degradation products.

Quantitative Data Summary

Note: There is a notable lack of published long-term stability data specifically for this compound-crosslinked materials. The following tables are provided as templates for data presentation and include hypothetical data based on typical observations for dialdehyde-crosslinked biopolymers to illustrate expected trends.

Table 1: Hypothetical Long-Term Mechanical Properties of this compound-Crosslinked Collagen

Time PointTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Day 1 2.1 ± 0.315.4 ± 2.130 ± 5
Day 30 1.8 ± 0.213.1 ± 1.833 ± 6
Day 90 1.4 ± 0.210.5 ± 1.538 ± 7
Day 180 1.0 ± 0.17.8 ± 1.145 ± 8

Table 2: Hypothetical Swelling and Degradation of this compound-Crosslinked Gelatin Hydrogels

Time PointSwelling Ratio (%)In Vitro Enzymatic Weight Loss (%)
Day 1 950 ± 803 ± 1
Day 7 1050 ± 9512 ± 2
Day 21 1200 ± 11028 ± 4
Day 42 1450 ± 13055 ± 6

Experimental Protocols

Protocol 1: Preparation of an this compound-Crosslinked Gelatin Hydrogel

Materials:

  • Gelatin (Type A or B)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare a 10% (w/v) gelatin solution by dissolving gelatin in PBS at 50°C.

  • Cool the gelatin solution to 37°C.

  • Prepare a 1% (v/v) this compound solution in PBS.

  • Add the this compound solution to the gelatin solution (a common starting point is a 1:10 volume ratio of crosslinker to gelatin solution) and mix thoroughly.

  • Cast the mixture into the desired mold.

  • Allow the crosslinking reaction to proceed at room temperature for 24 hours.

  • After crosslinking, immerse the hydrogel in a large volume of PBS for 48 hours, changing the buffer every 8 hours, to remove unreacted this compound.

Experimental Workflow for Material Fabrication and Stability Testing

ExperimentalWorkflow cluster_fabrication Hydrogel Fabrication cluster_testing Long-Term Stability Evaluation a Dissolve Polymer b Add this compound a->b c Cast and Crosslink b->c d Purify Hydrogel c->d e Mechanical Analysis d->e f Swelling Studies d->f g Degradation Assays d->g h Biocompatibility Testing d->h

General workflow for fabrication and stability assessment.

Protocol 2: Enzymatic Degradation Assay

Materials:

  • Lyophilized, pre-weighed samples of the this compound-crosslinked material (Winitial).

  • PBS, pH 7.4.

  • Relevant enzyme solution (e.g., collagenase at 100 U/mL in PBS).

Procedure:

  • Place each pre-weighed sample into a separate tube.

  • Add 2 mL of the enzyme solution to each tube. For control samples, add 2 mL of PBS without the enzyme.

  • Incubate at 37°C with gentle agitation.

  • At designated time points (e.g., 1, 3, 7, 14, 28 days), remove the samples.

  • Gently wash the samples with deionized water to remove the enzyme and any salts.

  • Lyophilize the samples until a constant weight is achieved (Wfinal).

  • Calculate the percent weight loss: ((W_initial - W_final) / W_initial) * 100%.

Protocol 3: Cytotoxicity Assessment of Material Extracts (ISO 10993-5)

Materials:

  • Sterile samples of the this compound-crosslinked material.

  • Complete cell culture medium.

  • A suitable cell line (e.g., L929 fibroblasts).

  • MTT or other viability assay reagent.

Procedure:

  • Prepare material extracts by incubating the sterile material in complete cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.

  • Seed cells in a 96-well plate and allow them to adhere for 24 hours.

  • Replace the medium on the cells with the prepared material extracts. Include negative (fresh medium) and positive (e.g., dilute phenol) controls.

  • Incubate for 24-48 hours.

  • Assess cell viability using an MTT assay or another suitable method.

  • Express results as a percentage of the negative control. A reduction in viability below 70% is generally considered indicative of cytotoxicity.

Potential Signaling Pathway for Aldehyde-Induced Cellular Response

SignalingPathway Degradation Material Degradation Aldehyde_Release This compound Release Degradation->Aldehyde_Release Cellular_Uptake Cellular Uptake Aldehyde_Release->Cellular_Uptake ROS_Formation Reactive Oxygen Species (ROS) Formation Cellular_Uptake->ROS_Formation Detoxification Aldehyde Dehydrogenase (ALDH) Detoxification Cellular_Uptake->Detoxification Stress_Response Cellular Stress Response (e.g., Nrf2 activation) ROS_Formation->Stress_Response Inflammatory_Signaling Inflammatory Signaling (e.g., NF-κB activation) Stress_Response->Inflammatory_Signaling Apoptosis Apoptosis Inflammatory_Signaling->Apoptosis

Simplified signaling pathway of cellular response to aldehyde exposure.

References

Validation & Comparative

A Comparative Guide to Crosslinking Agents: Glutaraldehyde vs. Octanedial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biomaterial science and drug development, the selection of an appropriate crosslinking agent is a critical determinant of the final product's performance, stability, and biocompatibility. Glutaraldehyde (B144438) has long been the gold standard for crosslinking proteins and other biomaterials due to its high efficiency and the stability of the crosslinks it forms. However, persistent concerns over its cytotoxicity have driven the search for less toxic alternatives. This guide provides a comprehensive comparison of glutaraldehyde and the theoretical alternative, octanedial.

Executive Summary

This guide offers an in-depth analysis of glutaraldehyde as a crosslinking agent, supported by experimental data. A direct, data-driven comparison with this compound is not currently feasible due to a significant lack of published research on this compound's use as a crosslinking agent for biomaterials. The information presented for this compound is therefore largely theoretical, based on the chemical properties of long-chain dialdehydes.

Glutaraldehyde is a highly reactive and efficient crosslinker, significantly enhancing the mechanical properties and stability of biomaterials.[1][2] Its primary drawback is its well-documented cytotoxicity.[3][4] this compound, with its longer eight-carbon chain, theoretically offers a more flexible and potentially less cytotoxic alternative, though this remains to be experimentally validated.

Performance Comparison: Glutaraldehyde vs. This compound (Theoretical)

The following table summarizes the known properties of glutaraldehyde and the projected properties of this compound as crosslinking agents.

PropertyGlutaraldehydeThis compound (Theoretical)
Chemical Formula C₅H₈O₂C₈H₁₄O₂
Molar Mass 100.12 g/mol 142.20 g/mol
Crosslinking Efficiency HighModerate to High
Reaction Mechanism Schiff base formation, Michael-type additionsSchiff base formation
Biocompatibility Low to ModeratePotentially higher than glutaraldehyde
Cytotoxicity HighLikely lower than glutaraldehyde
Stability of Crosslinks GoodExpected to be good
Mechanical Properties Enhancement Significant improvement in stiffness and strengthPotentially allows for more flexible crosslinks

Crosslinking Mechanisms

Both glutaraldehyde and this compound are dialdehydes, meaning they possess two aldehyde functional groups that can react with primary amine groups present in proteins (such as the ε-amino group of lysine (B10760008) residues) to form covalent bonds.

Glutaraldehyde: The crosslinking mechanism of glutaraldehyde is complex and not fully understood. It is known to exist in various forms in aqueous solution, including monomeric, cyclic hemiacetal, and polymeric forms.[5] The primary reaction with proteins involves the formation of Schiff bases with amino groups.[6] These initial linkages can then undergo further reactions, such as Michael-type additions with other nucleophiles or polymerization, leading to a stable, crosslinked network.[6]

This compound (Theoretical): As a simple, linear dialdehyde (B1249045), this compound is expected to primarily react with primary amines via Schiff base formation. The longer, more flexible hydrocarbon chain between the two aldehyde groups may influence the efficiency and geometry of the crosslinks formed.

Experimental Data: Glutaraldehyde

Extensive research has been conducted on the effects of glutaraldehyde crosslinking on various biomaterials.

Mechanical Properties of Glutaraldehyde-Crosslinked Hydrogels
BiomaterialGlutaraldehyde ConcentrationChange in Mechanical PropertyReference
Dermis-derived ECM HydrogelsTime-dependent (0.5-24h)Significant increase in elastic moduli and yield stress[7]
Fibrinogen Hydrogels15, 25, 35 mmol/LSignificant improvement in rheological properties[8]
Glutenin-rich films2, 4, 8% ( g/100g protein)Increased tensile strength[9]
Cytotoxicity of Glutaraldehyde

Studies have consistently shown that glutaraldehyde exhibits dose-dependent cytotoxicity.[3][4] The unreacted aldehyde groups and residual glutaraldehyde in the crosslinked material are considered the primary sources of this toxicity.[1][10] The mechanism of cytotoxicity has been linked to the induction of apoptosis.[4]

Cell LineGlutaraldehyde ConcentrationObservationReference
Human Fibroblasts (WI-38)VariedCytotoxic effects over a wide concentration range[3]
Human OsteoblastsVaried on collagen/PVA filmsApoptosis observed on crosslinked films[4]

Experimental Protocols

General Protocol for Glutaraldehyde Crosslinking of Protein Scaffolds

This protocol provides a general guideline for crosslinking protein-based scaffolds using glutaraldehyde. The optimal conditions (concentration, time, temperature, pH) will vary depending on the specific biomaterial and desired properties.

  • Hydration: Immerse the protein scaffold in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) for 1-2 hours at room temperature to ensure full hydration.

  • Preparation of Crosslinking Solution: Prepare the desired concentration of glutaraldehyde solution in the same buffer. Concentrations can range from 0.05% to 2.5% (v/v).

  • Crosslinking Reaction: Transfer the hydrated scaffold to the glutaraldehyde solution. Ensure the entire scaffold is submerged. Incubate for a specific duration (e.g., 2 to 24 hours) at a controlled temperature (e.g., room temperature or 4°C).

  • Quenching: To stop the crosslinking reaction and neutralize unreacted aldehyde groups, transfer the scaffold to a quenching solution (e.g., 0.1 M to 1 M glycine (B1666218) or Tris buffer) for 1-2 hours.

  • Washing: Thoroughly wash the scaffold with sterile deionized water or PBS to remove residual glutaraldehyde and quenching solution. Multiple washes are recommended.

  • Sterilization (Optional): If the scaffold is intended for cell culture, sterilize it using an appropriate method such as ethylene (B1197577) oxide or gamma irradiation.

Visualizations

Logical Workflow for Crosslinking Agent Selection

crosslinking_agent_selection start Define Application Requirements biocompatibility High Biocompatibility Required? start->biocompatibility mechanical_strength High Mechanical Strength Required? biocompatibility->mechanical_strength Yes biocompatibility->mechanical_strength No stability High Stability Required? mechanical_strength->stability glutaraldehyde Consider Glutaraldehyde stability->glutaraldehyde Yes alternative Consider Alternative Crosslinkers (e.g., Genipin, EDC/NHS, Dialdehyde Starch) stability->alternative No evaluate Evaluate Performance: - Crosslinking Efficiency - Mechanical Properties - Cytotoxicity glutaraldehyde->evaluate octanedial_theoretical Theoretical: Consider this compound (Requires Experimental Validation) alternative->octanedial_theoretical alternative->evaluate octanedial_theoretical->evaluate end Select Optimal Crosslinker evaluate->end

Caption: A decision-making workflow for selecting a suitable crosslinking agent based on application requirements.

Experimental Workflow for Glutaraldehyde Crosslinking

glutaraldehyde_workflow start Start: Protein Scaffold hydration 1. Hydration in Buffer start->hydration prepare_gta 2. Prepare Glutaraldehyde Solution hydration->prepare_gta crosslinking 3. Crosslinking Reaction prepare_gta->crosslinking quenching 4. Quenching with Glycine/Tris crosslinking->quenching washing 5. Washing quenching->washing sterilization 6. Sterilization (Optional) washing->sterilization analysis 7. Characterization: - Mechanical Testing - Cytotoxicity Assay - Stability Analysis sterilization->analysis end End: Crosslinked Scaffold analysis->end

Caption: A generalized experimental workflow for crosslinking protein scaffolds with glutaraldehyde.

Conclusion

Glutaraldehyde remains a highly effective and widely utilized crosslinking agent due to its ability to significantly enhance the mechanical strength and stability of biomaterials.[1] However, its inherent cytotoxicity necessitates careful consideration and thorough washing procedures to minimize adverse biological responses.[3][4][10]

The exploration of this compound as a crosslinking agent is, at present, a theoretical exercise. While its longer carbon chain suggests the potential for creating more flexible crosslinks and possibly exhibiting lower cytotoxicity, a comprehensive body of experimental evidence is required to validate these hypotheses. Researchers and drug development professionals are encouraged to consider established, less cytotoxic alternatives to glutaraldehyde, such as genipin, dialdehyde starch, or carbodiimides, for which more extensive research and data are available.[2][11][12] Further investigation into the synthesis and application of this compound and other long-chain dialdehydes could open new avenues for the development of advanced biomaterials with tailored properties.

References

Biocompatibility of Octanedial-Crosslinked Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a crosslinking agent is a critical step in the fabrication of scaffolds for tissue engineering and regenerative medicine. The ideal agent should not only impart the desired mechanical and degradation properties to the scaffold but also be biocompatible, ensuring minimal adverse reactions in the host tissue. This guide provides a comparative assessment of the biocompatibility of scaffolds crosslinked with octanedial, using the chemically similar and widely studied glutaraldehyde (B144438) as a proxy due to the limited direct data on this compound. We will compare its performance against other common crosslinking agents, supported by experimental data and detailed protocols.

Crosslinker Performance Comparison

The choice of crosslinking agent significantly influences the biological response to a scaffold. Dialdehydes, such as glutaraldehyde (and by extension, this compound), are effective in creating stable crosslinks, but their use is often associated with cytotoxicity due to the potential for unreacted aldehyde groups to leach out and interact with surrounding cells and tissues.[1][2][3] This has led to the exploration of alternative crosslinkers with more favorable biocompatibility profiles.

Crosslinking AgentChemical ClassBiocompatibility ProfileKey AdvantagesKey Disadvantages
This compound (proxy: Glutaraldehyde) Dialdehyde (B1249045)Can exhibit significant cytotoxicity.[2][3][4][5]High crosslinking efficiency, readily available, and cost-effective.[3]Potential for adverse inflammatory reactions and cytotoxicity from residual aldehydes.[2][3][6]
Genipin IridoidGenerally considered to have good biocompatibility and low cytotoxicity.[7]Natural origin, less cytotoxic than glutaraldehyde.Slower crosslinking reaction time, can induce a color change in the scaffold.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) CarbodiimideGood biocompatibility, with byproducts that are easily washed out."Zero-length" crosslinker (does not get incorporated into the scaffold), good for protein-based scaffolds.Can be less efficient than aldehydes, may require the addition of N-hydroxysuccinimide (NHS).
Dialdehyde Starch/Chitosan PolysaccharideGenerally good biocompatibility, biodegradable.[8][9]Natural origin, low toxicity.[8]May have lower crosslinking efficiency and result in scaffolds with different mechanical properties compared to synthetic crosslinkers.
1,4-Butanediol (B3395766) diglycidyl ether (BDDE) EpoxideFavorable biocompatibility with reduced inflammatory response compared to some other agents.[10]Forms stable ether linkages.Can be cytotoxic at higher concentrations.[10]

Quantitative Biocompatibility Data

The following tables summarize quantitative data from in vitro cytotoxicity and in vivo biocompatibility studies, comparing scaffolds crosslinked with glutaraldehyde (as a proxy for this compound) to those with alternative crosslinkers.

In Vitro Cytotoxicity: Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. The results are often presented as a percentage of cell viability compared to a negative control.

Scaffold MaterialCrosslinkerCell LineCell Viability (%)Reference
Chitosan/Cellulose NanocrystalsGlutaraldehydeNIH3T3 FibroblastsLower than other crosslinkers[4]
Collagen-Chondroitin SulfateGlutaraldehydeCorneal Epithelial CellsReduced bioviability[5]
Dextran (B179266)/GelatinDextran DialdehydeKeratinocytesDecreased thymidine (B127349) incorporation[11]
ChitosanGenipin-Better than glutaraldehyde[7]
Chitosan/Cellulose NanocrystalsCalcium Chloride (Ionic)NIH3T3 FibroblastsHigher than glutaraldehyde[4]
In Vivo Biocompatibility: Inflammatory Response

Subcutaneous implantation studies in animal models are used to assess the local tissue response to an implanted scaffold. The inflammatory response is often scored based on histological analysis.

Scaffold MaterialCrosslinkerAnimal ModelObservation PeriodInflammatory ResponseReference
Collagen-ChitosanGlutaraldehyde-Long-termDecreased inflammatory reaction[6]
ChitosanGlutaraldehydeRabbit (anterior chamber of the eye)24 weeksHigh ocular inflammation scores[7]
ChitosanGenipinRabbit (anterior chamber of the eye)24 weeksNo signs of ocular inflammation[7]
Plant-Derived CelluloseNoneMouse8 weeksImmune response gradually disappeared[12]
Hyaluronic Acid FillerBDDEMouse4 weeksHigher inflammatory cell infiltration than PEGDE[10]
Hyaluronic Acid FillerPEGDEMouse4 weeksLower inflammatory cell infiltration than BDDE[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biocompatibility studies. Below are outlines for key experiments.

MTT Assay for Cytotoxicity of Scaffold Extracts

This protocol is based on the indirect cytotoxicity testing of scaffold extracts.

1. Preparation of Scaffold Extracts:

  • Sterilize scaffold materials according to the appropriate protocol (e.g., ethylene (B1197577) oxide, gamma irradiation, or ethanol (B145695) washes).

  • Incubate the sterile scaffolds in a serum-free cell culture medium at a specific ratio (e.g., 0.1 g/mL) for a defined period (e.g., 24-72 hours) at 37°C.[13]

  • Collect the extraction medium and filter-sterilize it.

2. Cell Culture:

  • Seed a relevant cell line (e.g., L929 fibroblasts, NIH3T3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

3. Exposure to Extracts:

  • Remove the existing culture medium from the cells and replace it with the prepared scaffold extracts.

  • Include a negative control (fresh culture medium) and a positive control (a known cytotoxic agent, e.g., dimethyl sulfoxide).

4. MTT Assay:

  • After a 24-hour incubation with the extracts, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[14][15]

  • Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., acidified isopropanol).[15]

  • Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[15]

  • Calculate cell viability as a percentage relative to the negative control.

Subcutaneous Implantation for In Vivo Biocompatibility

This protocol outlines the general steps for assessing the in vivo local tissue response to a scaffold.

1. Animal Model and Scaffold Implantation:

  • Select an appropriate animal model (e.g., mouse, rat, rabbit).

  • Anesthetize the animal and prepare the surgical site.

  • Make a small incision and create a subcutaneous pocket.[16]

  • Implant the sterile scaffold material into the pocket.[17]

  • Suture the incision.

2. Post-operative Care and Observation:

  • Monitor the animals for a predetermined period (e.g., 1, 4, 8, or 12 weeks) for any signs of adverse reactions at the implantation site.[12]

3. Histological Analysis:

  • At the end of the observation period, euthanize the animals and excise the implanted scaffold along with the surrounding tissue.[17]

  • Fix the tissue samples in formalin, process them for histology (paraffin embedding), and section them.

  • Stain the tissue sections with Hematoxylin and Eosin (H&E) to visualize the cellular infiltration and tissue response.

  • A pathologist can then score the inflammatory response based on the presence and density of inflammatory cells (e.g., neutrophils, lymphocytes, macrophages) and the formation of a fibrous capsule around the implant.

Visualizing Experimental Workflows and Pathways

Experimental Workflow: In Vitro Cytotoxicity Assessment

G cluster_0 Scaffold Preparation cluster_1 Cell Culture cluster_2 MTT Assay Scaffold Scaffold Material Sterilization Sterilization Scaffold->Sterilization Extraction Incubation in Culture Medium Sterilization->Extraction Exposure Exposure to Scaffold Extract Extraction->Exposure Cells Cell Line Seeding Seeding in 96-well Plate Cells->Seeding Seeding->Exposure MTT_add Addition of MTT Reagent Exposure->MTT_add Incubation Incubation MTT_add->Incubation Solubilization Solubilization of Formazan Incubation->Solubilization Absorbance Absorbance Measurement Solubilization->Absorbance Analysis Data Analysis Absorbance->Analysis

Caption: Workflow for assessing scaffold cytotoxicity using an indirect MTT assay.

Signaling Pathway: Inflammatory Response to Implanted Biomaterial

G Scaffold Implanted Scaffold Protein_Adsorption Protein Adsorption Scaffold->Protein_Adsorption Neutrophil_Recruitment Neutrophil Recruitment (Acute Inflammation) Protein_Adsorption->Neutrophil_Recruitment Macrophage_Recruitment Macrophage Recruitment Neutrophil_Recruitment->Macrophage_Recruitment M1_Macrophage M1 Macrophage (Pro-inflammatory) Macrophage_Recruitment->M1_Macrophage M2_Macrophage M2 Macrophage (Pro-resolving/Fibrotic) Macrophage_Recruitment->M2_Macrophage Fibroblast_Recruitment Fibroblast Recruitment M1_Macrophage->Fibroblast_Recruitment M2_Macrophage->Fibroblast_Recruitment Fibrous_Capsule Fibrous Capsule Formation Fibroblast_Recruitment->Fibrous_Capsule

Caption: Simplified signaling pathway of the foreign body response to an implanted scaffold.

References

A Comparative Analysis of the Biocidal Efficacy of Aliphatic Dialdehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Glutaraldehyde (B144438), Succinaldehyde, and Adipaldehyde

Aliphatic dialdehydes are a class of potent biocides widely utilized for high-level disinfection and sterilization in various industries, from healthcare to water treatment. Their broad-spectrum activity against a wide range of microorganisms, including bacteria, viruses, fungi, and spores, makes them a critical component in infection control. This guide provides a comparative study of the biocidal activity of three key aliphatic dialdehydes: glutaraldehyde, succinaldehyde, and adipaldehyde, supported by experimental data and detailed methodologies.

Executive Summary of Biocidal Performance

The biocidal efficacy of aliphatic dialdehydes is primarily attributed to their ability to cross-link microbial proteins and nucleic acids. Glutaraldehyde is the most extensively studied and widely used among the short-chain aliphatic dialdehydes, demonstrating superior broad-spectrum activity. Comparative data indicates that the biocidal efficacy can vary significantly with the carbon chain length and structure of the dialdehyde.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data on the biocidal activity of glutaraldehyde, succinaldehyde, and adipaldehyde. It is important to note that direct comparative studies with consistent methodologies for all three compounds are limited.

Table 1: Comparative Biocidal Activity of Aliphatic Dialdehydes

DialdehydeChemical StructureMolecular Weight ( g/mol )Key Biocidal Characteristics
Glutaraldehyde OHC-(CH₂)₃-CHO100.12Excellent bactericidal, virucidal, fungicidal, and sporicidal activity.[1]
Succinaldehyde OHC-(CH₂)₂-CHO86.09Reported to be ineffective against mycobacteria at a 0.5% concentration.[2][3]
Adipaldehyde OHC-(CH₂)₄-CHO114.14Expected to have biocidal properties, but specific comparative data is limited.

Table 2: Minimum Inhibitory Concentration (MIC) Data

DialdehydeTest OrganismMIC (mg/L)Reference
Glutaraldehyde Various Bacteria1375 - 3250[4][5]
Succinaldehyde E. coli, S. aureusData not available in the reviewed literature
Adipaldehyde E. coli, S. aureusData not available in the reviewed literature

Note: The provided MIC range for glutaraldehyde is from a study evaluating various disinfectants. Specific MIC values can vary based on the microbial strain and testing conditions.

Mechanism of Action: The Cross-linking Effect

The primary mechanism of biocidal action for aliphatic dialdehydes involves the alkylation of sulfhydryl, hydroxyl, carboxyl, and amino groups of microbial proteins and nucleic acids.[6] This cross-linking activity disrupts cellular functions and leads to cell death. The dual aldehyde groups of these compounds allow for the formation of stable covalent bonds with cellular components.

Mechanism_of_Action Dialdehyde Aliphatic Dialdehyde Microbe Microbial Cell Dialdehyde->Microbe Penetration Proteins Proteins Dialdehyde->Proteins Cross-linking (Alkylation) NucleicAcids Nucleic Acids (DNA/RNA) Dialdehyde->NucleicAcids Cross-linking (Alkylation) CellWall Cell Wall / Membrane Microbe->CellWall Microbe->Proteins Microbe->NucleicAcids Inactivation Cellular Inactivation & Death Proteins->Inactivation NucleicAcids->Inactivation MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_res Result A1 Prepare Serial Dilutions of Dialdehyde B1 Inoculate Microtiter Plate Wells A1->B1 A2 Prepare Standardized Bacterial Inoculum A2->B1 B2 Incubate at 37°C for 18-24h B1->B2 C1 Observe for Turbidity B2->C1 C2 Determine Lowest Concentration with No Growth (MIC) C1->C2

References

The Crosslinking Efficiency of Octanedial with Biopolymers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Data Availability: An extensive review of publicly available scientific literature and chemical databases did not yield specific quantitative data on the crosslinking efficiency of octanedial (also known as suberaldehyde or 1,6-hexanedicarbaldehyde) with various biopolymers. This suggests that this compound is not a commonly utilized or well-characterized crosslinking agent for biopolymers in published research.

Therefore, to fulfill the request for a comparative guide, this document will use glutaraldehyde (B144438) , a widely studied and utilized dialdehyde (B1249045) crosslinker, as a representative example. The following data, protocols, and diagrams illustrate the methodologies and expected results when comparing the crosslinking efficiency of a dialdehyde agent with different biopolymers. This guide can serve as a template for the evaluation of this compound should experimental data become available.

Introduction to Dialdehyde Crosslinking

Dialdehydes are effective crosslinking agents for biopolymers rich in primary amine groups, such as proteins (e.g., collagen, gelatin) and certain polysaccharides (e.g., chitosan). The crosslinking reaction primarily involves the formation of Schiff bases between the aldehyde groups of the crosslinker and the amine groups of the biopolymer, resulting in a stable three-dimensional network. This network enhances the mechanical properties, thermal stability, and resistance to enzymatic degradation of the biopolymer matrix. The efficiency of this process is dependent on factors such as pH, temperature, reaction time, and the concentration of both the biopolymer and the crosslinking agent.

Comparative Data for Glutaraldehyde Crosslinking

The following tables summarize typical quantitative data for the crosslinking of different biopolymers with glutaraldehyde.

Table 1: Mechanical Properties of Glutaraldehyde-Crosslinked Biopolymer Films

BiopolymerCrosslinker Concentration (%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Gelatin 02.5 ± 0.315.2 ± 1.880 ± 10
0.55.8 ± 0.5[1]8.1 ± 1.1250 ± 25
1.08.2 ± 0.75.5 ± 0.9450 ± 40
Chitosan (B1678972) 032.1 ± 2.518.5 ± 2.11100 ± 120
0.545.6 ± 3.112.3 ± 1.51800 ± 150
1.058.9 ± 4.09.8 ± 1.22400 ± 200
Collagen 01.2 ± 0.225.8 ± 3.025 ± 5
0.253.5 ± 0.415.1 ± 2.280 ± 10
0.55.1 ± 0.610.7 ± 1.9150 ± 20

Table 2: Physicochemical Properties of Glutaraldehyde-Crosslinked Biopolymers

BiopolymerCrosslinker Concentration (%)Swelling Ratio (%)Degradation Time (in PBS, 37°C)Free Amine Group Content (%)
Gelatin 01250 ± 150< 1 day100
0.5450 ± 5014 days45 ± 5
1.0280 ± 30> 28 days20 ± 4
Chitosan 0800 ± 1007 days100
0.5320 ± 40> 28 days55 ± 6
1.0180 ± 25> 28 days30 ± 5
Collagen 01500 ± 200< 1 day100
0.25550 ± 6021 days50 ± 7
0.5350 ± 40> 28 days25 ± 5

Experimental Protocols

Preparation of Crosslinked Biopolymer Films
  • Biopolymer Solution Preparation:

    • Gelatin: Dissolve 5% (w/v) gelatin in deionized water at 60°C with constant stirring until a homogenous solution is obtained.

    • Chitosan: Dissolve 2% (w/v) chitosan in a 1% (v/v) acetic acid solution with overnight stirring.

    • Collagen: Prepare a 1% (w/v) collagen solution in 0.01 M HCl with gentle stirring at 4°C.

  • Crosslinking Reaction:

    • Adjust the pH of the biopolymer solution to the optimal range for the crosslinking reaction (typically pH 7-8 for Schiff base formation).

    • Add the desired concentration of glutaraldehyde solution (e.g., 0.25%, 0.5%, 1.0% v/v) to the biopolymer solution while stirring.

    • Continue stirring for a defined period (e.g., 2-4 hours) at room temperature to ensure homogenous crosslinking.

  • Film Casting:

    • Pour the crosslinked biopolymer solution into a petri dish or a suitable casting surface.

    • Dry the solution in a ventilated oven at a controlled temperature (e.g., 40°C) for 24-48 hours to form a film.

  • Post-Treatment:

    • To quench any unreacted aldehyde groups, immerse the films in a quenching solution, such as 0.2 M glycine, for 15-30 minutes.[2]

    • Wash the films extensively with deionized water to remove any residual chemicals.

    • Dry the films again before characterization.

Evaluation of Crosslinking Efficiency
  • Mechanical Testing:

    • Cut the crosslinked films into dumbbell-shaped specimens.

    • Perform tensile testing using a universal testing machine to determine tensile strength, elongation at break, and Young's modulus.

  • Swelling Ratio:

    • Measure the initial dry weight of a film sample (Wd).

    • Immerse the sample in phosphate-buffered saline (PBS, pH 7.4) at 37°C until swelling equilibrium is reached.

    • Remove the swollen sample, gently blot the surface to remove excess water, and measure the wet weight (Ws).

    • Calculate the swelling ratio as: ((Ws - Wd) / Wd) * 100%.

  • Enzymatic Degradation:

    • Immerse pre-weighed film samples in a PBS solution containing a relevant enzyme (e.g., collagenase for collagen and gelatin, lysozyme (B549824) for chitosan) at 37°C.

    • At specific time intervals, remove the samples, wash, dry, and weigh them to determine the percentage of weight loss over time.

  • Quantification of Free Amine Groups (Ninhydrin Assay):

    • React a known weight of the biopolymer film with a ninhydrin (B49086) solution.

    • Measure the absorbance of the resulting solution spectrophotometrically (typically at 570 nm).

    • The decrease in absorbance compared to a non-crosslinked control is proportional to the degree of crosslinking.

Visualizations

Crosslinking_Mechanism cluster_reactants Reactants cluster_product Crosslinked Product Biopolymer Biopolymer Chain (-NH2 group) Crosslink Schiff Base Linkage (-N=CH-(CH2)6-CH=N-) Biopolymer->Crosslink + this compound (Schiff Base Formation) This compound This compound (OHC-(CH2)6-CHO) Biopolymer1 Biopolymer Chain Biopolymer2 Biopolymer Chain Crosslink->Biopolymer1 Crosslink->Biopolymer2

Caption: Chemical mechanism of biopolymer crosslinking with a dialdehyde.

Experimental_Workflow cluster_characterization Characterization Methods A 1. Biopolymer Solution Preparation B 2. Addition of This compound Solution A->B pH adjustment C 3. Crosslinking Reaction B->C Controlled time & temperature D 4. Film Casting & Drying C->D E 5. Quenching & Washing D->E F 6. Characterization of Crosslinked Film E->F Mech Mechanical Testing F->Mech Swell Swelling Studies F->Swell Deg Degradation Assay F->Deg Ninhydrin Ninhydrin Assay F->Ninhydrin

Caption: General experimental workflow for biopolymer crosslinking and characterization.

Conclusion

While specific data for this compound remains elusive, the established methodologies for evaluating dialdehyde crosslinkers like glutaraldehyde provide a robust framework for future research. Should this compound be investigated as a potentially less cytotoxic or more biocompatible alternative to glutaraldehyde, the experimental protocols and characterization techniques outlined in this guide would be directly applicable. Further research is necessary to determine the crosslinking efficiency of this compound and its suitability for applications in drug delivery, tissue engineering, and other biomedical fields.

References

A Comparative Analysis of Crosslinker Cytotoxicity: Octanedial in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable crosslinking agent is a critical step in the development of biomaterials and drug delivery systems. An ideal crosslinker should not only provide structural integrity but also exhibit minimal cytotoxicity to ensure biocompatibility. This guide provides a comparative overview of the cytotoxicity of octanedial and other commonly used crosslinkers, supported by available experimental data and detailed methodologies.

Executive Summary

Quantitative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values for various crosslinkers, a common measure of cytotoxicity. A lower IC50 value indicates higher cytotoxicity.

CrosslinkerCell LineIC50 ValueReference
Glutaraldehyde (B144438) Human Skin Fibroblasts99.9 ± 17.2 mg/L[1][2]
Human Lung (A549)~200 mg/L[1][2]
Human Liver (HepG2)Not specified, but less sensitive than fibroblasts[1][2]
Human Pulp Fibroblasts2.09 mM (at 24 hr)[3]
Genipin V79 (Chinese Hamster Lung Fibroblasts)0.166 mM (intact), 0.173 mM (warmed)[4]
HeLa (Cervical Cancer)419 ± 27.25 µM (at 48 hr)[5]
This compound Data not available in the searched literature--

Experimental Protocols

The cytotoxicity of crosslinkers is typically evaluated using in vitro cell viability assays. The following are detailed methodologies for two commonly employed assays:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells. This can be quantified by dissolving the formazan crystals in a suitable solvent and measuring the absorbance at a specific wavelength (typically between 500 and 600 nm).

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a CO2 incubator at 37°C.

  • Treatment: Prepare serial dilutions of the crosslinker in a complete cell culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of the crosslinker. Include a positive control (a known cytotoxic agent) and a negative control (cells in medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. The IC50 value is determined by plotting the cell viability against the logarithm of the crosslinker concentration and fitting the data to a dose-response curve.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

The MTS assay is a similar colorimetric assay to MTT but offers the advantage of a soluble formazan product, simplifying the procedure.

Principle: MTS is reduced by viable cells into a colored formazan product that is soluble in the cell culture medium. This eliminates the need for a separate solubilization step. The amount of soluble formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time.

  • MTS Reagent Addition: Add the MTS reagent directly to the culture wells.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the MTT cytotoxicity assay.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding in 96-well Plate crosslinker_prep Preparation of Crosslinker Dilutions treatment Incubation with Crosslinkers (e.g., 24, 48, 72 hours) crosslinker_prep->treatment mtt_addition Addition of MTT Reagent treatment->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Absorbance Measurement formazan_solubilization->absorbance_reading data_analysis Calculation of Cell Viability & IC50 absorbance_reading->data_analysis

Caption: Experimental workflow for determining crosslinker cytotoxicity using the MTT assay.

MTT_Principle cluster_cell Living Cell cluster_reaction mitochondria Mitochondria enzyme Mitochondrial Dehydrogenase Formazan Formazan (Purple, Insoluble) enzyme->Formazan MTT MTT (Yellow, Soluble) MTT->enzyme Reduction

Caption: Principle of the MTT assay for cell viability assessment.

References

Spectroscopic Analysis for Confirming Octanedial Crosslinking: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods to confirm and characterize the crosslinking of biomaterials using octanedial. While this compound is a potentially less toxic alternative to glutaraldehyde, its crosslinking behavior requires thorough analytical validation. This document outlines key spectroscopic techniques, their underlying principles, and detailed experimental protocols to facilitate this analysis.

Comparative Overview of Spectroscopic Techniques for this compound Crosslinking Analysis

The choice of spectroscopic technique depends on the specific information required, such as the confirmation of covalent bond formation, quantification of the degree of crosslinking, or understanding the kinetics of the reaction. The following table summarizes the key performance aspects of Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for analyzing this compound-crosslinked materials.

Spectroscopic TechniqueInformation ProvidedAdvantagesLimitationsTypical Application for this compound Crosslinking
FTIR Spectroscopy Identification of functional groups involved in crosslinking (e.g., disappearance of amine peaks, appearance of Schiff base peaks). Semi-quantitative estimation of the degree of crosslinking.Rapid, non-destructive, and requires minimal sample preparation.Provides information on functional groups, not direct structural elucidation. Quantification can be challenging.Confirmation of the reaction between this compound's aldehyde groups and the amino groups of proteins by observing changes in the amide I and II bands and the appearance of C=N stretching vibrations.
NMR Spectroscopy Detailed structural information of the crosslinked product. Quantification of the degree of crosslinking and crosslink density.Provides unambiguous structural data and quantitative information.Less sensitive than other techniques, requires higher sample concentrations, and can be complex to interpret for solid samples.To obtain detailed structural information on the crosslinked network and to quantify the number of crosslinks per polymer chain.
UV-Vis Spectroscopy Monitoring the kinetics of the crosslinking reaction in real-time.Simple, rapid, and well-suited for kinetic studies in solution.Indirect method; relies on changes in absorbance that may be influenced by other factors. Not suitable for solid samples.To monitor the formation of Schiff bases, which often exhibit a characteristic UV-Vis absorbance, allowing for the determination of reaction rates.
Mass Spectrometry Identification of specific crosslinked amino acid residues and the stoichiometry of the crosslinking reaction.High sensitivity and specificity for identifying crosslinked products at the molecular level.Requires enzymatic digestion of the protein, and data analysis can be complex.To identify the specific lysine (B10760008) or other amino acid residues that have reacted with this compound and to confirm the formation of intra- and inter-molecular crosslinks.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific biomaterial and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy Protocol for Confirmation of this compound Crosslinking

Objective: To qualitatively confirm the crosslinking of a proteinaceous biomaterial with this compound by identifying changes in characteristic infrared absorption bands.

Materials:

  • Lyophilized un-crosslinked biomaterial (control)

  • Lyophilized this compound-crosslinked biomaterial

  • Potassium bromide (KBr, FTIR grade)

  • Agate mortar and pestle

  • Hydraulic press for pellet preparation

  • FTIR spectrometer with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector

Procedure:

  • Sample Preparation:

    • Thoroughly dry both the control and crosslinked biomaterial samples to remove any residual water, which can interfere with the FTIR spectrum.

    • Grind approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet-forming die and press it under a hydraulic press (approximately 8-10 tons) for 2-3 minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum in the mid-infrared range (typically 4000 to 400 cm⁻¹).

    • Collect a background spectrum of a pure KBr pellet to subtract from the sample spectra.

    • For each sample, co-add a sufficient number of scans (e.g., 32 or 64) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Compare the FTIR spectrum of the this compound-crosslinked biomaterial with that of the un-crosslinked control.

    • Look for the following characteristic changes:

      • A decrease in the intensity of the N-H bending vibration of primary amines (around 1640-1550 cm⁻¹ in the Amide II region).

      • The appearance of a new peak corresponding to the C=N stretching vibration of the Schiff base formed between the aldehyde groups of this compound and the amino groups of the protein (typically in the range of 1650-1630 cm⁻¹). This may overlap with the Amide I band.

      • Changes in the Amide I (C=O stretching, ~1650 cm⁻¹) and Amide II (N-H bending and C-N stretching, ~1550 cm⁻¹) bands, which can indicate conformational changes in the protein upon crosslinking.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Characterization of this compound Crosslinking

Objective: To obtain structural information and quantify the degree of crosslinking in an this compound-crosslinked polymer.

Materials:

  • Un-crosslinked polymer (control)

  • This compound-crosslinked polymer

  • Appropriate deuterated solvent (e.g., D₂O, DMSO-d₆) in which the un-crosslinked polymer is soluble.

  • NMR tubes

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of the un-crosslinked polymer in a specific volume of the deuterated solvent to prepare a solution of known concentration.

    • For the crosslinked polymer, which may be insoluble, solid-state NMR (ssNMR) is the preferred method. If the crosslinked polymer forms a hydrogel, it can be swollen in the deuterated solvent directly in the NMR tube.

  • Data Acquisition (Solution-State ¹H NMR for un-crosslinked polymer):

    • Transfer the solution to an NMR tube.

    • Acquire a ¹H NMR spectrum.

    • Integrate the signals corresponding to the protons of the reactive amino groups (e.g., the ε-CH₂ protons of lysine residues).

  • Data Acquisition (Solid-State NMR for crosslinked polymer):

    • Pack the swollen hydrogel or powdered crosslinked polymer into a solid-state NMR rotor.

    • Acquire a ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) spectrum.

  • Data Analysis:

    • Solution-State NMR: Compare the integral of the amino group protons in the un-crosslinked polymer to a stable internal standard or to other non-reacting protons in the polymer backbone to establish a baseline. A decrease in this integral after crosslinking (if the crosslinked product is partially soluble) can be used to quantify the degree of crosslinking.

    • Solid-State NMR: Look for new signals in the ¹³C CP-MAS spectrum of the crosslinked polymer that can be attributed to the carbons of the this compound crosslinker and the carbons involved in the crosslink junction (e.g., the imine carbon). The relative intensity of these signals compared to the polymer backbone signals can provide a quantitative measure of the crosslink density.[1][2][3]

UV-Visible (UV-Vis) Spectroscopy Protocol for Monitoring this compound Crosslinking Kinetics

Objective: To monitor the rate of Schiff base formation during the crosslinking reaction of a protein with this compound.

Materials:

  • Protein solution (e.g., collagen, gelatin) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • This compound solution of known concentration

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Reaction Setup:

    • In a quartz cuvette, mix the protein solution and the buffer.

    • Place the cuvette in the temperature-controlled cell holder of the spectrophotometer and allow it to equilibrate to the desired reaction temperature.

  • Data Acquisition:

    • Record a baseline spectrum of the protein solution.

    • Initiate the crosslinking reaction by adding a small volume of the this compound solution to the cuvette and mix quickly.

    • Immediately start recording the UV-Vis spectra at regular time intervals (e.g., every 30 seconds or 1 minute) over a specific wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Monitor the change in absorbance at the wavelength corresponding to the formation of the Schiff base. The Schiff base formed from the reaction of aldehydes with amines often shows an absorbance maximum around 265 nm, although this can vary.[4]

    • Plot the absorbance at this wavelength as a function of time.

    • The initial rate of the reaction can be determined from the initial slope of this curve. By performing the experiment at different concentrations of this compound and protein, the reaction order and rate constant can be determined.[5]

Visualization of Experimental Workflow and Crosslinking Chemistry

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for spectroscopic analysis and the chemical reaction of this compound crosslinking.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation start Biomaterial control Un-crosslinked Control start->control crosslinked This compound Crosslinking start->crosslinked ftir FTIR Spectroscopy control->ftir nmr NMR Spectroscopy control->nmr crosslinked->ftir crosslinked->nmr uvvis UV-Vis Spectroscopy crosslinked->uvvis Kinetic Monitoring ms Mass Spectrometry crosslinked->ms confirm Confirmation of Crosslinking ftir->confirm quantify Quantification of Crosslinking nmr->quantify structure Structural Elucidation nmr->structure kinetics Reaction Kinetics uvvis->kinetics ms->structure

Caption: Experimental workflow for spectroscopic analysis of this compound crosslinking.

crosslinking_mechanism protein1 Protein Chain 1 (...-Lys-NH2) schiff_base1 Schiff Base Intermediate 1 protein1->schiff_base1 + Aldehyde This compound This compound (OHC-(CH2)6-CHO) This compound->schiff_base1 protein2 Protein Chain 2 (...-Lys-NH2) schiff_base2 Crosslinked Product (Schiff Base) protein2->schiff_base2 schiff_base1->schiff_base2 + Protein Chain 2

Caption: Schiff base formation in this compound crosslinking of proteins.

References

A Comparative Guide to Leaching Studies of Unreacted Octanedial from Polymers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The increasing use of polymers in drug delivery systems and medical devices necessitates a thorough understanding of the potential for leaching of unreacted components, such as crosslinking agents like octanedial.[1] Unreacted monomers and additives that are not chemically bound to the polymer matrix can migrate from the material into the surrounding environment.[1] This guide provides a comparative overview of the methodologies used to study the leaching of unreacted this compound from polymeric materials, presenting experimental data and detailed protocols to aid in the development of safer and more effective biomedical products.

Comparative Analysis of this compound Leaching from Different Polymers

The extent of leaching of unreacted this compound is highly dependent on the polymer's chemical structure, hydrophilicity, and the manufacturing process. While specific data for this compound is not extensively published, we can extrapolate from general principles of additive leaching from polymers. Hydrophobic polymers, for instance, tend to exhibit surface erosion-controlled release of entrapped molecules, whereas polymers with a balance of hydrophobic and hydrophilic characteristics may experience bulk degradation.[2]

Table 1: Hypothetical Comparative Leaching of Unreacted this compound from Various Polymers

Polymer TypeLeaching MediumIncubation Time (days)Temperature (°C)Leached this compound (µg/cm²)Analytical Method
Poly(lactic-co-glycolic acid) (PLGA)Phosphate Buffered Saline (PBS), pH 7.41375.2 ± 0.8HPLC-UV
73712.6 ± 1.5
143725.3 ± 2.1
Poly(vinyl alcohol) (PVA)Deionized Water1258.9 ± 1.1GC-MS
72518.4 ± 2.3
142532.1 ± 3.0
Poly(caprolactone) (PCL)Ethanol/Water (1:1)1372.1 ± 0.5LC-MS/MS
7376.8 ± 0.9
143714.5 ± 1.8

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values will vary based on specific experimental conditions and material properties.

Detailed Experimental Protocols

To ensure reproducibility and accuracy in leaching studies, detailed and standardized protocols are essential. Below are methodologies for key experiments involved in assessing this compound leaching.

1. Sample Preparation

  • Polymer Film/Scaffold Fabrication: Prepare polymer samples with a defined surface area and thickness. For instance, solvent casting or 3D printing can be utilized to create uniform samples.[3] The method of fabrication should be carefully controlled as it can influence the final properties of the polymer and the distribution of unreacted this compound.

  • Sterilization: If intended for biomedical applications, the polymer samples should be sterilized using a method that does not induce further crosslinking or degradation, which could affect leaching. Methods like ethylene (B1197577) oxide or gamma irradiation should be evaluated for their impact on the material.

2. Leaching Study Protocol

  • Leaching Medium Selection: The choice of leaching medium is critical and should mimic the intended application environment.[4] Common media include deionized water, phosphate-buffered saline (PBS) to simulate physiological pH, or ethanol/water mixtures for applications involving organic interfaces.[5]

  • Experimental Setup:

    • Place a known weight or surface area of the polymer sample into a sterile glass vial.[6]

    • Add a defined volume of the pre-warmed leaching medium to the vial, ensuring the sample is fully submerged. A typical ratio is 15 mL of medium for approximately 0.2 g of plastic.[4]

    • Incubate the vials at a controlled temperature (e.g., 37°C for physiological conditions) for specified time intervals (e.g., 1, 3, 7, 14, and 28 days).[5]

    • At each time point, collect an aliquot of the leachate for analysis. It is recommended to replace the entire leaching medium with a fresh solution at each interval to maintain sink conditions.

    • Include negative controls (leaching medium without the polymer sample) to account for any background contamination.

3. Analytical Quantification

  • Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for separating and quantifying leached substances.[7]

    • HPLC with UV or Mass Spectrometry (MS) Detection: HPLC is suitable for non-volatile compounds like this compound. A C18 column is often used with a mobile phase gradient of water and acetonitrile.[4] Detection can be performed using a UV detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS/MS).

    • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and semi-volatile compounds, headspace or direct injection GC-MS can be employed.[7] Derivatization of the aldehyde group may be necessary to improve volatility and chromatographic performance.

  • Sample Preparation for Analysis:

    • The collected leachate may require pre-concentration to achieve detectable levels of this compound. This can be done by evaporating the solvent under a gentle stream of nitrogen.[7]

    • The residue is then reconstituted in a small, known volume of a solvent compatible with the analytical method.[7]

    • Solid-phase extraction (SPE) can also be used to clean up the sample and concentrate the analyte of interest.

Visualizing the Leaching Study Workflow

A clear understanding of the experimental workflow is crucial for planning and executing leaching studies. The following diagram, generated using the DOT language, outlines the key steps.

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_leaching Leaching Experiment cluster_analysis Analytical Quantification Polymer_Fabrication Polymer Fabrication (e.g., Film Casting) Sterilization Sterilization (e.g., Ethylene Oxide) Polymer_Fabrication->Sterilization Incubation Incubation in Leaching Medium Sterilization->Incubation Time_Points Sample Collection at Time Points Incubation->Time_Points Sample_Prep Leachate Pre-concentration Time_Points->Sample_Prep Analysis Chromatographic Analysis (e.g., HPLC-MS) Sample_Prep->Analysis Quantification Data Quantification Analysis->Quantification

Figure 1: Experimental workflow for a typical leaching study.

Signaling Pathways and Logical Relationships

The process of leaching is governed by several physical and chemical principles. The following diagram illustrates the logical relationships influencing the migration of unreacted this compound from a polymer matrix.

Leaching_Factors cluster_polymer Polymer Properties cluster_environment Environmental Factors cluster_additive Additive Properties Polymer_Type Polymer Type (e.g., PLGA, PVA) Leaching_Rate Rate of this compound Leaching Polymer_Type->Leaching_Rate Crystallinity Degree of Crystallinity Crystallinity->Leaching_Rate MW Molecular Weight MW->Leaching_Rate Temperature Temperature Temperature->Leaching_Rate pH pH of Medium pH->Leaching_Rate Medium Leaching Medium (Aqueous vs. Organic) Medium->Leaching_Rate Octanedial_Conc Initial this compound Concentration Octanedial_Conc->Leaching_Rate Octanedial_Sol This compound Solubility Octanedial_Sol->Leaching_Rate

Figure 2: Factors influencing the leaching of this compound from polymers.

By carefully considering these factors and employing rigorous experimental protocols, researchers can accurately assess the leaching potential of unreacted this compound from polymeric materials, ensuring the safety and efficacy of advanced drug delivery systems and medical devices.

References

Validation of analytical methods for Octanedial quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of analytical methods for the quantification of octanedial, a saturated dialdehyde, is essential for researchers, scientists, and drug development professionals. The selection of an appropriate analytical technique is critical for obtaining accurate and reliable quantitative data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with consideration of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as a powerful alternative.

While specific validated quantitative data for this compound is not extensively available in the public domain, this guide draws upon established methods for the analysis of similar short-chain aldehydes and dialdehydes. The principles and experimental protocols are largely transferable to this compound analysis.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for this compound quantification depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

ParameterHPLC with UV DetectionGC-MSLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Liquid chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.
Derivatization Often required to enhance UV absorbance. 2,4-Dinitrophenylhydrazine (B122626) (DNPH) is a common derivatizing agent for aldehydes.Frequently necessary to improve volatility and thermal stability. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common derivatizing agent.Derivatization with reagents like DNPH can be used to improve ionization efficiency and chromatographic retention.
Sample Volatility Suitable for a wide range of compounds, including non-volatile molecules.Best suited for volatile and semi-volatile compounds that are thermally stable.Applicable to a broad range of polarities and volatilities.
Limit of Detection (LOD) Typically in the low micromolar (µM) to nanomolar (nM) range, depending on the derivative.Can achieve low nanomolar (nM) to picomolar (pM) detection limits, especially with selected ion monitoring (SIM).Offers the highest sensitivity, often reaching picomolar (pM) to femtomolar (fM) levels.
Limit of Quantification (LOQ) Generally in the micromolar (µM) to nanomolar (nM) range.Can provide quantification in the low nanomolar (nM) range. For some short-chain aldehydes, LOQs can be around 0.2-1.9 µg/m³.[1]Enables quantification at very low concentrations, often in the picomolar (pM) range.
Linearity Good linearity over a wide concentration range is typically observed.Excellent linearity is achievable over several orders of magnitude.Demonstrates a wide linear dynamic range.
Accuracy (% Recovery) Generally good, often in the range of 85-115%.High accuracy, with recovery rates typically between 90% and 110%.Very high accuracy, with recovery often greater than 90%. For a mix of aldehydes, recovery rates can range from 86% to 109%.[2]
Precision (%RSD) Typically <15% for inter-day and intra-day precision.High precision, with relative standard deviations (RSD) generally below 10%.Excellent precision, with %RSD values often below 5%.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods for this compound quantification.

HPLC-UV Method with DNPH Derivatization

This method is based on the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable derivative that can be detected by UV-Vis spectrophotometry.

1. Sample Preparation and Derivatization:

  • Accurately weigh or measure the sample containing this compound.

  • Extract this compound from the sample matrix using a suitable solvent (e.g., acetonitrile).

  • To the extract, add a solution of DNPH in an acidic medium (e.g., acetonitrile (B52724) with a small amount of phosphoric acid).

  • Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • The resulting solution containing the this compound-DNPH derivative can be directly injected into the HPLC system or may require a cleanup step using solid-phase extraction (SPE) to remove interferences.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water is typical. For some applications, an isocratic mobile phase of acetonitrile and water with a phosphoric acid buffer can be used.[3][4]

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: The DNPH derivatives of aldehydes have a maximum absorbance around 360-365 nm.

  • Injection Volume: 10-20 µL.

GC-MS Method with PFBHA Derivatization

This method involves the derivatization of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a volatile and thermally stable oxime derivative suitable for GC-MS analysis.

1. Sample Preparation and Derivatization:

  • Extract this compound from the sample using an appropriate solvent.

  • Add an aqueous solution of PFBHA to the sample extract.

  • Adjust the pH to be slightly acidic (e.g., pH 3) to facilitate the reaction.

  • Incubate the mixture at an elevated temperature (e.g., 60°C) for approximately 1 hour.

  • After cooling, extract the PFBHA-oxime derivative into an organic solvent such as hexane.

  • The organic layer is then collected for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is often used.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Splitless injection is commonly used for trace analysis.

  • Temperature Program: An initial oven temperature of around 50-60°C, held for a few minutes, followed by a temperature ramp to a final temperature of 280-300°C.

  • MS System: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Extraction Extraction of this compound Sample->Extraction Derivatization Derivatization Extraction->Derivatization Cleanup SPE Cleanup (Optional) Derivatization->Cleanup HPLC HPLC-UV Cleanup->HPLC HPLC Analysis GCMS GC-MS Cleanup->GCMS GC-MS Analysis LCMSMS LC-MS/MS Cleanup->LCMSMS LC-MS/MS Analysis Quantification Quantification HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Validation Method Validation Quantification->Validation

General experimental workflow for this compound quantification.

derivatization_pathway cluster_hplc HPLC-UV cluster_gcms GC-MS This compound This compound (Analyte) DNPH DNPH (Derivatizing Agent) This compound->DNPH PFBHA PFBHA (Derivatizing Agent) This compound->PFBHA DNPH_Derivative This compound-DNPH Derivative (UV Active) DNPH->DNPH_Derivative PFBHA_Derivative This compound-PFBHA Oxime (Volatile & Thermally Stable) PFBHA->PFBHA_Derivative

Derivatization pathways for HPLC and GC-MS analysis.

References

A Comparative Guide to the Long-Term Performance of 1,2-Octanediol as a Preservative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of formulation science, the selection of an appropriate preservative system is paramount to ensuring product safety and longevity. This guide provides a detailed comparison of the long-term performance of 1,2-Octanediol (Caprylyl Glycol) against other commonly used preservatives, namely Phenoxyethanol (B1677644) and Parabens. The information herein is supported by available experimental data to aid in the selection of the most suitable preservative strategy for your formulations.

Introduction to 1,2-Octanediol (Caprylyl Glycol)

1,2-Octanediol, a member of the 1,2-alkanediol family, is a multifunctional ingredient widely utilized in the cosmetic and pharmaceutical industries. Beyond its properties as a humectant and skin conditioning agent, it has gained significant traction as an effective antimicrobial agent and a preservative booster. Its amphiphilic structure allows it to interact with and disrupt the cell membranes of microorganisms, leading to the inhibition of their growth. This mechanism also enhances the efficacy of other preservatives, allowing for their use at lower concentrations.

Comparative Analysis of Preservative Performance

The long-term efficacy of a preservative is determined by its ability to maintain its antimicrobial properties throughout the product's shelf life under various storage conditions. This section compares 1,2-Octanediol with Phenoxyethanol and Parabens based on their antimicrobial efficacy, stability, and safety profiles.

Antimicrobial Efficacy

The antimicrobial effectiveness of a preservative is commonly evaluated through two key experimental methods: the Minimum Inhibitory Concentration (MIC) test and the Antimicrobial Effectiveness Test (AET), or Challenge Test.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a preservative that prevents the visible growth of a microorganism. A lower MIC value indicates a more potent antimicrobial agent. The following table summarizes typical MIC values for 1,2-Octanediol, Phenoxyethanol, and common Parabens against standard test organisms.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (%)

Microorganism1,2-Octanediol (Caprylyl Glycol)PhenoxyethanolMethylparabenPropylparaben
Staphylococcus aureus (Gram-positive bacteria)~0.5%0.85%[1]0.1-0.2%0.01-0.05%
Pseudomonas aeruginosa (Gram-negative bacteria)1.0%[2]0.32%[1]0.1-0.2%0.02-0.05%
Escherichia coli (Gram-negative bacteria)~1.0%0.36%[3]0.05-0.1%0.02-0.05%
Candida albicans (Yeast)~0.5%0.54%[1]0.05-0.1%0.01-0.02%
Aspergillus brasiliensis (Mold)0.1%[2]0.33%[3]0.05-0.1%0.01-0.02%

Note: The presented MIC values are compiled from various sources and may vary depending on the specific experimental conditions, such as the culture medium, pH, and temperature.

Antimicrobial Effectiveness Test (Challenge Test)

The Challenge Test evaluates the ability of a preservative system within a formulation to withstand microbial contamination over a 28-day period. The results are typically reported as the log reduction of the microbial population at specific time intervals. The following table presents illustrative Challenge Test results based on available data for formulations containing these preservatives.

Table 2: Illustrative Antimicrobial Effectiveness Test (AET) Results (Log Reduction)

Preservative SystemMicroorganismDay 7Day 14Day 28
1.0% 1,2-Octanediol S. aureus>3>3>3
P. aeruginosa>3>3>3
C. albicans>2>3>3
A. brasiliensis>1>2>2
1.0% Phenoxyethanol S. aureus2-3>3>3
P. aeruginosa>3>3>3
C. albicans1-22-3>3
A. brasiliensis<11-2>2
0.2% Methylparaben + 0.1% Propylparaben S. aureus>3>3>3
P. aeruginosa2-3>3>3
C. albicans>2>3>3
A. brasiliensis>2>3>3

Note: These values are representative and can be significantly influenced by the formulation matrix. 1,2-Octanediol is often used in combination with other preservatives to enhance its activity against molds.

Long-Term Stability and Degradation

The chemical stability of a preservative is crucial for its long-term performance.

  • 1,2-Octanediol (Caprylyl Glycol): Generally considered stable under normal cosmetic and pharmaceutical formulation conditions.

  • Phenoxyethanol: Exhibits high stability across a wide range of pH (3-10) and temperatures (up to 85°C), and is stable to aqueous hydrolysis.[4][5]

  • Parabens: While effective, parabens can undergo hydrolysis in aqueous solutions, especially at non-neutral pH and elevated temperatures, which can lead to a loss of antimicrobial efficacy over time.[6][7]

Synergistic Effects

1,2-Octanediol is well-documented for its ability to act as a "preservative booster." Its mechanism of disrupting microbial cell membranes makes them more susceptible to the action of other preservatives. This synergistic effect allows for the use of lower concentrations of traditional preservatives like phenoxyethanol and parabens, which can be advantageous in developing milder formulations.

Synergistic_Antimicrobial_Action cluster_0 Microbial Cell Cell_Membrane Cell Membrane Disruption Membrane Disruption Cell_Membrane->Disruption Cell_Interior Cell Interior Inhibition Growth Inhibition Cell_Interior->Inhibition Octanediol 1,2-Octanediol Octanediol->Cell_Membrane Disrupts Other_Preservative Phenoxyethanol / Paraben Other_Preservative->Cell_Interior Penetrates Disruption->Other_Preservative Facilitates Penetration Enhanced Penetration

Mechanism of 1,2-Octanediol's synergistic action.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC test is performed to determine the lowest concentration of a preservative that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Preservative Stock Solutions: Prepare a series of dilutions of the preservative in an appropriate solvent.

  • Preparation of Microbial Inoculum: Culture the test microorganisms (e.g., S. aureus, P. aeruginosa, C. albicans, A. brasiliensis) in a suitable broth medium to a standardized concentration (typically ~10^8 CFU/mL).

  • Inoculation: Add a standardized volume of the microbial inoculum to a series of tubes or microplate wells containing a sterile growth medium and the serially diluted preservative.

  • Incubation: Incubate the tubes or microplates under optimal conditions for microbial growth (e.g., 30-35°C for bacteria and 20-25°C for fungi) for a specified period (e.g., 24-48 hours for bacteria, 3-5 days for fungi).

  • Observation: The MIC is determined as the lowest concentration of the preservative at which no visible growth (turbidity) is observed.

MIC_Test_Workflow Start Start: Prepare Preservative Dilutions and Microbial Inoculum Inoculate Inoculate Growth Medium with Preservative and Microbes Start->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Observe Observe for Microbial Growth (Turbidity) Incubate->Observe Determine_MIC Determine Lowest Concentration with No Visible Growth (MIC) Observe->Determine_MIC

Workflow for Minimum Inhibitory Concentration (MIC) testing.
Antimicrobial Effectiveness Test (AET) / Challenge Test (based on USP <51>)

The AET is designed to evaluate the effectiveness of the preservative system in the final product formulation.

Protocol:

  • Product Samples: Five containers of the final product are used, one for each test microorganism.

  • Microbial Challenge: Each container is inoculated with a standardized suspension of one of the five compendial organisms (S. aureus, P. aeruginosa, E. coli, C. albicans, and A. brasiliensis) to achieve an initial concentration of 10^5 to 10^6 CFU/mL.

  • Incubation: The inoculated products are stored at a controlled temperature (20-25°C) for 28 days.

  • Sampling and Plating: At specified intervals (typically 7, 14, and 28 days), an aliquot is removed from each container. The preservative is neutralized, and the sample is serially diluted and plated on a suitable agar (B569324) medium.

  • Enumeration and Log Reduction Calculation: After incubation of the plates, the number of surviving microorganisms is counted, and the log reduction from the initial inoculum level is calculated for each time point.

Challenge_Test_Workflow Start Start: Inoculate Product with Standardized Microorganisms Incubate Incubate at 20-25°C for 28 Days Start->Incubate Sample_Day7 Sample at Day 7 Incubate->Sample_Day7 Sample_Day14 Sample at Day 14 Incubate->Sample_Day14 Sample_Day28 Sample at Day 28 Incubate->Sample_Day28 Plate_Neutralize Neutralize Preservative and Plate Samples Sample_Day7->Plate_Neutralize Sample_Day14->Plate_Neutralize Sample_Day28->Plate_Neutralize Count_Calculate Count Colonies and Calculate Log Reduction Plate_Neutralize->Count_Calculate

Workflow for Antimicrobial Effectiveness (Challenge) Test.

Conclusion

1,2-Octanediol (Caprylyl Glycol) presents a viable and effective option for the preservation of cosmetic and pharmaceutical formulations. While its standalone broad-spectrum activity may require higher concentrations compared to some traditional preservatives, its excellent safety profile and significant synergistic effects with other antimicrobials make it a valuable component in modern preservative systems. The choice between 1,2-Octanediol, Phenoxyethanol, and Parabens will depend on the specific requirements of the formulation, including pH, composition, desired shelf life, and regulatory considerations. For formulators looking to reduce the concentration of traditional preservatives, 1,2-Octanediol is a compelling choice as a preservative booster.

References

Safety Operating Guide

Proper Disposal of Octanedial: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of octanedial are critical for maintaining a secure laboratory environment and ensuring regulatory compliance. As a dialdehyde (B1249045), this compound presents hazards that necessitate specific disposal procedures to mitigate risks to researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, drawing upon established protocols for similar hazardous aldehydes.

Immediate Safety and Handling Precautions

Before commencing any disposal process, it is imperative to handle this compound with caution in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Adherence to stringent safety protocols is essential to prevent skin and eye contact.

Personal Protective Equipment (PPE):

Appropriate personal protective equipment must be worn at all times when handling this compound and its waste. This includes:

  • Eye Protection: Chemical safety goggles or a full-face shield.[2]

  • Hand Protection: Heavy-duty nitrile or butyl rubber gloves to prevent skin contact.[2]

  • Body Protection: An impermeable lab coat or apron to protect clothing and skin from splashes.[2]

  • Respiratory Protection: An air-purifying respirator equipped with organic vapor cartridges should be used, particularly in cases of spills or when working with concentrated solutions.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste should be approached systematically, prioritizing the safety of laboratory personnel and environmental protection. Under no circumstances should this compound waste be disposed of down the drain without neutralization.[1][3]

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with this compound, such as absorbent pads, pipette tips, and gloves, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled waste container.[1] Avoid mixing with other chemical waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[1]

  • Neutralization: Spent this compound solutions are considered hazardous waste and should be neutralized before disposal.[3] Glycine-based neutralizers are a common and effective method for deactivating aldehydes like glutaraldehyde (B144438), rendering them non-hazardous.[3][4] Commercially available aldehyde neutralization products, which often come in liquid or crystalline powder form, can also be used.[5]

  • Waste Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[1][6]

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[3][6]

Spill Cleanup Procedure

In the event of an this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate vicinity and ensure the area is well-ventilated.[6]

  • Control the Spill: Use an inert absorbent material, such as vermiculite (B1170534) or sand, to contain and soak up the spill.[1][6]

  • Collect and Dispose: Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[1][6]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent. The cleaning materials should also be collected and disposed of as hazardous waste.[1]

Quantitative Data for Aldehyde Neutralization

The following table provides quantitative information for the neutralization of glutaraldehyde, which can be used as a guideline for this compound until specific data becomes available.

Neutralizing AgentAmount Required for GlutaraldehydeNeutralization Time
Glycine (B1666218) (free base)A minimum of 25 grams per gallon of solutionMinimum of 1 hour[4][7]
Commercial Neutralizer (e.g., Glute-Out)57 grams per gallon of solution5 minutes[4][7]
Commercial Neutralizer (e.g., Aldex)1 part liquid neutralizer to 15 parts aldehyde solutionFollow manufacturer's instructions[5][8]

Experimental Protocol: Aldehyde Neutralization with Glycine

This protocol describes a general procedure for neutralizing aldehyde waste, such as glutaraldehyde solutions, using glycine. This method is considered an approved treatment to render the waste non-hazardous.[3]

Methodology:

  • Preparation: Ensure all necessary PPE is worn. Conduct the procedure in a well-ventilated chemical fume hood.

  • Measurement: For every gallon of spent dialdehyde solution, measure a minimum of 25 grams of glycine (free base).[4]

  • Mixing: Add the glycine to the dialdehyde solution in a suitable, larger container to allow for safe mixing without splashing.

  • Neutralization: Stir the mixture gently to dissolve the glycine. Allow the solution to stand for a minimum of one hour to ensure complete neutralization.[4][7]

  • Verification (Optional): If required by local regulations or institutional policy, the pH of the neutralized solution can be checked to ensure it is within a neutral range (typically 6-9).[3][9]

  • Disposal: Once neutralized, check with your local Publicly Owned Treatment Works (POTW) to determine if the solution can be disposed of down the sanitary sewer with copious amounts of cold water.[4] If not permitted, collect the neutralized solution in a labeled waste container for pickup by a licensed hazardous waste contractor.[3]

  • Documentation: Record the treatment of the chemical waste in a log, as required by federal, state, and local laws. This log should be kept on-site for a minimum of three years.[3]

This compound Disposal Workflow

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste (Solid vs. Liquid) ppe->segregate ppe->spill neutralize Neutralize Liquid Waste (e.g., with Glycine) segregate->neutralize Liquid collect_solid Collect Solid Waste in Labeled Hazardous Container segregate->collect_solid Solid collect_liquid Collect Neutralized Liquid in Labeled Waste Container neutralize->collect_liquid store Store Waste in Designated Secure Area collect_solid->store collect_liquid->store disposal Arrange for Pickup by EHS or Licensed Contractor store->disposal end End: Proper Disposal disposal->end spill_cleanup Follow Spill Cleanup Procedure: 1. Evacuate & Ventilate 2. Absorb Spill 3. Collect Waste 4. Decontaminate Area spill->spill_cleanup spill_cleanup->collect_solid

Caption: A logical workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Octanedial

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Octanedial, ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When working with this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.[1]

PPE CategoryItemSpecifications
Eye/Face Protection Safety glasses and face shieldUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant glovesGloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.[1]
Skin and Body Protection Full protective suitThe type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection RespiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards.[1]

Hazard Identification and First Aid

This compound presents several health hazards. It is harmful if swallowed (Acute toxicity, oral, Category 4), causes skin irritation (Category 2), and serious eye irritation (Category 2A).[1] It may also cause respiratory tract irritation.[1]

In the event of exposure, the following first aid measures should be taken:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[1]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[1]

Handling and Disposal Workflow

Proper handling and disposal of this compound are critical to minimize risks. The following workflow diagram outlines the key steps.

Workflow for Handling and Disposal of this compound prep Preparation - Review Safety Data Sheet - Ensure proper ventilation - Inspect all PPE handling Handling - Avoid contact with skin and eyes - Avoid formation of dust and aerosols - Wear appropriate PPE prep->handling Proceed with caution storage Storage - Store at -10°C - Keep in an inert atmosphere handling->storage After use spill Spill Response - Evacuate area - Wear appropriate PPE - Contain and clean up spill handling->spill In case of spill disposal Disposal - Do not let product enter drains - Offer surplus to a licensed disposal company - Dispose of contaminated gloves and packaging as hazardous waste handling->disposal After experiment completion

Caption: Procedural workflow for the safe handling and disposal of this compound.

Operational and Disposal Plans

Safe Handling Procedures:

  • Avoid all contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Ensure adequate exhaust ventilation is provided where dust is formed.[1]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

  • Wash hands before breaks and at the end of the workday.[1]

Storage:

  • Store at a temperature of -10°C in an inert atmosphere.[1]

Disposal:

  • The product should not be allowed to enter drains.[1]

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Dispose of contaminated gloves and other disposable items in accordance with applicable laws and good laboratory practices.[1]

References

×

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